All-trans-hexaprenyl diphosphate
Beschreibung
All-trans-hexaprenyl diphosphate has been reported in Cunila with data available.
hexaprenyl diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Eigenschaften
CAS-Nummer |
207513-95-9 |
|---|---|
Molekularformel |
C30H52O7P2 |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C30H52O7P2/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-36-39(34,35)37-38(31,32)33/h13,15,17,19,21,23H,8-12,14,16,18,20,22,24H2,1-7H3,(H,34,35)(H2,31,32,33)/b26-15+,27-17+,28-19+,29-21+,30-23+ |
InChI-Schlüssel |
NGFSMHKFTZROKJ-MMSZMYIBSA-N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Keystone Role of All-Trans-Hexaprenyl Diphosphate in Ubiquinone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquinone, or Coenzyme Q (CoQ), is an essential lipid-soluble antioxidant and a critical component of the mitochondrial electron transport chain, vital for cellular energy production.[1][2] Its biosynthesis is a complex, multi-step process conserved across species, involving the assembly of a benzoquinone ring and a polyisoprenoid tail. The length of this tail is species-specific, with Saccharomyces cerevisiae primarily synthesizing Coenzyme Q6 (CoQ6), which features a 30-carbon hexaprenyl tail.[3][4] This guide provides an in-depth examination of the synthesis and function of all-trans-hexaprenyl diphosphate (B83284) (HexPP), the direct precursor to the CoQ6 side chain. We will explore the enzymatic reactions leading to its formation, its subsequent incorporation into the ubiquinone molecule, relevant quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for professionals engaged in mitochondrial research, drug discovery, and metabolic engineering.
Introduction to Ubiquinone Biosynthesis
The biosynthesis of ubiquinone can be broadly divided into three main stages:
-
Synthesis of the Benzoquinone Ring Precursor: In eukaryotes, the aromatic head group is derived from tyrosine or phenylalanine, which is converted to 4-hydroxybenzoic acid (4-HB).[1][5]
-
Synthesis of the Polyisoprenoid Tail: A polyisoprenyl diphosphate tail of a specific length is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate (B85504) pathway.[5][6]
-
Condensation and Modification: The benzoquinone precursor and the polyisoprenoid tail are condensed, followed by a series of modifications to the ring, including hydroxylations, methylations, and a decarboxylation, to form the final, functional ubiquinone molecule.[5][7]
The length of the polyisoprenoid tail is a defining characteristic of the ubiquinone species and is determined by the polyprenyl diphosphate synthase enzyme of the organism.[6] In the model organism Saccharomyces cerevisiae, this enzyme is hexaprenyl diphosphate synthase (Coq1p), which synthesizes all-trans-hexaprenyl diphosphate (C30).[1]
The Role of this compound
This compound is the central lipid precursor for the biosynthesis of Coenzyme Q6 in yeast. Its role is twofold:
-
Structural Backbone: It forms the hydrophobic polyisoprenoid tail that anchors the CoQ6 molecule within the inner mitochondrial membrane. This localization is crucial for its function as a mobile electron carrier between the respiratory chain complexes.[7][8]
-
Substrate for Condensation: It serves as the specific substrate for the enzyme 4-hydroxybenzoate (B8730719) polyprenyltransferase (Coq2p), which catalyzes the pivotal condensation reaction with 4-hydroxybenzoate.[9][10] This step commits the polyisoprenoid chain to the ubiquinone pathway and is the first membrane-bound step in the modification of the head group.[10]
The synthesis of this compound is therefore a critical control point in the overall production of CoQ6.
Enzymatic Synthesis of this compound
The synthesis is catalyzed by the mitochondrial enzyme hexaprenyl diphosphate synthase , encoded by the COQ1 gene in S. cerevisiae.[1] This enzyme belongs to the family of trans-prenyltransferases. The reaction proceeds via the sequential head-to-tail condensation of five molecules of isopentenyl diphosphate (IPP) onto a farnesyl diphosphate (FPP) primer.
The overall reaction can be summarized as: Farnesyl Diphosphate (C15) + 5 Isopentenyl Diphosphate (C5) → this compound (C30) + 5 Diphosphate
Condensation with 4-Hydroxybenzoate
Following its synthesis, this compound is utilized by 4-hydroxybenzoate polyprenyltransferase (Coq2p). This enzyme is an integral membrane protein located in the inner mitochondrial membrane.[7] It catalyzes the condensation of the hexaprenyl tail with 4-HB, releasing diphosphate and forming 3-hexaprenyl-4-hydroxybenzoate, the first stable intermediate of the ubiquinone pathway proper.[9][10]
Quantitative Data
Precise kinetic parameters for S. cerevisiae Coq1p are not extensively documented in readily available literature. However, data from homologous trans-prenyltransferases provide valuable insights into the expected Michaelis-Menten kinetics.[11][12][13] The enzyme's activity is dependent on the concentrations of its substrates: the allylic primer (FPP) and the elongating substrate (IPP).
Table 1: Representative Kinetic Parameters for trans-Prenyl Diphosphate Synthases
| Enzyme | Organism | Substrate | Apparent Km (µM) | Reference |
| Geranylgeranyl Diphosphate Synthase | Bovine brain | FPP | 0.74 | [14] |
| GPP | 0.80 | [14] | ||
| DMAPP | 33 | [14] | ||
| IPP (with FPP) | 2.0 | [14] | ||
| Farnesyl Diphosphate Synthase (mutant) | Bacillus stearothermophilus | DMAPP | 2.8 - 14.9 | [15] |
| IPP (with GPP) | 1.1 - 4.2 | [15] | ||
| Undecaprenyl Diphosphate Synthase | E. coli | FPP | 0.4 | [16] |
| GPP | 36 | [16] | ||
| GGPP | 0.3 | [16] | ||
| IPP (with FPP) | 4.0 | [16] |
Note: The Km values for allylic substrates (FPP, GPP, GGPP, DMAPP) are typically determined at saturating concentrations of IPP, and vice versa.
For the subsequent enzyme, Coq2p, in vitro assays have shown that polyprenyltransferases generally exhibit a lack of strict specificity for the chain length of the isoprenyl diphosphate substrate.[6] However, the in vivo production of a predominant CoQ species (like CoQ6 in yeast) suggests that the availability of the specific polyprenyl diphosphate, in this case, this compound, is the primary determinant of the final product.
Table 2: Accumulation of Intermediates in coq Mutant Strains of S. cerevisiae
| Mutant Strain | Defective Enzyme | Accumulated Intermediate | Reference |
| coq1Δ | Hexaprenyl diphosphate synthase | None (lacks side chain) | [1] |
| coq2Δ | 4-HB polyprenyltransferase | 4-Hydroxybenzoate | [17] |
| coq3Δ | O-methyltransferase | 3,4-dihydroxy-5-hexaprenylbenzoate | [3][4] |
| coq8Δ | Putative kinase/ATPase | 3-hexaprenyl-4-hydroxybenzoic acid | [8] |
This data underscores the sequential nature of the pathway and confirms the position of Coq1p and Coq2p at the beginning of the CoQ assembly line.
Experimental Protocols
The study of this compound synthesis and its role in ubiquinone production relies on robust in vitro and in vivo methodologies. Below are detailed protocols for key experiments.
In Vitro Assay for Hexaprenyl Diphosphate Synthase (Coq1p) Activity
This protocol is adapted from methods used for other homologous trans-prenyltransferases and relies on the incorporation of radiolabeled isopentenyl diphosphate into a growing polyprenyl chain.[18]
Objective: To quantify the enzymatic activity of Coq1p by measuring the rate of [14C]IPP incorporation into a butanol-extractable polyprenyl diphosphate product.
Materials:
-
Purified Coq1p enzyme
-
[1-14C]Isopentenyl diphosphate (IPP) (specific activity ~50-60 mCi/mmol)
-
Farnesyl diphosphate (FPP)
-
Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 5 mM MgCl2, 2 mM DTT, 0.1% Triton X-100
-
Stop Solution: 0.5 M EDTA
-
1-Butanol (water-saturated)
-
Potato acid phosphatase
-
Scintillation cocktail and vials
-
Thin-Layer Chromatography (TLC) plates (Reversed-phase C18)
-
Developing Solvent: Acetone/Water (e.g., 9:1 v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:
-
50 µL of 2x Reaction Buffer
-
10 µL of 100 µM FPP (final concentration 10 µM)
-
10 µL of 500 µM [14C]IPP (final concentration 50 µM)
-
Add purified Coq1p enzyme (e.g., 0.1-1 µg). The optimal amount should be determined empirically.
-
Add nuclease-free water to 100 µL.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Add 200 µL of 1-butanol, vortex vigorously for 30 seconds, and centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper butanol phase, which contains the radiolabeled hexaprenyl diphosphate, to a new tube.
-
-
Quantification (Liquid Scintillation):
-
Add the butanol extract to a scintillation vial containing 4 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [14C]IPP.
-
-
Product Analysis (TLC - Optional but Recommended):
-
To confirm the product identity, the hexaprenyl diphosphate can be hydrolyzed to its corresponding alcohol.
-
Evaporate the butanol extract under a stream of nitrogen.
-
Resuspend the residue in 50 µL of 0.1 M sodium acetate (B1210297) (pH 4.5) containing 1-2 units of potato acid phosphatase.
-
Incubate at 37°C for 1-2 hours.
-
Extract the resulting hexaprenol with 200 µL of n-pentane.
-
Spot the concentrated pentane (B18724) extract onto a C18 reversed-phase TLC plate.
-
Develop the plate in the appropriate solvent system.
-
Visualize the radioactive product using a phosphorimager or by exposing the plate to X-ray film.
-
References
- 1. PathWhiz [smpdb.ca]
- 2. UbiB proteins regulate cellular CoQ distribution in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulation of ubiquinone-6 biosynthesis by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquinone biosynthesis in Saccharomyces cerevisiae. Isolation and sequence of COQ3, the 3,4-dihydroxy-5-hexaprenylbenzoate methyltransferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Plastoquinone and Ubiquinone in Plants: Biosynthesis, Physiological Function and Metabolic Engineering [frontiersin.org]
- 6. Endogenous Synthesis of Coenzyme Q in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Genetics of Ubiquinone Biosynthesis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquinone biosynthesis in Saccharomyces cerevisiae: the molecular organization of O-methylase Coq3p depends on Abc1p/Coq8p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Purification of geranylgeranyl diphosphate synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conversion from farnesyl diphosphate synthase to geranylgeranyl diphosphate synthase by random chemical mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substrate and product specificities of cis-type undecaprenyl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of proteins involved in intracellular ubiquinone trafficking in Saccharomyces cerevisiae using artificial ubiquinone probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystal Structures of Ligand-Bound Octaprenyl Pyrophosphate Synthase from Escherichia coli Reveal the Catalytic and Chain-Length Determining Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Escherichia coli for All-trans-Hexaprenyl Diphosphate Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escherichia coli is a versatile and widely used host for the microbial production of a vast array of valuable chemicals, including isoprenoids. The native isoprenoid biosynthesis pathway in E. coli produces essential molecules such as ubiquinone-8 and menaquinone-8, which utilize an all-trans-octaprenyl diphosphate (B83284) (C40) side chain. However, for the production of specific compounds like menaquinone-6 (Vitamin K2), which is of significant pharmaceutical interest, a shorter all-trans-hexaprenyl diphosphate (C30) precursor is required. E. coli does not endogenously synthesize this C30 isoprenoid. Therefore, metabolic engineering strategies are employed to introduce a heterologous hexaprenyl diphosphate synthase, enabling the production of this key precursor. This guide provides an in-depth technical overview of the biosynthesis of this compound in an engineered E. coli system, focusing on the heterologous expression of the hexaprenyl diphosphate synthase from Micrococcus luteus B-P 26.
Native Isoprenoid Precursor Biosynthesis in E. coli
The foundational pathway for the synthesis of this compound in an engineered E. coli strain is the native methylerythritol 4-phosphate (MEP) pathway. This pathway provides the essential five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then sequentially condensed to form longer-chain polyprenyl diphosphates.
The key steps in the native E. coli pathway leading to the precursors for hexaprenyl diphosphate synthesis are:
-
IPP and DMAPP Synthesis: The MEP pathway converts central metabolites (glyceraldehyde-3-phosphate and pyruvate) into IPP and DMAPP.
-
Farnesyl Diphosphate (FPP) Synthesis: The enzyme FPP synthase, encoded by the ispA gene, catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 intermediate, farnesyl diphosphate (FPP). This is a critical branch point in isoprenoid biosynthesis.[1]
The heterologous hexaprenyl diphosphate synthase then utilizes FPP and IPP to synthesize the final C30 product.
Heterologous Hexaprenyl Diphosphate Synthase from Micrococcus luteus
The most well-characterized hexaprenyl diphosphate synthase (HexPS) for heterologous expression is from Micrococcus luteus B-P 26. This enzyme is unique in that it is a heterodimer, composed of two distinct subunits, HexA and HexB.[2][3] Both subunits are essential for enzymatic activity.[2]
Genetic Organization and Expression
The genes encoding the two subunits, hexs-a and hexs-b, have been cloned and successfully co-expressed in E. coli to produce active HexPS.[2] For efficient production of the heterodimeric enzyme, it is crucial to ensure balanced expression of both subunits. This can be achieved by using compatible expression vectors with different antibiotic resistance markers or by constructing a synthetic operon with both genes under the control of a single inducible promoter.
Quantitative Data
Enzyme Kinetic Parameters
| Enzyme | Gene(s) | Organism | Substrates | Product |
| Farnesyl Diphosphate Synthase | ispA | Escherichia coli | DMAPP, IPP | Farnesyl Diphosphate (FPP) |
| Octaprenyl Diphosphate Synthase | ispB | Escherichia coli | FPP, IPP | Octaprenyl Diphosphate |
| Hexaprenyl Diphosphate Synthase | hexs-a, hexs-b | Micrococcus luteus | FPP, IPP | Hexaprenyl Diphosphate |
Intracellular Metabolite Concentrations
The efficiency of the heterologous pathway is highly dependent on the intracellular availability of the precursors FPP and IPP. The following table provides reported intracellular concentrations of these key metabolites in E. coli. These values can vary significantly depending on the strain, growth conditions, and genetic modifications.
| Metabolite | Concentration (µM) | E. coli Strain / Condition | Reference |
| IPP | ~10-100 | Engineered for isoprenoid production | [4] |
| DMAPP | ~5-50 | Engineered for isoprenoid production | [4] |
| FPP | ~1-10 | Engineered for isoprenoid production | [5] |
Experimental Protocols
Co-expression of M. luteus Hexaprenyl Diphosphate Synthase in E. coli
This protocol outlines the general steps for the co-expression of the HexA and HexB subunits of M. luteus HexPS in E. coli.
-
Gene Cloning:
-
The hexs-a and hexs-b genes from M. luteus B-P 26 are amplified by PCR.
-
hexs-a is cloned into an expression vector (e.g., pET32a).
-
hexs-b is cloned into a compatible expression vector with a different resistance marker (e.g., pET30Ek/LIC).[3]
-
-
Transformation:
-
The two expression plasmids are co-transformed into a suitable E. coli expression host (e.g., BL21(DE3)pLysS).[3]
-
-
Expression:
-
A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotics and grown overnight.
-
The starter culture is used to inoculate a larger volume of expression medium.
-
The culture is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with an appropriate concentration of IPTG (e.g., 0.1-1 mM).
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein expression.
-
-
Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in lysis buffer and lysed by sonication or high-pressure homogenization.
-
The soluble HexPS heterodimer can be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography if His-tags are used).[3]
-
Enzyme Assay for Hexaprenyl Diphosphate Synthase
This radioactive assay is a common method for determining the activity of prenyltransferases.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl2
-
5 mM DTT
-
10 µM FPP
-
10 µM [1-14C]IPP (specific activity ~1 µCi/µmol)
-
Purified HexPS enzyme
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding 1 M HCl.
-
Hydrolyze the diphosphate esters to the corresponding alcohols by incubating at 37°C for 20 minutes.
-
Extract the radioactive hexaprenol with n-hexane.
-
-
Quantification:
-
Measure the radioactivity of the n-hexane phase using a scintillation counter.
-
The amount of incorporated radioactivity corresponds to the amount of hexaprenyl diphosphate synthesized.
-
Quantification of Hexaprenyl Diphosphate by LC-MS
This protocol provides a framework for the quantification of hexaprenyl diphosphate from E. coli cell extracts.
-
Sample Preparation:
-
Harvest a known amount of E. coli cells from culture by centrifugation.
-
Quench metabolism rapidly (e.g., by using cold methanol).
-
Extract lipids from the cell pellet using a two-phase extraction method (e.g., chloroform/methanol/water).
-
The phase containing the polyprenyl diphosphates is collected and dried under nitrogen.
-
-
LC-MS Analysis:
-
Chromatography:
-
Use a C18 reversed-phase column.
-
Employ an ion-pairing reagent (e.g., tetraethylammonium (B1195904) phosphate) in the mobile phase to improve retention and separation of the highly polar polyprenyl diphosphates.[3]
-
A gradient elution with acetonitrile (B52724) and water (both containing the ion-pairing reagent) is typically used.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of hexaprenyl diphosphate.
-
For quantitative analysis, use a stable isotope-labeled internal standard if available, or construct a calibration curve with an authentic hexaprenyl diphosphate standard.
-
-
Conclusion
The biosynthesis of this compound in E. coli is a prime example of the power of synthetic biology and metabolic engineering. By leveraging the native isoprenoid precursor pathway of E. coli and introducing a heterologous hexaprenyl diphosphate synthase, such as the heterodimeric enzyme from Micrococcus luteus, it is possible to produce this valuable C30 intermediate. This engineered pathway opens the door for the microbial production of important pharmaceuticals, such as menaquinone-6. Further optimization of the expression of the heterologous enzyme and balancing the metabolic flux of the native pathway will be key to achieving high-titer production of hexaprenyl diphosphate and its derivatives in E. coli. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to embark on or advance their work in this exciting field.
References
- 1. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Molecular Cloning, Expression, and Characterization of the Genes Encoding the Two Essential Protein Components of Micrococcus luteus B-P 26 Hexaprenyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Discovery and characterization of all-trans-hexaprenyl diphosphate synthase.
For Researchers, Scientists, and Drug Development Professionals
Abstract
All-trans-hexaprenyl diphosphate (B83284) synthase, a key enzyme in the biosynthesis of coenzyme Q, plays a crucial role in cellular respiration. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies associated with this vital enzyme. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the enzyme's function, structure, and its potential as a therapeutic target.
Introduction
All-trans-hexaprenyl diphosphate synthase (HexPS), encoded by the COQ1 gene in Saccharomyces cerevisiae, is a mitochondrial enzyme essential for the biosynthesis of the polyisoprenoid side chain of coenzyme Q6 (ubiquinone-6). Coenzyme Q is a vital component of the electron transport chain, where it functions as an electron carrier. The length of the isoprenoid side chain is species-specific, and in yeast, Coq1p catalyzes the synthesis of a C30 this compound molecule. This guide delves into the fundamental aspects of this enzyme, from its initial discovery to its detailed biochemical properties and the experimental techniques used to study it.
Discovery and Characterization
The initial characterization and cloning of the COQ1 gene from Saccharomyces cerevisiae were pivotal in understanding coenzyme Q biosynthesis. This work identified Coq1p as a hexaprenyl pyrophosphate synthetase. Subsequent research has further elucidated its function and structure.
Structural Characteristics
While the crystal structure of the Saccharomyces cerevisiae Coq1p has not been fully elucidated, the structure of a related heterodimeric hexaprenyl diphosphate synthase from Micrococcus luteus provides significant insights. This structure reveals a large hydrophobic cleft that accommodates the growing polyprenyl chain, with the catalytic site located in the larger subunit. The smaller subunit is thought to play a role in determining the final chain length of the product.
Quantitative Data Presentation
To date, specific kinetic parameters for the Saccharomyces cerevisiae this compound synthase (Coq1p) are not extensively available in the public domain. However, data from related prenyl synthases can provide valuable comparative insights. The following table presents hypothetical kinetic data for Coq1p, based on typical values for similar enzymes, to serve as a template for experimental analysis.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Farnesyl Diphosphate (FPP) | 5 | 150 | 0.125 | 2.5 x 104 |
| Isopentenyl Diphosphate (IPP) | 25 | 120 | 0.100 | 4.0 x 103 |
| Geranylgeranyl Diphosphate (GGPP) | 15 | 80 | 0.067 | 4.5 x 103 |
Note: This data is illustrative and should be experimentally determined for the specific enzyme and conditions.
Signaling Pathway
This compound synthase is a critical enzyme in the ubiquinone biosynthesis pathway. The following diagram illustrates the key steps in this pathway in Saccharomyces cerevisiae.
Caption: Ubiquinone (Coenzyme Q6) biosynthesis pathway in S. cerevisiae.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assay of recombinant this compound synthase (Coq1p).
Expression and Purification of His-tagged Recombinant Coq1p
This protocol describes the expression of His-tagged Coq1p in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Caption: Workflow for the expression and purification of His-tagged Coq1p.
Methodology:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the COQ1 gene fused to a polyhistidine tag.
-
Culture and Induction: Grow the transformed cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris.
-
IMAC Purification: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged Coq1p with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the purified protein fractions by SDS-PAGE and confirm the identity of Coq1p by Western blotting using an anti-His tag antibody.
Radioactive Enzyme Assay for this compound Synthase Activity
This assay measures the incorporation of radiolabeled isopentenyl diphosphate ([14C]IPP) into the growing hexaprenyl diphosphate chain.
Caption: Workflow for the radioactive assay of Coq1p activity.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT, 10 µM FPP, and 10 µM [14C]IPP (specific activity ~50 mCi/mmol).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant Coq1p.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl in saturated NaCl.
-
Hydrolysis: To facilitate extraction and analysis, hydrolyze the diphosphate product to the corresponding alcohol by incubating the quenched reaction at 50°C for 30 minutes.
-
Extraction: Extract the radioactive product with two volumes of n-butanol.
-
Analysis: Separate the butanol extract by thin-layer chromatography (TLC) on a silica (B1680970) gel plate using a suitable solvent system (e.g., toluene:ethyl acetate (B1210297) 4:1).
-
Quantification: Visualize the radioactive product by autoradiography and quantify the amount of incorporated [14C]IPP by scintillation counting of the excised silica spot corresponding to hexaprenol.
Conclusion
This compound synthase is a fascinating and vital enzyme in the biosynthesis of coenzyme Q. This guide has provided a comprehensive overview of its discovery, characterization, and the experimental approaches used to study it. A deeper understanding of this enzyme's structure and function will undoubtedly pave the way for the development of novel therapeutic strategies targeting cellular respiration and related metabolic disorders. The detailed protocols and data presentation frameworks provided herein are intended to facilitate further research in this important area.
All-trans-hexaprenyl Diphosphate as a Precursor for Menaquinone-6 Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of menaquinone-6 (MK-6), with a specific focus on the role of all-trans-hexaprenyl diphosphate (B83284) as the isoprenoid side-chain precursor. This document details the biosynthetic pathway, key enzymes, regulatory aspects, and relevant experimental protocols.
Introduction to Menaquinone-6 Biosynthesis
Menaquinones (MKs), also known as vitamin K2, are a class of lipid-soluble molecules essential for the bacterial electron transport chain.[1][2] They consist of a naphthoquinone head group and a variable-length isoprenoid side chain. The length of this side chain determines the specific menaquinone isoform, denoted as MK-n, where 'n' is the number of isoprene (B109036) units. Menaquinone-6 (MK-6), possessing a 30-carbon hexaprenyl side chain, is the predominant menaquinone species in several bacteria, including the human pathogen Campylobacter jejuni.[3][4] The biosynthesis of MK-6 is a multi-step process involving two major pathways: the shikimate pathway for the synthesis of the 1,4-dihydroxy-2-naphthoate (DHNA) head group, and the non-mevalonate (MEP) or mevalonate (B85504) (MVA) pathway for the synthesis of the all-trans-hexaprenyl diphosphate side chain.[1][5]
The Menaquinone-6 Biosynthetic Pathway
The synthesis of menaquinone-6 is a convergence of two distinct metabolic pathways, culminating in the formation of the final MK-6 molecule.
Synthesis of the Naphthoquinone Headgroup (DHNA)
The formation of the 1,4-dihydroxy-2-naphthoate (DHNA) core originates from chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions, catalyzed by the "Men" proteins (MenF, MenD, MenH, MenC, MenB, and MenE), convert chorismate to DHNA.[2][6] This part of the pathway is generally conserved across different menaquinone-producing bacteria.
Synthesis of the this compound Side Chain
The this compound, the C30 isoprenoid precursor for MK-6, is synthesized from the universal five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In most bacteria, including Campylobacter jejuni, these precursors are generated via the MEP pathway.[3]
A specific polyprenyl diphosphate synthase, namely a hexaprenyl diphosphate synthase (HexPS) , catalyzes the sequential condensation of three molecules of IPP with one molecule of farnesyl diphosphate (FPP), or sequentially adds isoprene units to a growing chain, to form this compound. While the gene encoding a dedicated HexPS for MK-6 synthesis in Campylobacter jejuni is not explicitly characterized in the available literature, its presence is inferred from the prevalence of MK-6 in this organism.
Final Assembly of Menaquinone-6
The final steps in MK-6 biosynthesis involve the attachment of the hexaprenyl side chain to the DHNA head group and a subsequent methylation.
-
Prenylation: The enzyme 1,4-dihydroxy-2-naphthoate hexaprenyltransferase (MenA) catalyzes the transfer of the hexaprenyl group from this compound to DHNA. This reaction forms demethylmenaquinone-6 (DMK-6).[7] The substrate specificity of MenA is a critical determinant of the final menaquinone produced.
-
Methylation: A methyltransferase, often MenG or UbiE, catalyzes the final step, the S-adenosyl-L-methionine (SAM)-dependent methylation of DMK-6 to yield menaquinone-6 (MK-6).
Below is a diagram illustrating the overall biosynthetic pathway.
Figure 1: Biosynthesis Pathway of Menaquinone-6. This diagram illustrates the convergence of the Shikimate and MEP pathways to produce MK-6.
Quantitative Data on Menaquinone-6 Biosynthesis
Quantitative kinetic data for the specific enzymes involved in MK-6 biosynthesis are limited in the literature. However, data from homologous enzymes in other bacteria can provide valuable insights.
| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Organism | Notes |
| MenA | 1,4-dihydroxy-2-naphthoate (DHNA) | 8.2 | - | Mycobacterium tuberculosis | Apparent Km determined using membrane preparations.[1][8] |
| Farnesyl diphosphate (FPP) | 4.3 | - | Mycobacterium tuberculosis | Demonstrates affinity for a C15 prenyl donor.[1][8] | |
| IspD/IspF | 2C-methyl-D-erythritol 4-phosphate | - | 19 µmol/mg/min (IspD activity) | Campylobacter jejuni | Bifunctional enzyme in the MEP pathway.[3] |
| 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate | - | 7 µmol/mg/min (IspF activity) | Campylobacter jejuni | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of menaquinone-6 biosynthesis.
Heterologous Expression and Purification of a Hexaprenyl Diphosphate Synthase (General Protocol)
This protocol is a general guideline for the expression and purification of a putative hexaprenyl diphosphate synthase, which would need to be adapted for the specific gene identified.
-
Gene Cloning:
-
Identify the candidate gene for hexaprenyl diphosphate synthase in the genome of an MK-6 producing organism (e.g., Campylobacter jejuni).
-
Amplify the gene using PCR with primers containing appropriate restriction sites.
-
Ligate the PCR product into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag).
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer (e.g., lysis buffer with 20-40 mM imidazole).
-
Elute the protein with elution buffer (e.g., lysis buffer with 250-500 mM imidazole).
-
Further purify the protein using size-exclusion chromatography if necessary.
-
Assay for 1,4-dihydroxy-2-naphthoate (DHNA) Hexaprenyltransferase (MenA) Activity
This assay measures the activity of MenA by quantifying the incorporation of a radiolabeled or fluorescently labeled hexaprenyl diphosphate analogue into a lipid-soluble product.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Divalent cation (e.g., 5 mM MgCl2)
-
Detergent (e.g., 0.1% CHAPS)
-
Reducing agent (e.g., 2.5 mM DTT)
-
DHNA (e.g., 50 µM)
-
Labeled this compound (e.g., [1-³H]hexaprenyl diphosphate, ~10 µM)
-
Enzyme source (e.g., purified recombinant MenA or membrane preparations)
-
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction by adding a quench solution (e.g., methanol).
-
Extract the lipid-soluble products with an organic solvent (e.g., hexane (B92381) or pentane).
-
Quantify the incorporated radioactivity in the organic phase using liquid scintillation counting.
-
Quantification of Menaquinone-6 by HPLC
This method allows for the separation and quantification of MK-6 from bacterial extracts.[9]
-
Extraction of Menaquinones:
-
Harvest bacterial cells by centrifugation.
-
Extract the lipids from the cell pellet using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).
-
Evaporate the solvent and resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol (B145695) or isopropanol).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and isopropanol (B130326) (e.g., 70:30 v/v) or a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 248 nm or a fluorescence detector (excitation 335 nm, emission 430 nm) after post-column reduction with a zinc column.[4]
-
Quantification: Use a standard curve of purified MK-6 to quantify the amount in the sample.
-
Visualization of Workflows and Pathways
Experimental Workflow for Characterizing a Putative Hexaprenyl Diphosphate Synthase
Figure 2: Experimental Workflow. A typical workflow for the characterization of a putative hexaprenyl diphosphate synthase.
Signaling Pathway for Regulation of Menaquinone Biosynthesis
The regulation of menaquinone biosynthesis can occur at multiple levels, including transcriptional regulation of the men genes and feedback inhibition of key enzymes. One identified regulatory mechanism is the allosteric feedback inhibition of MenD by the downstream intermediate DHNA.[10][11]
Figure 3: Allosteric Regulation. Feedback inhibition of MenD by the downstream product DHNA.
Conclusion
The biosynthesis of menaquinone-6 is a vital metabolic pathway in bacteria such as Campylobacter jejuni. This compound serves as the specific isoprenoid precursor for the C30 side chain of MK-6. While the general enzymatic steps are understood, further research is needed to fully characterize the specific enzymes, particularly the hexaprenyl diphosphate synthase, and their kinetic properties in MK-6 producing organisms. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate this important biosynthetic pathway, which holds potential as a target for novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoprenoid quinone content and cellular fatty acid composition of Campylobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of isoprenoids: a bifunctional IspDF enzyme from Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoprenoid quinone content and cellular fatty acid composition of Campylobacter species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In Campylobacter jejuni, a new type of chaperone receives heme from ferrochelatase [frontiersin.org]
- 8. Campylobacter jejuni cyclic-di-GMP signaling and pathogenesis | National Agricultural Library [nal.usda.gov]
- 9. Detection of menaquinone-6 and a novel methyl-substituted menaquinone-6 in Campylobacter jejuni and Campylobacter fetus subsp. fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Problem with Reaction Path Diagram [groups.google.com]
The Pivotal Role of Medium-Chain Polyprenyl Diphosphates in Cellular Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain polyprenyl diphosphates, such as hexaprenyl diphosphate (B83284) (HexPP; C30) and heptaprenyl diphosphate (HepPP; C35), represent a critical node in isoprenoid metabolism. While less ubiquitous than their short-chain counterparts, farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), these molecules are indispensable precursors for the biosynthesis of essential quinones, namely plastoquinone (B1678516) and ubiquinone. These quinones are integral components of cellular electron transport chains and also function as potent antioxidants and signaling molecules. The enzymes responsible for the synthesis of medium-chain polyprenyl diphosphates, particularly in bacteria, present unique structural and catalytic features, making them attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the biological significance of medium-chain polyprenyl diphosphates, detailing their biosynthesis, role in signaling pathways, and potential as therapeutic targets. It also includes detailed experimental protocols and quantitative data to facilitate further research in this area.
Introduction: Defining Medium-Chain Polyprenyl Diphosphates
Polyprenyl diphosphates are a class of isoprenoid molecules synthesized from the five-carbon building block, isopentenyl diphosphate (IPP). They are classified based on the length of their carbon chain. Medium-chain polyprenyl diphosphates typically refer to molecules with 30 to 35 carbon atoms, namely hexaprenyl diphosphate (C30) and heptaprenyl diphosphate (C35)[1]. These molecules serve as the precursors for the polyisoprenoid side chains of vital quinones[2][3].
The synthesis of these molecules is catalyzed by a specific class of enzymes known as medium-chain prenyl diphosphate synthases. These enzymes are distinct from the more commonly studied short-chain (FPP and GGPP) and long-chain (e.g., for dolichol synthesis) synthases[1]. Notably, in many bacteria, these synthases are heterodimeric, consisting of two different subunits, neither of which is catalytically active on its own[1][4]. This is in contrast to the homodimeric nature of many other prenyltransferases.
Biosynthesis of Medium-Chain Polyprenyl Diphosphates
The biosynthesis of medium-chain polyprenyl diphosphates occurs through the sequential condensation of IPP molecules with an allylic diphosphate primer, typically farnesyl diphosphate (FPP; C15).
Heptaprenyl Diphosphate (HepPP) Synthase (HepPS) , for instance, catalyzes the addition of four IPP molecules to FPP to form the C35 all-trans-heptaprenyl diphosphate[5][6]. Similarly, Hexaprenyl Diphosphate (HexPP) Synthase adds three IPP molecules to FPP to yield the C30 product.
The overall reaction catalyzed by Heptaprenyl Diphosphate Synthase is:
(2E,6E)-Farnesyl diphosphate + 4 Isopentenyl diphosphate ⇌ 4 Diphosphate + all-trans-Heptaprenyl diphosphate[7]
These enzymes are classified under EC 2.5.1.30[7].
References
- 1. Dynamic interaction between components of hexaprenyl diphosphate synthase from Micrococcus luteus BP-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Gene Cloning, Sequencing, and Functional Analysis of Hexaprenyl Diphosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaprenyl diphosphate (B83284) synthase (HexPS) is a key enzyme in the biosynthesis of menaquinone-6, catalyzing the formation of the C30 isoprenoid side chain. This document provides a comprehensive technical guide on the gene cloning, sequencing, expression, and functional characterization of HexPS. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate research and development targeting this enzyme.
Introduction
Hexaprenyl diphosphate synthase (HexPS) is a prenyltransferase that catalyzes the condensation of three molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to produce (all-E)-hexaprenyl diphosphate (HexPP)[1]. This C30 isoprenoid is the precursor for the side chain of menaquinone-6 (Vitamin K2), an essential component of the electron transport chain in many bacteria. The isoprenoid biosynthesis pathway is a critical source of diverse molecules, with enzymes like HexPS representing key branch points[2][3][4]. In some bacteria, such as Micrococcus luteus, HexPS is a heterodimeric enzyme composed of two distinct subunits, both of which are essential for its catalytic activity[1][5]. Understanding the structure, function, and regulation of HexPS is crucial for developing novel antimicrobial agents that target bacterial metabolic pathways.
This guide details the methodologies for isolating and characterizing the genes encoding HexPS, expressing the recombinant protein, and assaying its enzymatic activity.
Gene Cloning and Sequencing Workflow
The overall workflow for cloning and sequencing the HexPS gene involves several key stages, from genomic DNA isolation to final sequence analysis.
References
- 1. Molecular Cloning, Expression, and Characterization of the Genes Encoding the Two Essential Protein Components of Micrococcus luteus B-P 26 Hexaprenyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. The biosynthesis of isoprenoids and the mechanisms regulating it in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
All-trans-Hexaprenyl Diphosphate: A Linchpin in Fungal and Bacterial Secondary Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
All-trans-hexaprenyl diphosphate (B83284) (HexPP) is a C30 isoprenoid molecule that serves as a critical precursor in the biosynthesis of a variety of secondary metabolites in bacteria, fungi, and plants. While its role in the ubiquinone (Coenzyme Q) pathway is well-established, recent discoveries have highlighted its function as a substrate for novel classes of non-squalene-derived triterpenes in fungi. This guide provides a comprehensive technical overview of the biosynthesis of all-trans-hexaprenyl diphosphate, its enzymatic conversion into diverse secondary metabolites, and detailed experimental protocols for its study. Quantitative data on related enzyme kinetics are presented, and key metabolic pathways and experimental workflows are visualized to facilitate a deeper understanding of its biochemical significance. This document is intended to be a valuable resource for researchers in natural product discovery, metabolic engineering, and drug development.
Introduction: The Isoprenoid Precursor Landscape
The isoprenoid biosynthetic pathway is one of the most diverse metabolic routes in nature, responsible for over 23,000 identified compounds.[1] These molecules are all derived from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, IPP and DMAPP are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[2] Bacteria predominantly use the MEP pathway for ubiquinone biosynthesis, while eukaryotic microorganisms typically employ the MVA pathway.[3]
Through the action of prenyltransferases, IPP and DMAPP are condensed to form a series of linear polyprenyl diphosphates of varying chain lengths, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).[2] These molecules are key branch-point intermediates for a vast array of secondary metabolites, including terpenes, sterols, carotenoids, and the side chains of ubiquinones (B1209410) and menaquinones.[4] this compound (HexPP, C30) is a medium-chain polyprenyl diphosphate that plays a pivotal role in these pathways.
Biosynthesis of this compound
The synthesis of this compound is catalyzed by a class of enzymes known as hexaprenyl diphosphate synthases (HexPS). These enzymes facilitate the sequential condensation of IPP molecules with an allylic diphosphate precursor. The precise mechanism and substrate preference can vary between organisms, leading to different EC classifications for these enzymes.
The general reaction is the addition of IPP units to a growing polyprenyl chain. Depending on the specific enzyme, the initial allylic substrate can be FPP or GGPP.[2][5]
-
EC 2.5.1.83 (hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific)) : This enzyme catalyzes the addition of three IPP molecules to FPP.[5]
-
EC 2.5.1.82 (hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific)) : This enzyme catalyzes the addition of two IPP molecules to GGPP.[2]
-
EC 2.5.1.158 (hexaprenyl diphosphate synthase (prenyl-diphosphate specific)) : Characterized in some fungi, this enzyme activity involves the addition of five IPP units to a prenyl diphosphate.[4]
In Saccharomyces cerevisiae, the synthesis of the C30 isoprenoid chain for ubiquinone-6 (Q6) is initiated with the formation of FPP by FPP synthase (encoded by FPP1). The hexaprenyl diphosphate synthase, encoded by the COQ1 gene, then adds three additional isoprene (B109036) units to FPP to form this compound.[3] The length of the polyprenyl tail is strictly determined by the specific synthase enzyme.[3]
Involvement in Secondary Metabolite Pathways
This compound is a key branch-point intermediate that channels carbon flux into at least two major classes of secondary metabolites: terpenoid-quinones and non-squalene triterpenoids.
Terpenoid-Quinone Biosynthesis (Ubiquinone)
The most well-documented role of this compound is as the precursor for the polyisoprenoid side chain of ubiquinone-6 (Coenzyme Q6), which is prevalent in Saccharomyces cerevisiae.[3] The hexaprenyl side chain is attached to a quinone precursor, typically 4-hydroxybenzoic acid (4-HB), in a condensation reaction. This is a critical step in the biosynthesis of Coenzyme Q, an essential component of the electron transport chain.[3]
Non-Squalene Triterpenoid (B12794562) Biosynthesis
Recent research has unveiled a novel role for this compound in the biosynthesis of triterpenes in fungi, bypassing the traditional squalene-based pathway. Bifunctional terpene synthase enzymes in certain fungi can directly utilize HexPP to synthesize complex cyclic triterpenoid structures.[6]
Two notable examples are:
-
Macrophomene Synthase (EC 4.2.3.221) : This enzyme catalyzes the cyclization of this compound to form the triterpene macrophomene.
-
Talaropentaene Synthase (EC 4.2.3.220) : This enzyme mediates the conversion of this compound into talaropentaene.[4]
This discovery opens up a new area of research into the diversity of fungal secondary metabolites and their biosynthetic origins.
Quantitative Data
Precise kinetic data for hexaprenyl diphosphate synthases are not widely available. However, data from the closely related heptaprenyl diphosphate synthase (HepPS), which synthesizes a C35 polyprenyl chain, provides valuable comparative insights into the catalytic efficiency of medium-chain polyprenyl diphosphate synthases.
Table 1: Kinetic Parameters of Heptaprenyl Diphosphate Synthase (TgCoq1) from Toxoplasma gondii [3]
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| GPP | 12.0 ± 2.0 | 7.0 ± 0.3 | 0.008 | 6.7 x 10² |
| FPP | 1.5 ± 0.3 | 28.0 ± 1.0 | 0.034 | 2.3 x 10⁴ |
| GGPP | 5.0 ± 1.0 | 10.0 ± 0.5 | 0.012 | 2.4 x 10³ |
| IPP | 35.0 ± 5.0 | 25.0 ± 2.0 | 0.030 | 8.6 x 10² |
Data from Sleda et al. (2022) for TgCoq1, a heptaprenyl diphosphate synthase.[3] This table illustrates the enzyme's preference for FPP as the allylic substrate, as indicated by the lower Km and higher catalytic efficiency (kcat/Km).
Experimental Protocols
In Vitro Assay of Hexaprenyl Diphosphate Synthase Activity (Radioactive Method)
This protocol is adapted from methods used for other polyprenyl diphosphate synthases and measures the incorporation of radiolabeled [14C]IPP into the growing polyprenyl chain.
Materials:
-
Purified hexaprenyl diphosphate synthase
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT
-
Substrates: FPP (or GGPP), [14C]-IPP (radiolabeled isopentenyl diphosphate)
-
1-Butanol
-
NaCl-saturated water
-
Potato acid phosphatase
-
n-Pentane
-
Reverse-phase TLC plates
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a fixed concentration of the allylic substrate (e.g., FPP), and varying concentrations of [14C]-IPP.
-
Enzyme Addition: Initiate the reaction by adding the purified hexaprenyl diphosphate synthase.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Product Extraction:
-
Stop the reaction by adding 200 µL of 1-butanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper butanol phase containing the radioactive polyprenyl products.
-
Wash the butanol phase with 200 µL of NaCl-saturated water, vortex, and centrifuge again.
-
Carefully transfer the butanol phase to a new tube.
-
-
Product Analysis by Thin-Layer Chromatography (TLC):
-
For product identification, the radioactive prenyl diphosphate products can be hydrolyzed to their corresponding alcohols using potato acid phosphatase.
-
Extract the resulting polyprenols with n-pentane.
-
Spot the extracted product onto a reverse-phase TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., acetone/water mixtures).
-
Visualize the radioactive spots using a phosphorimager or by autoradiography.
-
-
Quantification: Scrape the radioactive spots from the TLC plate and quantify the radioactivity using a scintillation counter.
References
- 1. Dynamic interaction between components of hexaprenyl diphosphate synthase from Micrococcus luteus BP-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
- 3. The Saccharomyces cerevisiae COQ10 gene encodes a START domain protein required for function of coenzyme Q in respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genes and lipids that impact uptake and assimilation of exogenous coenzyme Q in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
The Evolutionary Odyssey of Hexaprenyl Diphosphate Synthases: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive investigation into the evolutionary origins of hexaprenyl diphosphate (B83284) synthases (HexPS), enzymes crucial for the biosynthesis of the C30 isoprenoid chain of menaquinone-6 (Vitamin K2) and the side chain of coenzyme Q6 (CoQ6). This document is intended for researchers, scientists, and drug development professionals interested in the phylogeny, function, and potential as therapeutic targets of these vital enzymes.
Introduction: The Role of Hexaprenyl Diphosphate Synthases in Biology
Hexaprenyl diphosphate synthases are a class of trans-prenyltransferases that catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer to form hexaprenyl diphosphate (HexPP). There are two main types of HexPS, distinguished by their preferred allylic substrate:
-
Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) (EC 2.5.1.83): This enzyme utilizes farnesyl diphosphate (FPP, C15) as the primer and adds three molecules of IPP.[1]
-
Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) (EC 2.5.1.82): This enzyme prefers geranylgeranyl diphosphate (GGPP, C20) as the allylic substrate and adds two IPP molecules.[2][3]
These enzymes are integral to the biosynthesis of vital molecules involved in electron transport chains. The all-trans-hexaprenyl diphosphate product serves as a precursor for the side chain of menaquinone-6 in some bacteria and the side chain of coenzyme Q6, primarily found in the yeast Saccharomyces cerevisiae.[4][5] The human equivalent of the yeast Coq1 protein, which is a polyprenyl diphosphate synthase, is a complex of two subunits, PDSS1 and PDSS2.[6][7][8] Mutations in these genes can lead to coenzyme Q10 deficiency.[6][8][9]
The evolutionary history of HexPS is intertwined with the broader evolution of isoprenoid biosynthesis, a fundamental metabolic pathway found in all three domains of life: Bacteria, Archaea, and Eukarya.[10] The distribution of the two primary pathways for the synthesis of the basic isoprene (B109036) unit, the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, suggests a complex evolutionary history involving vertical inheritance and lateral gene transfer (LGT).[10][11][12] The MVA pathway is considered ancestral to archaea, while the MEP pathway is germane (B1219785) to bacteria.[10] Eukaryotes appear to have inherited their isoprenoid biosynthesis genes from prokaryotes.[10]
Phylogenetic Distribution and Evolutionary Insights
Hexaprenyl diphosphate synthases are found in bacteria and some eukaryotes, such as fungi. In archaea, a notable example is the HexPS from the thermoacidophilic archaeon Sulfolobus solfataricus, which is specific for geranylgeranyl diphosphate.[3] In bacteria, Micrococcus luteus possesses a farnesyl-diphosphate specific HexPS.[1]
The evolution of polyprenyl diphosphate synthases, the larger family to which HexPS belongs, is characterized by gene duplication and divergence, leading to enzymes with different product chain lengths.[13] The chain length determination is thought to be controlled by the size and shape of the active site pocket. Phylogenetic analyses of polyprenyl diphosphate synthases reveal distinct clades corresponding to their product specificities (e.g., HexPS, heptaprenyl diphosphate synthase (HepPS), octaprenyl diphosphate synthase (OctPS)).[13][14] The scattered distribution of different isoprenoid biosynthesis pathways and enzymes across the domains of life strongly suggests that lateral gene transfer has played a significant role in their evolution.[10][11][12]
dot
References
- 1. bioinformaticsreview.com [bioinformaticsreview.com]
- 2. medium.com [medium.com]
- 3. Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. cme.h-its.org [cme.h-its.org]
- 7. Levels of Coenzyme Q10 and Several COQ Proteins in Human Astrocytoma Tissues Are Inversely Correlated with Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prenyldiphosphate synthase, subunit 1 (PDSS1) and OH-benzoate polyprenyltransferase (COQ2) mutations in ubiquinone deficiency and oxidative phosphorylation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. The role of lateral gene transfer in the evolution of isoprenoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lateral Gene Transfer and the Origins of Prokaryotic Groups | Annual Reviews [annualreviews.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of All-trans-Hexaprenyl Diphosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
All-trans-hexaprenyl diphosphate (B83284) is a key intermediate in the biosynthesis of various essential molecules, including the side chains of menaquinone-6 (Vitamin K2) and ubiquinone-6 (Coenzyme Q6). The enzymatic synthesis of this C30 isoprenoid is catalyzed by hexaprenyl diphosphate synthase (HexPS). This document provides detailed protocols for the in vitro enzymatic synthesis of all-trans-hexaprenyl diphosphate, based on established methodologies for isoprenyl diphosphate synthases. It also outlines the metabolic significance of this compound.
There are two main types of hexaprenyl diphosphate synthases, distinguished by their preferred allylic substrate:
-
Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific); EC 2.5.1.83: This enzyme utilizes (2E,6E)-farnesyl diphosphate (FPP) and three molecules of isopentenyl diphosphate (IPP) to produce this compound.[1] An example is the enzyme from Micrococcus luteus B-P 26, which is involved in the biosynthesis of menaquinone-6.[2][3] This enzyme is a heterodimer, composed of two essential subunits.[3]
-
Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific); EC 2.5.1.82: This enzyme prefers geranylgeranyl diphosphate (GGPP) as the allylic substrate, condensing it with two molecules of IPP.[4]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using FPP-specific Hexaprenyl Diphosphate Synthase
This protocol is adapted from methodologies used for the characterization of medium-chain prenyl diphosphate synthases.
1. Materials and Reagents:
-
Enzyme: Purified FPP-specific Hexaprenyl Diphosphate Synthase (e.g., from Micrococcus luteus).
-
Substrates:
-
(2E,6E)-Farnesyl diphosphate (FPP)
-
Isopentenyl diphosphate (IPP), including a radiolabeled version (e.g., [1-¹⁴C]IPP) for activity assays.
-
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
-
Cofactors and Additives:
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
-
Quenching Solution: Saturated sodium chloride (NaCl) solution.
-
Extraction Solvent: n-butanol.
-
Analytical Tools: Thin-layer chromatography (TLC) plates (silica gel), phosphor imager or scintillation counter.
2. Reaction Setup:
A typical reaction mixture is prepared as follows:
| Component | Stock Concentration | Final Concentration | Volume (for 50 µL reaction) |
| Tris-HCl (pH 7.5) | 1 M | 50 mM | 2.5 µL |
| MgCl₂ | 1 M | 5-10 mM | 0.25 - 0.5 µL |
| DTT | 1 M | 1 mM | 0.05 µL |
| FPP | 10 mM | 50-100 µM | 0.25 - 0.5 µL |
| [1-¹⁴C]IPP | 10 mM | 100-200 µM | 0.5 - 1.0 µL |
| HexPS Enzyme | Variable | Variable | X µL |
| Nuclease-free water | - | - | Up to 50 µL |
3. Reaction Procedure:
-
Prepare a master mix of the buffer, MgCl₂, DTT, FPP, and IPP.
-
Aliquot the master mix into reaction tubes.
-
Initiate the reaction by adding the purified Hexaprenyl Diphosphate Synthase to each tube.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of saturated NaCl solution.
-
Extract the lipid products by adding 2 volumes of n-butanol. Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase containing the hexaprenyl diphosphate.
4. Product Analysis:
-
Spot the n-butanol extract onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).
-
Dry the plate and visualize the radioactive product using a phosphor imager or by scraping the silica and quantifying using a scintillation counter.
Data Presentation
| Parameter | FPP-specific HexPS (Micrococcus luteus) | GGPP-specific HexPS (Sulfolobus solfataricus) |
| EC Number | 2.5.1.83[1] | 2.5.1.82[4] |
| Allylic Substrate | (2E,6E)-Farnesyl diphosphate (FPP)[3] | Geranylgeranyl diphosphate (GGPP)[4] |
| Isoprenoid Donor | 3 x Isopentenyl diphosphate (IPP)[1] | 2 x Isopentenyl diphosphate (IPP)[4] |
| Product | This compound[3] | This compound[4] |
| Enzyme Structure | Heterodimer (Components A and B)[3] | Likely homodimer |
| Cofactor | Mg²⁺[5] | Mg²⁺ |
| Optimal pH | ~7.5 | Not specified |
| Optimal Temperature | ~37°C (typical for mesophiles) | Higher (thermoacidophilic archaeon) |
Mandatory Visualizations
Enzymatic Reaction Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Metabolic Pathway: Ubiquinone-6 Biosynthesis in Saccharomyces cerevisiae
This compound is a crucial precursor for the biosynthesis of the isoprenoid tail of ubiquinone-6 (Coenzyme Q6) in Saccharomyces cerevisiae. The synthesis of the hexaprenyl diphosphate is catalyzed by the Coq1 enzyme.[6][7] This isoprenoid tail is then attached to a 4-hydroxybenzoate (B8730719) head group, which undergoes a series of modifications to form the final ubiquinone-6 molecule.[6]
Caption: Biosynthesis of Ubiquinone-6 in S. cerevisiae.
References
- 1. Crystal Structure of Heterodimeric Hexaprenyl Diphosphate Synthase from Micrococcus luteus B-P 26 Reveals That the Small Subunit Is Directly Involved in the Product Chain Length Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic interaction between components of hexaprenyl diphosphate synthase from Micrococcus luteus BP-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexaprenyl pyrophosphate synthetase from Micrococcus luteus B-P 26. Separation of two essential components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protection of hexaprenyl-diphosphate synthase of Micrococcus luteus B-P 26 against inactivation by sulphydryl reagents and arginine-specific reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
Standard Assay for Measuring Hexaprenyl Diphosphate Synthase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaprenyl diphosphate (B83284) synthase (HexPS), a key enzyme in the isoprenoid biosynthesis pathway, catalyzes the sequential condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP) to produce hexaprenyl diphosphate (HexPP, C30). This product serves as the precursor for the polyisoprenoid side chain of menaquinone-6 (Vitamin K2) in many bacteria, such as Micrococcus luteus, and coenzyme Q6 in organisms like Saccharomyces cerevisiae (where the enzyme is known as Coq1p).[1] Given its essential role in microbial metabolism and its absence in humans, HexPS is a compelling target for the development of novel antimicrobial agents. This document provides detailed protocols for the standard assays used to measure HexPS activity, facilitating research and high-throughput screening for inhibitor discovery.
Biochemical Pathway
Hexaprenyl diphosphate synthase functions within the broader isoprenoid biosynthesis pathway. It specifically catalyzes the elongation of a C15 FPP molecule to a C30 HexPP molecule through the addition of three C5 IPP units. The enzyme utilizes an allylic diphosphate (FPP) as a primer and sequentially adds IPP molecules, releasing pyrophosphate (PPi) at each condensation step. Notably, there are different classes of HexPS; some, like the one from Micrococcus luteus, preferentially use FPP as the allylic substrate, while others may utilize geranylgeranyl diphosphate (GGPP).[2][3][4]
Caption: Biochemical reaction catalyzed by Hexaprenyl Diphosphate Synthase.
Data Presentation: Enzyme Kinetics
Precise kinetic characterization is fundamental for understanding enzyme mechanisms and for evaluating inhibitor potency. While extensive kinetic data for HexPS is not widely compiled, the following table presents representative kinetic parameters for the closely related and well-characterized heptaprenyl diphosphate synthase (HepPS) from Toxoplasma gondii. This data serves as a valuable proxy for researchers studying medium-chain prenyltransferases. The parameters were determined using a radioactive assay by varying the concentration of one substrate while keeping the other at a saturating level.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| T. gondii HepPS (Coq1) | GPP | 12.0 ± 2.0 | 7.0 ± 0.3 | 0.008 | 6.7 x 10² |
| T. gondii HepPS (Coq1) | FPP | 1.5 ± 0.3 | 28.0 ± 1.0 | 0.034 | 2.3 x 10⁴ |
| T. gondii HepPS (Coq1) | GGPP | 5.0 ± 1.0 | 10.0 ± 0.5 | 0.012 | 2.4 x 10³ |
| T. gondii HepPS (Coq1) | IPP | 35.0 ± 5.0 | 25.0 ± 2.0 | 0.030 | 8.6 x 10² |
| Data adapted from Sleda et al. (2022) for Heptaprenyl Diphosphate Synthase. Values are presented as means ± SD. This data indicates the enzyme is most efficient with its natural allylic substrate, FPP. |
Experimental Protocols
Three primary methodologies are described for measuring HexPS activity: a traditional discontinuous radioactive assay, a simpler discontinuous non-radioactive (TLC-based) assay, and a continuous, high-throughput fluorescence-based assay.
Protocol 1: Discontinuous Radioactive Assay
This classic method is highly sensitive and directly measures the incorporation of a radiolabeled substrate into the final product.
Workflow Diagram
Caption: Experimental workflow for the discontinuous radioactive assay.
Methodology
-
Reagent Preparation:
-
Assay Buffer (10x): 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 50 mM DTT. Store at -20°C.
-
Enzyme Stock: Purified HexPS diluted to a working concentration (e.g., 1-5 µM) in a suitable buffer containing a cryoprotectant (e.g., 10% glycerol). Store at -80°C.
-
Substrate Stocks: 1 mM FPP and 1 mM [¹⁴C]IPP (specific activity adjusted as needed, e.g., 1 µCi/µmol). Store at -20°C.
-
-
Reaction Setup (per 50 µL reaction):
-
5 µL of 10x Assay Buffer
-
5 µL of 1 mM FPP (final concentration: 100 µM)
-
5 µL of 1 mM [¹⁴C]IPP (final concentration: 100 µM)
-
Nuclease-free water to a final volume of 49 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 1 µL of the HexPS enzyme solution.
-
Incubate at 37°C for 30 minutes. The optimal time should be determined via a time-course experiment to ensure the reaction is in the linear range.
-
-
Reaction Quenching and Product Hydrolysis:
-
Stop the reaction by adding 200 µL of a saturated NaCl solution containing 2 M HCl.
-
To facilitate extraction and analysis, hydrolyze the diphosphate products to their corresponding alcohols by incubating the mixture at 37°C for an additional 30 minutes.
-
-
Product Extraction:
-
Add 300 µL of n-butanol to the quenched reaction.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic (n-butanol) phase, which contains the radiolabeled hexaprenol.
-
-
Quantification:
-
Transfer a known volume of the n-butanol extract to a scintillation vial.
-
Add an appropriate scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of [¹⁴C]IPP incorporated into the product over time.
-
Protocol 2: Discontinuous Non-Radioactive TLC Assay
This method offers a simpler, non-radioactive alternative by visualizing the lipid product on a TLC plate. It is suitable for confirming enzyme activity and product length.
Methodology
-
Reagent Preparation:
-
Follow the same reagent preparation as in Protocol 1, but use non-radiolabeled 1 mM IPP.
-
-
Reaction Setup and Incubation:
-
Set up and run the enzymatic reaction as described in Protocol 1 (steps 2 & 3), using non-labeled IPP.
-
-
Product Hydrolysis and Extraction:
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Add a unit of a non-specific phosphatase (e.g., Calf Intestinal Phosphatase) and incubate at 37°C for 1 hour to hydrolyze the hexaprenyl diphosphate to hexaprenol.
-
Extract the product by adding an equal volume (100 µL) of ethyl acetate (B1210297), vortexing, and centrifuging to separate phases. Collect the upper organic phase. Repeat the extraction for better yield.
-
-
Product Analysis by TLC:
-
Spot 10-20 µL of the concentrated organic extract onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using a solvent system such as toluene:ethyl acetate (3:1, v/v).
-
Dry the plate and visualize the product by placing it in a chamber containing iodine crystals. The lipid-soluble hexaprenol will appear as a yellowish-brown spot.
-
The activity can be semi-quantitatively assessed by comparing spot intensity to known standards.
-
Protocol 3: Continuous Fluorescence-Based Assay (Pyrophosphate Detection)
This continuous assay is ideal for high-throughput screening (HTS) of inhibitors. It measures the release of pyrophosphate (PPi), a universal product of the synthase reaction.
Workflow Diagram
Caption: High-throughput screening workflow using the continuous fluorescence assay.
Principle
The assay relies on a coupled enzyme system. The PPi produced by HexPS is cleaved by an inorganic pyrophosphatase into two molecules of orthophosphate (Pi). This Pi is then detected by a fluorescent phosphate-binding protein, which exhibits a significant increase in fluorescence upon binding Pi. The rate of fluorescence increase is directly proportional to the HexPS activity.
Methodology (General Outline)
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 1 mM DTT.
-
Substrates: FPP and IPP at optimal concentrations (determined by titration, typically near their Km values).
-
PPi Detection System: Utilize a commercially available kit containing inorganic pyrophosphatase and a fluorescent phosphate-binding protein (e.g., MDCC-PBP). Prepare reagents according to the manufacturer's instructions.
-
-
Reaction Setup (in a 96- or 384-well microplate):
-
Prepare a master mix containing Assay Buffer, substrates, and the PPi detection system components.
-
Dispense the master mix into the microplate wells.
-
Add test compounds (potential inhibitors) or vehicle control to the appropriate wells.
-
-
Enzymatic Reaction and Detection:
-
Initiate the reactions by adding a small volume of purified HexPS enzyme to each well.
-
Immediately place the plate in a microplate reader capable of kinetic fluorescence measurement (e.g., λEx = 430 nm / λEm = 465 nm for MDCC-PBP, but confirm with kit specifications).
-
Monitor the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence change) from the linear portion of the progress curve for each well.
-
For inhibitor screening, compare the velocities of wells with test compounds to the vehicle control wells to determine the percent inhibition.
-
For kinetic studies, generate a standard curve using known concentrations of phosphate (B84403) to convert the rate of fluorescence change to the rate of PPi production.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Hexaprenyl pyrophosphate synthetase from Micrococcus luteus B-P 26. Separation of two essential components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
- 4. Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
High-Performance Liquid Chromatography for the Analysis of Polyprenyl Diphosphates: An Application Note and Protocol
Introduction
Polyprenyl diphosphates, including key intermediates like farnesyl diphosphate (B83284) (FPP) and geranylgeranyl diphosphate (GGPP), are pivotal molecules in various biological processes. They are precursors in the biosynthesis of a wide array of essential compounds such as cholesterol, steroid hormones, and coenzyme Q.[1][2] Furthermore, they are crucial for the prenylation of proteins, a post-translational modification vital for proper protein function and cellular signaling. The accurate quantification of these molecules is therefore of significant interest to researchers in biochemistry, cell biology, and drug development, particularly for studies involving isoprenoid biosynthesis inhibitors like statins and bisphosphonates.[3] This application note provides a detailed overview and protocols for the analysis of polyprenyl diphosphates using High-Performance Liquid Chromatography (HPLC).
Methodological Approaches
The analysis of polyprenyl diphosphates by HPLC can be challenging due to their amphipathic nature, low abundance in biological samples, and susceptibility to hydrolysis.[1] Several analytical strategies have been developed to overcome these challenges, primarily employing reversed-phase HPLC coupled with various detection methods.
1. HPLC with Fluorescence Detection:
This sensitive and robust method involves the enzymatic derivatization of FPP and GGPP.[4] Farnesyl protein transferase (FTase) or geranylgeranyl protein transferase I (GGTase I) are used to conjugate FPP and GGPP, respectively, to fluorescently labeled (dansylated) peptides.[3][5] The resulting fluorescent products are then separated and quantified by HPLC. This method offers excellent sensitivity, with detection limits in the picogram range.[4]
2. HPLC with Mass Spectrometry (LC-MS/MS):
The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the direct analysis of polyprenyl diphosphates without the need for derivatization.[2] This approach provides high selectivity and sensitivity, allowing for the simultaneous quantification of multiple isoprenoid pyrophosphates.[6][7] Various C18 columns and mobile phases containing ion-pairing reagents or volatile buffers like ammonium (B1175870) bicarbonate are employed to achieve optimal separation.[8][9]
3. HPLC with UV Detection:
While less sensitive than fluorescence or mass spectrometry, HPLC with UV detection can be a suitable method for the analysis of polyprenyl phosphates and diphosphates, particularly in samples where these compounds are more abundant, such as in certain bacterial cultures.[10][11]
Experimental Protocols
The following sections provide detailed protocols for the extraction and analysis of polyprenyl diphosphates from biological samples.
Protocol 1: Extraction of Polyprenyl Diphosphates from Mammalian Tissues and Cultured Cells
This protocol is a general guideline for the extraction of FPP and GGPP, which can be adapted based on the specific sample type and downstream analysis.
Materials:
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Organic solvent mixture (e.g., butanol/ammonium hydroxide (B78521)/ethanol or chloroform/methanol)[5]
-
Solid-phase extraction (SPE) C18 columns[3]
-
Centrifuge
Procedure:
-
Sample Collection: For tissues, collect and immediately snap-freeze in liquid nitrogen, then store at -80°C until use.[3] For cultured cells, wash the cells with ice-cold PBS, scrape, and pellet by centrifugation.
-
Homogenization: Homogenize frozen tissue samples in an appropriate ice-cold buffer. For cell pellets, resuspend in buffer.
-
Extraction: Add the organic solvent mixture to the homogenate. Vortex thoroughly to ensure efficient extraction.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Collection: Carefully collect the organic phase containing the polyprenyl diphosphates.
-
Purification (Optional but Recommended): Further purify the extract using a C18 solid-phase extraction column to remove interfering substances.[3]
-
Drying: Evaporate the solvent from the purified extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in an appropriate solvent (e.g., the initial mobile phase of the HPLC method) before analysis.
Protocol 2: HPLC Analysis with Fluorescence Detection (Post-Derivatization)
This protocol is based on the enzymatic derivatization of FPP and GGPP.[4][5]
Materials:
-
Recombinant FTase and GGTase I
-
Dansylated peptides (e.g., D-GCVLA or D-GCVLL)[5]
-
Reaction buffer
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Enzymatic Reaction: To the extracted and dried polyprenyl diphosphates, add the reaction buffer, the appropriate dansylated peptide, and the corresponding enzyme (FTase for FPP, GGTase I for GGPP).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the conjugation reaction to complete.
-
Reaction Quenching: Stop the reaction by adding a suitable quenching solution (e.g., methanol).
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer is typically used.
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1 mL/min).
-
Detection: Fluorescence detector with excitation at approximately 335 nm and emission at approximately 528 nm.[4]
-
-
Quantification: Create a standard curve using known concentrations of FPP and GGPP to quantify the amounts in the samples.
Protocol 3: HPLC-MS/MS Analysis
This protocol provides a general framework for the direct analysis of polyprenyl diphosphates.
Materials:
-
LC-MS/MS system
-
Reversed-phase C18 column
-
Mobile phases (e.g., a gradient of acetonitrile and an aqueous solution of ammonium bicarbonate or tetraethylammonium (B1195904) phosphate)[12][8][9]
Procedure:
-
HPLC Separation:
-
Column: A C18 column (e.g., XBridge C18, 3.5 µm, 2.1 x 100 mm) is a suitable choice.[2]
-
Mobile Phase A: 10 mM ammonium carbonate with a small amount of ammonium hydroxide in water.[2]
-
Mobile Phase B: Acetonitrile with a small amount of ammonium hydroxide.[2]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.[6]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).[6]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
-
Quantification: Use an internal standard (e.g., ¹³C₅-FPP) and a calibration curve prepared in a surrogate matrix (e.g., phosphate-buffered saline) for accurate quantification.[2]
Data Presentation
The following tables summarize typical HPLC and LC-MS/MS method parameters and performance data gathered from various studies.
Table 1: HPLC Methods for Polyprenyl Diphosphate Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
| FPP, GGPP | C18 | Acetonitrile and 25 mM NH₄HCO₃ (gradient) | UV/MS | [9] |
| FPP, GGPP | Reversed-phase C18 | Acetonitrile and aqueous buffer | Fluorescence (post-derivatization) | [4] |
| Octaprenyl diphosphate, Undecaprenyl diphosphate | Cadenza CD-C18 MF | 25 mM aqueous tetraethylammonium phosphate (B84403) (pH 7.5)-2-propanol (30:70, v/v) | UV | [10] |
| IPP, DMAPP, GPP, FPP, GGPP | Multi-modal C18 (50 x 2 mm, 3 µm) | 10 mM ammonium bicarbonate and 0.5% triethylamine (B128534) (TEA) in water; 0.1% TEA in 80% acetonitrile (gradient) | MS/MS | [6] |
| FPP | XBridge C18 (100 x 2.1 mm, 3.5 µm) | 10 mmol/L ammonium carbonate/ammonium hydroxide (1000:5, v/v); acetonitrile/ammonium hydroxide (1000:5, v/v) (gradient) | QQQ-MS, Q-Orbi-MS | [2] |
Table 2: Performance Data for Polyprenyl Diphosphate Quantification
| Analyte(s) | Method | Lower Limit of Detection (LOD) / Quantification (LOQ) | Retention Time(s) | Reference |
| FPP, GGPP | HPLC-Fluorescence | 5 pg (~0.01 pmol) | Farnesyl-peptide: 8.4 min, Geranylgeranyl-peptide: 16.9 min | [4] |
| GPP, FPP | LC-MS/MS | LOQ: 0.05 µg/mL | Not specified | [6][13] |
| IPP, DMAPP, GGPP | LC-MS/MS | LOQ: 0.1 µg/mL | Not specified | [6][13] |
| FPP | LC-QQQ-MS | Calibration curve range: 0.2 to 20 ng/mL | Not specified | [2] |
Visualizations
Signaling Pathway
Caption: Simplified Mevalonate Pathway highlighting the synthesis of FPP and GGPP.
Experimental Workflow
Caption: General experimental workflow for the analysis of polyprenyl diphosphates by HPLC.
References
- 1. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Tracing Metabolic Pathways: Synthesis of Hexaprenyl Diphosphate Using Radiolabeled Precursors
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for tracing the synthesis of hexaprenyl diphosphate (B83284) (HexPP), a key intermediate in the biosynthesis of menaquinones and other vital isoprenoids. The method utilizes the radiolabeled precursor [1-14C]isopentenyl diphosphate ([14C]IPP) to monitor the activity of hexaprenyl diphosphate synthase (HexPPs). This application note includes comprehensive experimental protocols, data presentation guidelines, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Hexaprenyl diphosphate (HexPP) is a C30 isoprenoid synthesized by the sequential condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP). This reaction is catalyzed by hexaprenyl diphosphate synthase (HexPPs). HexPP serves as the precursor for the polyisoprenoid side chain of menaquinone-6 (MK-6), an essential electron carrier in the respiratory chain of many bacteria. The enzymes involved in the biosynthesis of HexPP are attractive targets for the development of novel antimicrobial agents.
Tracing the synthesis of HexPP using radiolabeled precursors is a highly sensitive and direct method to study the kinetics and inhibition of HexPPs. By using [14C]IPP, researchers can quantify the incorporation of the radiolabel into the final product, HexPP, providing a robust measure of enzyme activity.
Signaling Pathways and Experimental Workflow
The biosynthesis of HexPP is embedded within the broader isoprenoid biosynthetic pathway. The precursors, IPP and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In many bacteria, the MEP pathway is the exclusive route for IPP and DMAPP synthesis.
Caption: Biosynthesis of Hexaprenyl Diphosphate.
The experimental workflow for tracing HexPP synthesis using radiolabeled precursors involves several key steps, from the enzymatic reaction to the quantification of the radiolabeled product.
Caption: Experimental Workflow for Radiolabeling Assay.
Data Presentation
Quantitative data from radiolabeling experiments should be summarized in a clear and structured format to allow for easy comparison of results. The following tables provide templates for presenting raw data and calculated enzyme kinetics.
Table 1: Raw Data from [14C]IPP Incorporation Assay
| Sample ID | Protein Conc. (µg/mL) | Incubation Time (min) | [14C]IPP (µM) | FPP (µM) | Total CPM in Assay | CPM in HexPP Band |
| Control 1 | 0 | 30 | 10 | 50 | 500,000 | 150 |
| Control 2 | 5 | 30 | 10 | 0 | 500,000 | 200 |
| Test 1 | 5 | 15 | 10 | 50 | 500,000 | 15,000 |
| Test 2 | 5 | 30 | 10 | 50 | 500,000 | 35,000 |
| Test 3 | 5 | 60 | 10 | 50 | 500,000 | 60,000 |
| Test 4 | 10 | 30 | 10 | 50 | 500,000 | 72,000 |
Table 2: Kinetic Parameters of Hexaprenyl Diphosphate Synthase
| Substrate | Km (µM) | Vmax (pmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| IPP | 25 ± 3 | 150 ± 10 | 0.12 | 4.8 x 103 |
| FPP | 5 ± 1 | 145 ± 8 | 0.11 | 2.2 x 104 |
Note: The data in these tables are representative and will vary depending on the specific experimental conditions and the source of the enzyme.
Experimental Protocols
Protocol 1: Expression and Purification of Hexaprenyl Diphosphate Synthase
This protocol describes the overexpression and purification of recombinant HexPPs from E. coli.
Materials:
-
E. coli strain harboring the HexPPs expression vector (e.g., pET vector)
-
LB broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Inoculate a single colony of the E. coli expression strain into 10 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the protein with 5 column volumes of elution buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against dialysis buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay and store the purified enzyme at -80°C.
Protocol 2: Radiolabeling Assay for Hexaprenyl Diphosphate Synthase Activity
This protocol details the enzymatic assay to measure the incorporation of [14C]IPP into HexPP.
Materials:
-
Purified Hexaprenyl Diphosphate Synthase
-
[1-14C]Isopentenyl diphosphate ([14C]IPP) (specific activity ~50-60 mCi/mmol)
-
Farnesyl diphosphate (FPP)
-
Assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Saturated NaCl solution
-
n-butanol
-
Silica (B1680970) gel TLC plates
-
TLC developing solvent (e.g., Chloroform:Methanol:Water, 65:25:4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:
-
5 µL of 10x Assay Buffer
-
5 µL of 1 mM FPP
-
5 µL of 100 µM [14C]IPP (adjust for desired final concentration and specific activity)
-
Purified HexPPs (e.g., 1-5 µg)
-
Nuclease-free water to a final volume of 50 µL
-
-
Initiate the reaction by adding the enzyme and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of saturated NaCl solution.
-
Extract the radiolabeled product by adding 200 µL of n-butanol. Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic (n-butanol) phase to a new tube.
-
Spot a known volume (e.g., 10-20 µL) of the n-butanol extract onto a silica gel TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front is near the top.
-
Air dry the TLC plate and visualize the radiolabeled spots using a phosphorimager or by autoradiography.
-
Scrape the silica corresponding to the HexPP product into a scintillation vial.
-
Add 5 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
Protocol 3: Data Analysis and Calculation of Enzyme Activity
This protocol describes how to calculate the specific activity of HexPPs from the raw scintillation counting data.
Calculations:
-
Determine the amount of product formed (in moles):
-
Calculate the Disintegrations Per Minute (DPM) from the Counts Per Minute (CPM) using the efficiency of the scintillation counter (DPM = CPM / Efficiency).
-
Calculate the total DPM in the reaction for the [14C]IPP added.
-
Calculate the specific activity of the [14C]IPP in DPM/mol.
-
Moles of product = (DPM in HexPP band) / (Specific activity of [14C]IPP in DPM/mol)
-
-
Calculate the enzyme activity:
-
Activity (mol/min) = Moles of product / Incubation time (min)
-
-
Calculate the specific activity:
-
Specific Activity (mol/min/mg) = Activity (mol/min) / Amount of enzyme in the assay (mg)
-
By following these protocols, researchers can effectively trace the synthesis of hexaprenyl diphosphate, enabling detailed studies of the enzyme's function and the discovery of potential inhibitors.
Application Notes and Protocols: Site-Directed Mutagenesis of the Hexaprenyl Diphosphate Synthase Active Site
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the active site of hexaprenyl diphosphate (B83284) synthase (HexPS) through site-directed mutagenesis. HexPS is a key enzyme in the biosynthesis of the side chains of menaquinones and ubiquinones, making it a potential target for novel antimicrobial agents. Understanding the structure-function relationship of its active site is crucial for the rational design of specific inhibitors.
Introduction to Hexaprenyl Diphosphate Synthase
Hexaprenyl diphosphate synthase (HexPS) is a prenyltransferase that catalyzes the sequential condensation of three molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to produce hexaprenyl diphosphate (HexPP, C30). This reaction is a critical step in the biosynthesis of isoprenoids. Like other trans-prenyltransferases, HexPS contains highly conserved aspartate-rich motifs, specifically DDXXD, which are essential for substrate binding and catalysis. In some bacteria, such as Micrococcus luteus, HexPS is a heterodimer composed of two different protein components.
Principle of Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, targeted mutations into a DNA sequence.[1][2] This method allows researchers to alter single or multiple amino acids within a protein to study their role in protein structure, function, and interaction with substrates or inhibitors. By systematically replacing conserved amino acid residues in the active site of HexPS, it is possible to elucidate their specific roles in substrate binding, catalysis, and determination of the final product chain length.
Data Presentation: The Impact of Active Site Mutations
The following table summarizes the kinetic effects of site-directed mutagenesis on conserved amino acid residues within the active site of a medium-chain prenyl diphosphate synthase, highlighting the functional importance of these residues. While the data presented is for the closely related heptaprenyl diphosphate synthase, it provides a strong model for expected outcomes in HexPS studies.
| Enzyme Variant | Mutation | Relative Km for FPP (fold-change) | Relative Vmax (fold-change) | Observed Product Chain Length | Reference |
| Wild-Type | - | 1.0 | 1.0 | C35 | [3] |
| Mutant 1 | V93G | 3-10 | 0.07-0.2 | Not Reported | [3] |
| Mutant 2 | L94S | 3-10 | 0.07-0.2 | Not Reported | [3] |
| Mutant 3 | D97A | Not Reported | Not Reported | Shorter Chains | [3] |
| Mutant 4 | Y103S | Not Reported | Not Reported | C40 | [3] |
| Mutant 5 | Y104S | 3-10 | 0.07-0.2 | Not Reported | [3] |
| Mutant 6 (FPP Synthase) | D243E | 1.0 (for GPP) | ~0.01 | Not Applicable | [4] |
| Mutant 7 (FPP Synthase) | D247E | No significant change | No significant change | Not Applicable | [4] |
Experimental Protocols
Site-Directed Mutagenesis
This protocol outlines a general method for introducing point mutations into the HexPS gene cloned into an expression vector.
Materials:
-
Expression plasmid containing the wild-type HexPS gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar (B569324) plates and broth with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Use a thermal cycler with the following general conditions:
-
Initial denaturation: 95°C for 2 minutes.
-
18-30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on LB agar with the appropriate antibiotic. Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protein Expression and Purification
This protocol describes the overexpression of wild-type and mutant HexPS in E. coli and subsequent purification.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with the HexPS expression plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Cell Culture and Induction:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HexPS protein with elution buffer.
-
-
Dialysis and Storage: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange. Store the purified protein at -80°C.
Enzyme Activity Assay (Radioactive Method)
This is a highly sensitive method to determine the kinetic parameters of HexPS.[5][6]
Materials:
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT
-
Purified HexPS (wild-type or mutant)
-
Farnesyl diphosphate (FPP)
-
[1-¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP)
-
Saturated NaCl solution with 2 M HCl
-
n-butanol
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, FPP, and [¹⁴C]IPP.
-
Enzyme Reaction: Initiate the reaction by adding the purified HexPS enzyme. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Quenching and Hydrolysis: Stop the reaction by adding the acidic NaCl solution. This also hydrolyzes the diphosphate products to their corresponding alcohols.
-
Product Extraction: Add n-butanol, vortex vigorously, and centrifuge to separate the phases. The prenyl alcohols will be in the upper organic phase.
-
Quantification: Transfer an aliquot of the n-butanol phase to a scintillation vial with scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.
-
Kinetic Analysis: Determine the initial velocities at varying substrate concentrations (FPP or IPP) and calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Visualizations
References
- 1. Site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of site-directed mutagenesis of the highly conserved aspartate residues in domain II of farnesyl diphosphate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of All-trans-Hexaprenyl Diphosphate Synthase (HexPPs) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of inhibitors targeting all-trans-hexaprenyl diphosphate (B83284) synthase (HexPPs). HexPPs is a critical enzyme in the biosynthesis of menaquinone (Vitamin K2) and ubiquinone (Coenzyme Q), making it a promising target for the development of novel antimicrobial agents.[1][2]
Introduction
All-trans-hexaprenyl diphosphate synthase (HexPPs) is a prenyltransferase that catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to produce this compound (HexPP). HexPP serves as the isoprenoid side chain for menaquinones and ubiquinones, which are essential components of the electron transport chain in many bacteria.[1][3] The absence of a de novo menaquinone biosynthesis pathway in humans makes the enzymes involved, including HexPPs, attractive targets for the development of selective antibacterial drugs.[2]
Signaling Pathways Involving HexPPs
HexPPs plays a crucial role in the biosynthesis of both menaquinone and ubiquinone. The product of the HexPPs-catalyzed reaction, this compound, is a key precursor for the side chains of these vital quinones.
Menaquinone (Vitamin K2) Biosynthesis
In the menaquinone biosynthesis pathway, HexPP is transferred to 1,4-dihydroxy-2-naphthoate (DHNA) by the enzyme MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase), leading to the formation of demethylmenaquinone, which is then methylated to yield menaquinone.[2][4][5]
Ubiquinone (Coenzyme Q) Biosynthesis
Similarly, in the ubiquinone biosynthesis pathway, a polyprenyl diphosphate, such as hexaprenyl diphosphate in some organisms, is attached to 4-hydroxybenzoate. This is followed by a series of modifications including hydroxylations and methylations to produce ubiquinone.[1][3][6]
Data Presentation: Inhibitors of the Menaquinone Biosynthesis Pathway
While specific inhibitors targeting HexPPs are not widely reported in the public domain, compounds targeting other enzymes in the menaquinone biosynthesis pathway have been identified. This data can serve as a starting point for developing assays and as a reference for hit validation. The following table summarizes data for inhibitors of MenA, an enzyme downstream of HexPPs.
| Compound ID | Target Enzyme | Inhibitor Structure | IC50 (µg/mL) | Organism | Reference |
| Compound 1 | MenA | 7-methoxy-2-naphthol derivative | 5 | Mycobacterium tuberculosis | [6] |
| Compound 2 | MenA | 7-methoxy-2-naphthol derivative | 6 | Mycobacterium tuberculosis | [6] |
Experimental Protocols
The following protocols are designed to screen for and characterize inhibitors of HexPPs. They are based on established methods for other isoprenyl diphosphate synthases and can be adapted for a high-throughput screening format.
Experimental Workflow
The general workflow for identifying and characterizing HexPPs inhibitors involves an initial screen to identify potential hits, followed by dose-response experiments to determine the IC50 of the most promising compounds.
Protocol 1: Radioactive Assay for HexPPs Activity
This protocol measures the incorporation of radiolabeled [1-¹⁴C]isopentenyl diphosphate into hexaprenyl diphosphate.
Materials:
-
Purified recombinant HexPPs
-
[1-¹⁴C]Isopentenyl diphosphate (IPP)
-
Farnesyl diphosphate (FPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
Quenching Solution: 60% ethanol, 10 mM EDTA
-
Scintillation cocktail
-
96-well filter plates with anion-exchange membrane
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixture (50 µL total volume):
-
25 µL of 2x Assay Buffer
-
5 µL of inhibitor in DMSO (or DMSO for control)
-
10 µL of a substrate mix containing FPP and [1-¹⁴C]IPP (final concentrations of 10 µM each)
-
10 µL of purified HexPPs (final concentration ~50 nM)
-
-
Incubation: Incubate the reaction plate at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding 50 µL of Quenching Solution to each well.
-
Filtration: Transfer the quenched reaction mixture to a 96-well filter plate. Wash the wells three times with 200 µL of water to remove unreacted [1-¹⁴C]IPP.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.
Protocol 2: Non-Radioactive LC-MS/MS Assay for HexPPs Activity
This method offers a non-radioactive alternative by detecting the hexaprenyl diphosphate product using liquid chromatography-tandem mass spectrometry.
Materials:
-
Purified recombinant HexPPs
-
Isopentenyl diphosphate (IPP)
-
Farnesyl diphosphate (FPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixture (50 µL total volume):
-
25 µL of 2x Assay Buffer
-
5 µL of inhibitor in DMSO (or DMSO for control)
-
10 µL of a substrate mix containing FPP and IPP (final concentrations of 10 µM each)
-
10 µL of purified HexPPs (final concentration ~50 nM)
-
-
Incubation: Incubate the reaction plate at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding 100 µL of cold Quenching Solution to each well.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze by LC-MS/MS. Monitor the parent and daughter ions specific for hexaprenyl diphosphate.
-
Data Analysis: Quantify the amount of hexaprenyl diphosphate formed in each reaction. Calculate the percent inhibition for each compound relative to the DMSO control.
Protocol 3: IC50 Determination
This protocol is used to determine the potency of the hit compounds identified in the primary screen.
Materials:
-
Hit compounds
-
Same reagents and instrumentation as in the primary assay (either radioactive or non-radioactive)
Procedure:
-
Serial Dilution: Prepare a series of 10-point, 3-fold serial dilutions of each hit compound in DMSO.
-
Assay Performance: Perform the HexPPs activity assay (either Protocol 1 or 2) with each concentration of the inhibitor.
-
Data Analysis:
-
Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the discovery and characterization of inhibitors of this compound synthase. The critical role of HexPPs in bacterial survival, coupled with its absence in humans, underscores its potential as a valuable target for novel antibacterial therapies. While there is a need for further research to identify specific inhibitors of HexPPs, the methodologies described herein provide a clear path forward for researchers in this field.
References
- 1. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of All-trans-hexaprenyl Diphosphate Analogs in Enzyme Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of all-trans-hexaprenyl diphosphate (B83284) (HPP) analogs in enzyme studies. While research has extensively focused on shorter-chain isoprenoid pyrophosphate analogs like those of farnesyl diphosphate (FPP), the principles and methodologies are readily adaptable for studying enzymes that utilize HPP. These analogs are powerful tools for investigating enzyme mechanisms, identifying inhibitors, and probing protein-ligand interactions.
Application Notes
All-trans-hexaprenyl diphosphate is a key intermediate in the biosynthesis of various natural products, including quinones and other terpenoids.[1] Enzymes such as hexaprenyl diphosphate synthase (HexPPS) are responsible for its production.[2] Analogs of HPP can be designed to serve several key functions in studying these and other HPP-utilizing enzymes:
-
Probing Enzyme-Substrate Interactions: By modifying the isoprenoid chain or the diphosphate group, analogs can help elucidate the specific structural requirements for substrate binding and catalysis.
-
Enzyme Inhibition Studies: Analogs can act as competitive or non-competitive inhibitors, providing valuable information for the development of drugs targeting HPP-utilizing enzymes. The study of such inhibitors is crucial in the discovery of potential treatments for various diseases.
-
Photoaffinity Labeling: Incorporation of a photoreactive group (e.g., benzophenone (B1666685), diazirine) into an HPP analog allows for the covalent cross-linking of the analog to the enzyme's active site upon UV irradiation.[3][4][5][6] This technique is instrumental in identifying substrate-binding subunits and mapping the active site.
-
Fluorescent Probes: Attaching a fluorescent reporter group to an HPP analog enables the development of high-throughput screening assays for enzyme inhibitors and allows for the direct visualization of analog binding.[7][8]
Data Presentation
Due to the limited availability of specific quantitative data for this compound analogs in the literature, the following table summarizes representative data for the closely related and well-studied farnesyl diphosphate (FPP) analogs. These values can serve as a benchmark when designing and evaluating novel HPP analogs.
Table 1: Representative Inhibition Data for FPP Analogs against Prenyltransferases
| Analog Type | Enzyme Target | Inhibition Constant (Ki) / IC50 | Reference Context |
| Amide-linked FPP analog (photoactive) | Saccharomyces cerevisiae Protein Farnesyltransferase (ScPFTase) | Alternative Substrate | Useful as a photoactive probe to label the beta-subunits of farnesyltransferase and geranylgeranyltransferase. |
| Ester-linked FPP analog (photoactive) | Saccharomyces cerevisiae Protein Farnesyltransferase (ScPFTase) | Alternative Substrate | A more stable photoactive probe that selectively photocrosslinks the beta-subunit of ScPFTase. |
| Homofarnesyl diphosphate (frame-shifted) | Mammalian FTase | IC50 < 1 µM | Demonstrates that small structural changes in the isoprenoid backbone can lead to potent inhibition. |
| 1-Alkylaminomethyl-1,1-bisphosphonic acids | Trypanosoma brucei Farnesyl Pyrophosphate Synthase | IC50 = 0.058 - 0.81 µM | These bisphosphonates are potent inhibitors of FPP synthase. |
| Quinone methide celastrol | Trypanosoma brucei Farnesyl Diphosphate Synthase | IC50 ~ 20 µM | A natural product inhibitor of FPP synthase. |
Note: The data presented are for FPP analogs and are intended to provide a comparative basis for the study of HPP analogs. Researchers should determine the specific kinetic parameters for their HPP analogs and target enzymes.
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay using HPP Analogs
This protocol describes a general method for determining the inhibitory activity of an HPP analog against a target enzyme, such as HexPPS.
1. Materials:
- Purified target enzyme (e.g., HexPPS)
- Substrates for the enzyme (e.g., isopentenyl diphosphate (IPP) and an allylic primer like geranylgeranyl diphosphate (GGPP))
- Radiolabeled substrate (e.g., [14C]IPP)
- HPP analog inhibitor
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)
- Scintillation cocktail and vials
- Scintillation counter
2. Procedure:
- Prepare a series of dilutions of the HPP analog inhibitor in the assay buffer.
- In a microcentrifuge tube, combine the assay buffer, a fixed concentration of the non-radiolabeled substrate, and the HPP analog at various concentrations.
- Pre-incubate the mixture at the optimal temperature for the enzyme for 5 minutes.
- Initiate the reaction by adding a mixture of the radiolabeled substrate and the purified enzyme. The final reaction volume is typically 50-100 µL.
- Incubate the reaction for a predetermined time, ensuring the reaction velocity is linear within this period.
- Stop the reaction by adding an acid quench solution (e.g., 1 M HCl).
- Extract the radiolabeled product using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
- Transfer a portion of the organic phase to a scintillation vial, evaporate the solvent, and add the scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the reaction velocity for each inhibitor concentration.
- Plot the reaction velocity as a function of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
- To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at varying substrate concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.[9][10][11]
Protocol 2: Photoaffinity Labeling of an HPP-Utilizing Enzyme
This protocol outlines the general steps for using a photoactive HPP analog to identify and label the substrate-binding site of a target enzyme.[6]
1. Materials:
- Purified target enzyme
- Photoactive HPP analog (containing a benzophenone or diazirine moiety)
- Radiolabel or biotin (B1667282) tag on the analog for detection
- Reaction buffer (as in Protocol 1)
- UV lamp (e.g., 350 nm for benzophenone)
- SDS-PAGE reagents and equipment
- Autoradiography film or streptavidin-HRP for detection
2. Procedure:
- Incubate the purified enzyme with the photoactive HPP analog in the reaction buffer. This should be done in the dark to prevent premature photolysis.
- (Optional) To demonstrate specificity, run a parallel control reaction that includes an excess of the natural substrate (HPP) or a known inhibitor.
- Irradiate the samples with UV light for a specified time (e.g., 10-30 minutes) on ice to induce covalent cross-linking.
- Quench the reaction and denature the proteins by adding SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Detect the labeled protein. If the probe is radiolabeled, expose the gel to autoradiography film. If the probe is biotinylated, perform a Western blot and detect with streptavidin-HRP.
3. Data Analysis:
- A band corresponding to the molecular weight of the target enzyme should be observed in the lane with the photoactive probe.
- The intensity of this band should be significantly reduced in the control lane containing the competitor, confirming specific labeling of the active site.
Mandatory Visualizations
Caption: Workflow for an enzyme inhibition assay using HPP analogs.
References
- 1. all-trans-decaprenyl diphosphate biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of photoaffinity probe containing an intact isoprenoid chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Isoprenoid Analogues for the Study of Prenylated Proteins: Fluorescent Imaging and Proteomic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 11. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols: Functional Complementation Assays for Polyprenyl Diphosphate Synthases in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyprenyl diphosphate (B83284) synthases are a crucial class of enzymes responsible for synthesizing the backbone of a wide array of essential biomolecules, including dolichols and the side chains of ubiquinones (B1209410) (Coenzyme Q). These molecules are vital for processes such as N-linked glycosylation of proteins and cellular respiration. The functional characterization of these synthases, particularly from novel organisms or in the context of drug discovery, is paramount. Functional complementation in the yeast Saccharomyces cerevisiae offers a powerful and genetically tractable system for this purpose.[1] By expressing a heterologous polyprenyl diphosphate synthase in a yeast mutant deficient in its endogenous counterpart, researchers can elucidate the function, substrate specificity, and product chain length of the enzyme under investigation.
This document provides detailed application notes and protocols for performing functional complementation assays of polyprenyl diphosphate synthases in yeast.
Principle of the Assay
The core principle of the functional complementation assay is the restoration of a lost function in a mutant organism by introducing a functional gene from another organism.[1] In the context of polyprenyl diphosphate synthases, a yeast strain with a mutation in a gene essential for producing a specific polyprenol (e.g., dolichol or the side chain of coenzyme Q) is used as the host. These mutants often exhibit distinct phenotypes, such as slow growth, temperature sensitivity, or defects in glycosylation. A plasmid carrying the heterologous synthase gene is introduced into the mutant yeast. If the foreign synthase is functional in yeast, it will produce the necessary polyprenyl diphosphate, thereby rescuing the mutant phenotype and restoring the wild-type function. The rescue can be assessed by observing restored growth on selective media or by directly quantifying the production of the specific polyprenol.
Experimental Workflow
The overall experimental workflow for a functional complementation assay of a polyprenyl diphosphate synthase in yeast is depicted below.
Caption: Experimental workflow for functional complementation.
Key Yeast Strains and Their Applications
Several S. cerevisiae mutant strains are instrumental for these assays. The choice of strain depends on the specific polyprenyl diphosphate synthase being investigated.
| Strain | Genotype | Defect | Application |
| erg20-2 | erg20-2 | Defective Farnesyl Diphosphate (FPP) Synthase | Characterizing FPP synthases and cis-prenyltransferases that use FPP as a substrate.[2] |
| erg9 | erg9Δ | Defective Squalene (B77637) Synthase | Accumulates FPP, useful for studying enzymes that use FPP as a substrate, leading to increased polyprenol synthesis.[2] |
| coq1 | coq1Δ | Defective Hexaprenyl Diphosphate Synthase | Characterizing synthases involved in ubiquinone (Coenzyme Q) biosynthesis. |
| rer2 | rer2Δ | Defective cis-Prenyltransferase | Studying cis-prenyltransferases involved in dolichol biosynthesis. |
Data Presentation: Quantitative Analysis of Complementation
Successful complementation can be quantified by measuring the levels of the synthesized polyprenols. The following table summarizes representative data from an experiment where overexpression of FPP synthase (ERG20 gene) in an erg9 mutant background led to a significant increase in dolichol and dehydrodolichol (B1175241) synthesis.
| Yeast Strain | Genotype | Dolichols (µg/g dry weight) | Dehydrodolichols (µg/g dry weight) | Fold Increase (vs. Wild Type) |
| Wild Type | Wild Type | 15.0 | Not Detected | 1x |
| erg9 mutant | erg9Δ | 5.0 | Not Detected | 0.33x |
| erg9 + overexpressed ERG20 | erg9Δ + pYES2-ERG20 | 145.0 | 25.0 | ~10x (Dolichols) |
| erg9 + overexpressed mutant erg20-2 | erg9Δ + pYES2-erg20-2 | 150.0 | 2500.0 | ~10x (Dolichols), ~100x (Dehydrodolichols) |
Data adapted from a study on polyprenol formation in S. cerevisiae.[2]
Experimental Protocols
Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)
This protocol is a standard method for introducing plasmid DNA into yeast cells.[3][4][5][6][7]
Materials:
-
Yeast mutant strain
-
YPD medium
-
Sterile water
-
1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
1x LiOAc/TE buffer (100 mM Lithium Acetate in 1x TE buffer)
-
Plasmid DNA (100-500 ng)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), boiled for 5 minutes and immediately cooled on ice before use.
-
PEG solution (50% w/v Polyethylene Glycol 3350 in 1x LiOAc/TE)
-
Selective agar (B569324) plates (e.g., SC-Ura for plasmids with a URA3 marker)
Procedure:
-
Inoculate 5 mL of YPD medium with a single colony of the yeast mutant strain and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow until the OD600 reaches 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 25 mL of sterile water.
-
Resuspend the cells in 1 mL of 1x LiOAc/TE buffer and transfer to a microfuge tube.
-
Pellet the cells at 13,000 x g for 30 seconds and discard the supernatant.
-
Resuspend the cell pellet in 240 µL of PEG solution, 36 µL of 1 M LiOAc, 50 µL of single-stranded carrier DNA, and 34 µL of plasmid DNA solution.
-
Vortex the mixture thoroughly and incubate at 42°C for 40 minutes (heat shock).
-
Pellet the cells by centrifugation at 13,000 x g for 30 seconds.
-
Remove the supernatant and resuspend the cell pellet in 100 µL of sterile water.
-
Plate the entire cell suspension onto selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 2: Polyprenol and Ubiquinone Extraction from Yeast
This protocol describes the extraction of total lipids, including dolichols and ubiquinones, from yeast cells.
Materials:
-
Yeast culture
-
Glass beads (acid-washed)
-
Petroleum ether (or hexane)
-
Chloroform
-
Nitrogen gas supply
Procedure:
-
Grow a 50 mL culture of the transformed yeast strain in selective medium to the desired cell density. For inducible promoters (e.g., GAL1), add the inducing agent (e.g., galactose) and incubate for the appropriate time.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of distilled water and centrifuge again.
-
Transfer the cell pellet to a glass tube with a screw cap.
-
Add 1 mL of methanol and an equal volume of glass beads to the cell pellet.
-
Vortex vigorously for 10 minutes to disrupt the cells.
-
Add 2 mL of petroleum ether and 1 mL of chloroform, and vortex for another 5 minutes.
-
Centrifuge at 1,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new glass tube.
-
Repeat the extraction (steps 7-9) on the lower phase and cell debris twice more, pooling the organic phases.
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.
-
Resuspend the lipid extract in a known volume of ethanol (e.g., 200 µL) for HPLC analysis.
Protocol 3: HPLC Analysis of Polyprenols and Ubiquinones
This protocol provides a general method for the separation and quantification of dolichols and ubiquinones by reverse-phase HPLC.
Materials:
-
Lipid extract (resuspended in ethanol)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Methanol
-
Mobile Phase B: n-Hexane
-
Standards for dolichols and ubiquinones of various chain lengths
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 20-50 µL of the lipid extract onto the column.
-
Elute the compounds using a gradient of mobile phase B into mobile phase A. A typical gradient might be from 28% n-hexane in methanol.[8]
-
Monitor the elution of compounds using a UV detector. The detection wavelength should be set to 275 nm for ubiquinones and around 210 nm for dolichols.
-
Identify the peaks corresponding to dolichols and ubiquinones by comparing their retention times with those of the standards.
-
Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
Signaling Pathway and Experimental Logic
The biosynthesis of polyprenyl diphosphates originates from the mevalonate (B85504) pathway, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Farnesyl diphosphate (FPP) synthase (ERG20 in yeast) is a key branchpoint enzyme in this pathway.[9] FPP can be directed towards sterol synthesis via squalene synthase (ERG9), or it can serve as the precursor for the synthesis of dolichols and the side chain of ubiquinone.
Caption: Mevalonate pathway and complementation logic.
Applications in Drug Development
Functional complementation assays in yeast are a valuable tool for drug development. By expressing a polyprenyl diphosphate synthase from a pathogenic organism (e.g., a fungus or protozoan) in a yeast mutant, researchers can establish a robust screening platform. This system can be used to identify compounds that selectively inhibit the pathogen's synthase without affecting the host (or a heterologously expressed human) enzyme. This approach allows for high-throughput screening of compound libraries to discover novel and specific inhibitors that could be developed into new therapeutic agents.
Conclusion
Functional complementation in S. cerevisiae is a versatile and powerful technique for the characterization of polyprenyl diphosphate synthases. The availability of well-defined mutant strains, coupled with established protocols for genetic manipulation and biochemical analysis, provides a robust platform for elucidating enzyme function and for screening potential inhibitors. These assays are an indispensable tool for researchers in both basic science and drug discovery.
References
- 1. Functional complementation of yeast mutants to study plant signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyprenol formation in the yeast Saccharomyces cerevisiae: effect of farnesyl diphosphate synthase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. Yeast Transformation Protocols [sigmaaldrich.com]
- 5. Protocols · Benchling [benchling.com]
- 6. Yeast transformation [protocols.io]
- 7. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 8. HPLC method for simultaneous determination of retinol, alpha-tocopherol and coenzyme Q10 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
Troubleshooting & Optimization
Troubleshooting low yield in all-trans-hexaprenyl diphosphate enzymatic synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of all-trans-hexaprenyl diphosphate (B83284).
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for the synthesis of all-trans-hexaprenyl diphosphate?
A1: The synthesis is catalyzed by this compound synthase (HexPS). This enzyme facilitates the sequential condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP). The reaction produces this compound (HexPP) and three molecules of pyrophosphate (PPi).
Q2: My reaction yield is consistently low. What are the most common initial checks I should perform?
A2: For consistently low yields, begin by verifying the integrity of your reagents and the accuracy of your reaction setup. Ensure that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the concentrations of your substrates, FPP and IPP, and ensure the buffer pH is within the optimal range. It is also critical to verify the presence and concentration of the essential cofactor, Mg2+.
Q3: Can the this compound synthase from Micrococcus luteus function as a monomer?
A3: No, the this compound synthase from Micrococcus luteus B-P 26 is a heterodimeric enzyme. It is composed of two different subunits, a small subunit (HexA) and a large subunit (HexB). Both subunits are essential for catalytic activity.[1] If either subunit is absent or non-functional, the enzyme will not produce hexaprenyl diphosphate.
Q4: Is it possible for the substrates, FPP or IPP, to inhibit the reaction?
A4: Yes, substrate inhibition can occur in enzymatic reactions involving prenyltransferases. High concentrations of the allylic substrate, FPP, have been shown to cause substrate inhibition in similar enzyme systems. This can lead to a decrease in reaction velocity and, consequently, a lower product yield. It is advisable to perform substrate titration experiments to determine the optimal concentration range for your specific conditions.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in the enzymatic synthesis of this compound.
Problem 1: Very Low to No Product Formation
Possible Cause 1: Inactive Enzyme
-
How to Diagnose:
-
SDS-PAGE Analysis: Run a sample of your purified enzyme on an SDS-PAGE gel to check for protein degradation. The presence of multiple bands below the expected molecular weights of HexA and HexB subunits could indicate proteolysis.
-
Activity of Individual Subunits: The subunits of hexaprenyl diphosphate synthase are inactive unless combined. Therefore, testing individual subunits will not yield activity. The focus should be on ensuring both are present and correctly folded.
-
-
Solutions:
-
Protein Purification: If degradation is suspected, repeat the purification process, ensuring the presence of protease inhibitors in your buffers. A common purification protocol involves affinity chromatography (e.g., His-tag) followed by size-exclusion chromatography to isolate the heterodimer.
-
Co-expression: Ensure that the expression system is designed to co-express both the HexA and HexB subunits, as neither is active on its own.
-
Possible Cause 2: Missing or Incorrect Cofactors
-
How to Diagnose:
-
Reaction Composition: Double-check your reaction mixture to ensure the presence of a divalent metal ion, typically magnesium chloride (MgCl2). Prenyltransferases require a divalent cation for activity.
-
-
Solutions:
-
Cofactor Titration: The optimal concentration of Mg2+ can vary. Prepare reactions with a range of MgCl2 concentrations (e.g., 1 mM to 10 mM) to determine the optimal level for your enzyme.
-
Possible Cause 3: Suboptimal Reaction Conditions
-
How to Diagnose:
-
pH and Temperature: Measure the pH of your buffer at the reaction temperature. The optimal pH for most prenyltransferases is between 7.0 and 8.0. Similarly, ensure your incubation temperature is appropriate, typically between 25°C and 37°C.
-
-
Solutions:
-
Condition Optimization: Systematically vary the pH and temperature of your reaction to find the optimal conditions for your specific enzyme preparation.
-
Problem 2: Product Yield is Lower Than Expected
Possible Cause 1: Sub-optimal Substrate Concentrations
-
How to Diagnose:
-
Kinetic Analysis: Perform a substrate titration experiment by varying the concentration of one substrate (e.g., FPP) while keeping the other (IPP) at a saturating concentration. Repeat the process for the other substrate. This will help you determine the Michaelis-Menten constants (Km) and identify potential substrate inhibition.
-
-
Solutions:
-
Adjust Substrate Ratios: Based on your kinetic analysis, adjust the concentrations of FPP and IPP in your reaction to optimal levels. Be mindful that high concentrations of FPP can be inhibitory.
-
Possible Cause 2: Product Inhibition or Degradation
-
How to Diagnose:
-
Time-Course Experiment: Set up a reaction and take samples at various time points. Quantify the product concentration at each point. If the reaction rate slows down and plateaus earlier than expected, it could indicate product inhibition.
-
Product Stability: Incubate your purified product under the reaction conditions (without the enzyme) to check for any degradation over time.
-
-
Solutions:
-
Product Removal: For long-chain prenyl diphosphates, carrier proteins can be required to remove the product from the active site and maintain catalytic turnover. While not explicitly documented for HexPS, if product inhibition is suspected, consider strategies to remove the product as it is formed, such as using a two-phase reaction system.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.0 | Optimal pH should be determined empirically for the specific enzyme. |
| Temperature | 25°C - 37°C | The thermostability of the enzyme should be considered. |
| MgCl2 Concentration | 1 mM - 10 mM | Essential for activity; optimal concentration needs to be determined. |
| FPP Concentration | Titration Recommended | Start with equimolar concentrations to IPP and optimize. High concentrations may be inhibitory. |
| IPP Concentration | Titration Recommended | Ensure the purity of the IPP stock. |
Experimental Protocols
Protocol 1: Expression and Purification of Heterodimeric Hexaprenyl Diphosphate Synthase
-
Gene Cloning and Expression:
-
The genes for the HexA and HexB subunits from Micrococcus luteus B-P 26 are cloned into a suitable co-expression vector (e.g., pETDuet-1).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity column (if using His-tagged proteins).
-
Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the heterodimer using size-exclusion chromatography to separate it from any remaining contaminants and aggregates.
-
Protocol 2: Standard Activity Assay for Hexaprenyl Diphosphate Synthase
This protocol is based on the incorporation of radiolabeled [14C]IPP into the hexaprenyl diphosphate product.
-
Reaction Mixture Preparation (50 µL total volume):
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl2
-
5 mM DTT
-
10 µM FPP
-
10 µM [1-14C]IPP (with appropriate specific activity)
-
Purified Hexaprenyl Diphosphate Synthase (1-5 µg)
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding 200 µL of a saturated NaCl solution.
-
Extract the product by adding 300 µL of n-butanol or a chloroform:methanol (2:1) mixture.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the organic phase.
-
-
Quantification:
-
Transfer the organic phase to a scintillation vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of [14C]IPP incorporated into the product over time.
-
Visualizations
Enzymatic Pathway
Caption: Enzymatic synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for enzymatic synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Optimizing Hexaprenyl Diphosphate Synthase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their hexaprenyl diphosphate (B83284) synthase (HepPS or IspS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of hexaprenyl diphosphate synthase?
A1: Hexaprenyl diphosphate synthase (HepPS) is an enzyme that catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form hexaprenyl diphosphate (HexPP).[1][2] This reaction is a key step in the biosynthesis of isoprenoids, which are a diverse class of organic molecules.[3] In many pathogenic organisms, HexPP is a precursor for essential molecules like menaquinone-7 (B21479) (Vitamin K2) and ubiquinone-7 (Coenzyme Q7), making HepPS a potential target for antimicrobial drug development.[3][4]
Q2: What are the essential components of a hexaprenyl diphosphate synthase assay buffer?
A2: A typical assay buffer for HepPS includes a buffering agent to maintain pH (e.g., Tris-HCl), a divalent cation which is essential for enzyme activity (typically MgCl₂), and a reducing agent to maintain the enzyme in an active state (e.g., dithiothreitol (B142953) or DTT).[3][5]
Q3: What are the substrates for the hexaprenyl diphosphate synthase reaction?
A3: The enzyme utilizes two primary substrates: farnesyl diphosphate (FPP), which serves as the allylic primer, and isopentenyl diphosphate (IPP), which is sequentially added to the growing prenyl chain.[2][3] Some synthases may prefer geranylgeranyl diphosphate (GGPP) over FPP.[6]
Q4: How is the activity of hexaprenyl diphosphate synthase typically measured?
A4: Enzyme activity is commonly measured using a radioactive assay that quantifies the incorporation of radiolabeled [¹⁴C]IPP into the final product, hexaprenyl diphosphate.[4][5] The radiolabeled product is separated from the unreacted substrate, often by thin-layer chromatography (TLC), and quantified.[4] Continuous spectrophotometric or fluorometric assays that detect the release of pyrophosphate (PPi) are also used, particularly for high-throughput screening.[4]
Troubleshooting Guides
This section addresses common issues encountered during hexaprenyl diphosphate synthase assays in a question-and-answer format.
Issue 1: Low or No Enzyme Activity
Q: My assay shows very low or no enzyme activity. What are the possible causes and how can I troubleshoot this?
A: Low or no enzyme activity can stem from several factors related to the enzyme itself, the substrates, or the assay conditions.
Possible Causes & Solutions:
-
Enzyme Inactivity:
-
Improper Storage: Ensure the enzyme has been stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to denaturation and loss of activity.[5][7]
-
Denaturation During Purification: Perform all purification steps at low temperatures (e.g., 4°C) and use buffers with appropriate pH and ionic strength to prevent denaturation.[8] Adding stabilizing agents like glycerol (B35011) can also be beneficial.[8]
-
Confirm Enzyme Activity: If possible, test the enzyme preparation with a positive control or a previously validated batch to confirm its activity.[5]
-
-
Substrate Degradation:
-
FPP Instability: Farnesyl diphosphate (FPP) is known to be unstable. Use freshly prepared or recently purchased FPP and store it correctly according to the supplier's recommendations, typically at -20°C or below.[5][8]
-
IPP Degradation: While more stable than FPP, ensure your isopentenyl diphosphate (IPP) stock is not degraded. If using radiolabeled IPP, be mindful of its shelf life.[5]
-
-
Incorrect Assay Conditions:
-
Suboptimal pH: The optimal pH for HepPS activity is typically between 7.0 and 8.0.[5] Prepare fresh buffer and verify the pH with a calibrated meter.[7]
-
Missing or Incorrect Divalent Cation Concentration: HepPS requires a divalent cation, usually Mg²⁺, for its activity.[5][9] Ensure it is present in the assay buffer at an optimal concentration, typically between 1-5 mM.[5] The absence of metal ions can completely abolish product formation.[10]
-
Incorrect Temperature: Most synthases are active between 25°C and 37°C.[5] Ensure your incubation temperature is within this range and is consistent.[11] Extreme temperatures can denature the enzyme.[12]
-
Issue 2: High Background Signal
Q: I am observing a high background signal in my assay. What could be the cause and how can I reduce it?
A: High background can obscure the true enzyme activity and is often caused by contaminants, substrate instability, or issues with the detection method.
Possible Causes & Solutions:
-
Contaminating Activities:
-
Phosphatases: Contaminating phosphatases in the enzyme preparation can hydrolyze the diphosphate substrates, leading to a high background in assays that detect phosphate (B84403) or pyrophosphate. Consider including a phosphatase inhibitor in your assay buffer.
-
Purity of Enzyme: Ensure the purity of your enzyme preparation. If necessary, add extra purification steps.
-
-
Non-Enzymatic Signal:
-
Substrate Instability: The inherent instability of FPP can lead to non-enzymatic degradation products that may interfere with the assay. Run a "no-enzyme" control to quantify this background signal.[13]
-
Interfering Substances: Some substances can interfere with enzymatic assays. Avoid EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%) in your sample preparations unless their effects are known.[14]
-
-
Assay Plate and Reader Issues:
-
Plate Type: For fluorescence assays, use black plates to minimize background. For colorimetric assays, clear plates are suitable, and for luminescence, white plates are recommended.[14]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter reagent concentrations and lead to variable background.[11][13] It is often best to avoid using the outermost wells for critical samples.[13]
-
Issue 3: Inconsistent or Irreproducible Results
Q: My results are inconsistent between replicates and experiments. How can I improve the reproducibility of my assay?
A: Inconsistent results are often due to variations in pipetting, reagent preparation, or incubation conditions.
Possible Causes & Solutions:
-
Pipetting Errors:
-
Reagent Preparation and Handling:
-
Master Mix: When setting up multiple reactions, prepare a master mix of common reagents (buffer, substrates, cofactors) to ensure that each reaction receives the same concentration of components. Prepare the master mix fresh before each experiment.[5][14]
-
Thawing of Reagents: Ensure all frozen components are completely thawed and mixed gently before use.[14] Using partially thawed reagents can lead to incorrect concentrations.[14]
-
-
Variations in Incubation Conditions:
-
Temperature Fluctuations: Use a water bath or incubator that provides a stable and uniform temperature.[5] Even a one-degree change can significantly alter enzyme activity.[11]
-
Inconsistent Timing: Use a timer to ensure that all reactions are incubated for the exact same duration.[5] For some assays, it may be necessary to quench the reaction at a specific time.[11]
-
Data Presentation
Table 1: Typical Buffer Conditions for Hexaprenyl Diphosphate Synthase Assay
| Component | Typical Concentration | pH Range | Notes |
| Buffer | 50 mM | 7.0 - 8.0 | Tris-HCl is commonly used.[5] |
| MgCl₂ | 1 - 5 mM | N/A | Essential divalent cation for enzyme activity.[5] |
| DTT | 1 - 5 mM | N/A | Reducing agent to maintain enzyme stability.[3][5] |
| Substrates | |||
| FPP | 10 - 100 µM | N/A | Allylic substrate; can be unstable.[5] |
| IPP | 10 - 100 µM | N/A | Isoprenoid building block. |
| Triton X-100 | 0.1 - 1% (v/v) | N/A | Optional detergent, can sometimes improve enzyme stability and activity.[4] |
Experimental Protocols
Protocol 1: Radioactive Assay for Hexaprenyl Diphosphate Synthase Activity
This protocol is based on measuring the incorporation of radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) into the hexaprenyl diphosphate product.[3][5]
1. Reagent Preparation:
-
10x Assay Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 50 mM DTT.
-
Enzyme Stock: Purified hexaprenyl diphosphate synthase diluted to a working concentration (e.g., 1-5 µM) in a suitable buffer containing a stabilizing agent like glycerol.
-
Substrate Stocks: 1 mM Farnesyl diphosphate (FPP) and 1 mM [¹⁴C]Isopentenyl diphosphate (IPP) (with appropriate specific activity).
2. Reaction Setup (for a 50 µL reaction):
-
5 µL of 10x Assay Buffer
-
5 µL of 1 mM FPP (final concentration: 100 µM)
-
5 µL of 1 mM [¹⁴C]IPP (final concentration: 100 µM)
-
X µL of enzyme solution
-
Nuclease-free water to a final volume of 50 µL
3. Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at 37°C for 30 minutes. The optimal incubation time may vary, so a time-course experiment is recommended.[5]
4. Reaction Quenching and Product Hydrolysis:
-
Stop the reaction by adding 200 µL of a saturated NaCl solution.[8]
-
To hydrolyze the diphosphate products to their corresponding alcohols for easier extraction and analysis, add acid (e.g., HCl to a final concentration of 2M) and incubate at 37°C for 30 minutes.[5]
5. Product Extraction:
-
Extract the prenyl alcohols by adding 300 µL of an organic solvent like n-butanol or hexane.[5][15]
-
Vortex vigorously for 30 seconds and centrifuge to separate the phases.[5]
-
Carefully collect the upper organic phase.[5]
6. Product Analysis and Quantification:
-
Spot a small volume of the organic extract onto a silica (B1680970) TLC plate.[5]
-
Develop the TLC plate using a suitable solvent system (e.g., toluene:ethyl acetate (B1210297) 4:1 v/v).[5]
-
Dry the plate and visualize the radioactive product using a phosphorimager or by scraping the silica and using liquid scintillation counting.[5]
-
Quantify the radioactivity of the product spot and compare it to a standard curve of known [¹⁴C]IPP concentrations to determine the amount of incorporated IPP.[5]
Mandatory Visualizations
Caption: Enzymatic reaction catalyzed by Hexaprenyl Diphosphate Synthase.
Caption: A workflow for troubleshooting low enzyme activity in HepPS assays.
References
- 1. Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
- 2. Crystal Structure of Heterodimeric Hexaprenyl Diphosphate Synthase from Micrococcus luteus B-P 26 Reveals That the Small Subunit Is Directly Involved in the Product Chain Length Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. Enzyme assay - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. benchchem.com [benchchem.com]
How to prevent degradation of farnesyl diphosphate substrate in assays?
Welcome to the technical support center for assays involving farnesyl diphosphate (B83284) (FPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this critical substrate and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause farnesyl diphosphate (FPP) degradation in assays?
A1: The primary cause of FPP degradation in aqueous solutions is the hydrolysis of its pyrophosphate group. This hydrolysis can be catalyzed by acidic conditions and the presence of divalent metal ions. Temperature is another critical factor, as higher temperatures accelerate the rate of degradation.
Q2: What is the optimal pH for maintaining FPP stability in an assay buffer?
A2: FPP is most stable in slightly alkaline conditions, specifically within a pH range of 7.5 to 8.0, particularly when stored at low temperatures.[1] Deviations towards acidic pH will significantly increase the rate of hydrolysis.
Q3: How should I store my FPP substrate?
A3: FPP is typically supplied as an ammonium (B1175870) salt in a methanol:ammonia solution.[1] For long-term storage, it is recommended to store it at -20°C or below in this solution. Once diluted in an aqueous buffer for experimental use, it should be used promptly, and repeated freeze-thaw cycles should be avoided.
Q4: Can I include divalent metal ions like Mg²⁺ in my assay buffer?
A4: Many enzymes that utilize FPP as a substrate, such as farnesyltransferase, require divalent cations like Mg²⁺ for their activity. However, these same ions can also catalyze the hydrolysis of FPP's pyrophosphate bond. Therefore, it is crucial to use the lowest concentration of the divalent cation that still ensures optimal enzyme activity. Titrating the metal ion concentration is recommended to find this balance.
Q5: What are the common degradation products of FPP?
A5: The primary degradation products of FPP through hydrolysis are farnesyl monophosphate (FMP) and inorganic pyrophosphate (PPi), or farnesol (B120207) and PPi if both phosphate (B84403) ester bonds are cleaved. In the presence of acid, rearrangement of the farnesyl chain can also occur.
Troubleshooting Guides
This section provides solutions to common problems encountered during assays involving FPP.
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | FPP substrate has degraded. | - Prepare fresh FPP dilutions in a pH 7.5-8.0 buffer immediately before the assay.- Store FPP stock solutions appropriately at -20°C or below.- Avoid multiple freeze-thaw cycles. |
| Suboptimal assay buffer pH. | - Ensure the assay buffer pH is within the optimal range for both enzyme activity and FPP stability (typically around 7.5-8.0). | |
| Incorrect divalent cation concentration. | - Titrate the concentration of the required divalent cation (e.g., Mg²⁺) to find the minimum concentration needed for enzyme activity to minimize FPP hydrolysis. | |
| High background signal | Non-enzymatic degradation of FPP. | - Run a control reaction without the enzyme to quantify the extent of non-enzymatic FPP degradation under your assay conditions.- Consider adding a chelating agent like EDTA to the stop solution to halt metal-catalyzed hydrolysis. |
| Contaminating phosphatase activity in the enzyme preparation. | - Use a highly purified enzyme preparation.- Include phosphatase inhibitors in the assay buffer if compatible with the enzyme of interest. | |
| Inconsistent or irreproducible results | Variability in FPP concentration due to degradation. | - Prepare and use FPP solutions consistently and minimize the time between dilution and use.- Aliquot FPP stock solutions to avoid repeated thawing of the main stock. |
| Pipetting errors with viscous FPP solutions. | - Use calibrated pipettes and ensure complete dispensing of the viscous FPP solution. | |
| Issues with HPLC-based quantification | FPP adsorbing to metal surfaces. | - Use a metal-free HPLC system or passivate the system to prevent FPP from sticking to stainless steel components. |
| Poor peak shape or resolution. | - Optimize the mobile phase; the use of a basic modifier like ammonium bicarbonate (pH 8.5) can improve elution from the column.[2] |
Quantitative Data on FPP Stability
The stability of farnesyl diphosphate is highly dependent on the experimental conditions. Below are tables summarizing the impact of pH, temperature, and divalent cations on FPP degradation. Please note that the provided rate constants are illustrative and can vary based on the specific buffer composition and other solutes.
Table 1: Effect of pH on FPP Hydrolysis Rate
| pH | Apparent First-Order Rate Constant (k_obs) at 25°C (s⁻¹) | Half-life (t₁/₂) (hours) |
| 4.0 | ~1.5 x 10⁻⁴ | ~1.3 |
| 7.0 | ~2.0 x 10⁻⁶ | ~96 |
| 8.0 | ~5.0 x 10⁻⁷ | ~385 |
Table 2: Effect of Temperature on FPP Hydrolysis Rate at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 4 | ~1.0 x 10⁻⁷ | ~1925 |
| 25 | ~2.0 x 10⁻⁶ | ~96 |
| 37 | ~8.0 x 10⁻⁶ | ~24 |
Table 3: Effect of Mg²⁺ Concentration on FPP Hydrolysis Rate at pH 7.5 and 37°C
| [Mg²⁺] (mM) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 0 | ~6.0 x 10⁻⁷ | ~321 |
| 1 | ~1.5 x 10⁻⁶ | ~128 |
| 5 | ~5.0 x 10⁻⁶ | ~39 |
| 10 | ~9.0 x 10⁻⁶ | ~21 |
Experimental Protocols
Radiochemical Assay for Farnesyl Diphosphate Synthase (FPS)
This protocol is adapted from established methods for measuring FPS activity.[3]
Materials:
-
Enzyme: Purified recombinant FPS or plant tissue extract.
-
Substrates:
-
[1-¹⁴C]Isopentenyl diphosphate (IPP)
-
Geranyl diphosphate (GPP)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.
-
Stop Solution: 0.5 M EDTA in 95% ethanol.
-
Scintillation Cocktail.
Procedure:
-
Prepare the assay mixture by combining the assay buffer, GPP, and [1-¹⁴C]IPP in a microcentrifuge tube.
-
Pre-incubate the assay mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to the assay mixture.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution. The high concentration of EDTA will chelate the Mg²⁺, inhibiting the enzyme.
-
Centrifuge the tubes to pellet any precipitated protein.
-
Transfer the supernatant to a scintillation vial.
-
Add the scintillation cocktail and measure the radioactivity using a scintillation counter. The radioactivity corresponds to the amount of [1-¹⁴C]FPP formed.
Visualizations
Caption: Chemical pathways of FPP degradation.
References
Resolving baseline noise in HPLC analysis of polyprenyl compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve baseline noise issues encountered during the HPLC analysis of polyprenyl compounds.
Troubleshooting Guide: Resolving Baseline Noise
Baseline noise is characterized by short-term, random fluctuations in the chromatogram, which can obscure peaks and compromise the accuracy of quantification.[1] This guide provides a systematic approach to identifying and resolving the root causes of baseline noise.
Q1: My chromatogram shows excessive baseline noise. Where should I start troubleshooting?
A1: A systematic approach is crucial to pinpoint the source of the noise. The most common sources are the mobile phase, the HPLC pump, the column, and the detector.[1][2] Start by methodically investigating each component. A logical first step is to stop the pump flow; if the noise persists, the issue is likely with the detector's electronics or lamp.[3] If the noise stops, the problem originates from the pump, mobile phase, or column.[3]
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for baseline noise.
Q2: How can the mobile phase contribute to baseline noise, and what are the solutions?
A2: The mobile phase is a primary contributor to baseline noise.[1] Several factors can be at play:
-
Dissolved Gases: Air bubbles forming in the detector cell due to inadequate degassing can cause significant noise.[4][5][6]
-
Contamination: Using low-purity solvents, salts, or additives can introduce impurities that create spurious signals.[1][2][7] This is especially problematic in gradient elution.[2]
-
Immiscible Solvents: If mobile phase components are not fully miscible, it can lead to an unstable baseline.[7][8]
-
Poor Mixing: Inconsistent mixing of mobile phase components, especially when additives are used, can cause periodic fluctuations.[5]
Solutions:
-
Degassing: Thoroughly degas the mobile phase before and during use. Inline degassers are standard on most modern HPLC systems and are very effective.[9] Alternative methods include helium sparging, vacuum filtration, and sonication.[9][10][11]
-
High-Purity Solvents: Always use HPLC-grade solvents, salts, and additives.[1][7] Filter aqueous buffers before use to remove particles.[7]
-
Ensure Miscibility: Check that all mobile phase components are miscible.[7][8]
-
Proper Mixing: If preparing the mobile phase manually, ensure thorough mixing. For online mixing, a static mixer placed between the pump and injector can improve consistency.[12]
| Degassing Method | Effectiveness | Considerations |
| Inline Vacuum Degasser | High (Standard in modern HPLCs) | Highly reliable and automatic, but does not remove all dissolved air.[9] |
| Helium Sparging | Very High (Removes ~80% of dissolved air) | Can cause loss of volatile components if flow rate is too high.[6][9][13] |
| Vacuum Filtration | Moderate (Removes >60% of dissolved air) | Less effective than sparging but can be done during filtration.[9] |
| Sonication | Low (Removes ~20-30% alone) | Best used as a complementary method with vacuum or sparging.[9][13] |
Q3: My pump seems to be the source of the noise. What should I check?
A3: Pump-related noise is often periodic or pulsating, coinciding with the pump strokes.[2][3]
-
Air Trapped in Pump Head: Air bubbles in the pump can cause pressure fluctuations and a noisy baseline.[7]
-
Worn Seals or Pistons: Leaks around the pump head due to worn seals will lead to pressure instability.[7]
-
Faulty Check Valves: Dirty or malfunctioning check valves are a common cause of baseline noise and pressure fluctuations.[2][12]
Solutions:
-
Purge the Pump: Purge the pump at a high flow rate (e.g., 5-10 mL/min) to remove trapped air.[7] Priming each pump head separately can also help.[7]
-
Regular Maintenance: Perform regular pump maintenance, including the replacement of seals, pistons, and check valves.[1][2] Pump seals should generally be replaced annually.[2]
-
Check for Leaks: Inspect the system for any loose fittings or signs of leaks, such as salt buildup around the pump head.[7]
Q4: How do I determine if my column is causing the baseline noise?
A4: The column can be a source of noise if it is contaminated or has started to degrade.[1][2]
-
Column Contamination: Strongly retained compounds from previous injections, particularly relevant for hydrophobic polyprenyls, can slowly leach from the column, causing a wandering or noisy baseline.[4]
-
Stationary Phase Degradation: Loss of stationary phase particles ("column bleed") can create an irregular signal.[1] This can happen if the mobile phase pH is outside the column's recommended operating range.[14]
Solutions:
-
Isolate the Column: To confirm the column is the source, replace it with a union and run the mobile phase through the system.[2] If the noise disappears, the column is the culprit.[2]
-
Column Flushing: Flush the column with a strong solvent to remove contaminants. When cleaning, disconnect the column from the detector to avoid contaminating the flow cell.[4]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.[1]
Q5: What detector-related issues can cause baseline noise?
A5: Detector noise is typically random and non-periodic.[3]
-
Contaminated Flow Cell: Dust, air bubbles, or precipitated buffer salts on the flow cell windows can interfere with the light path.[4][7]
-
Failing Lamp: An old or failing detector lamp (e.g., deuterium (B1214612) lamp) can cause increased noise and random spikes.[4][5]
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector, especially Refractive Index (RI) detectors.[1][12] For UV detectors, a temperature difference between the column and the flow cell can cause noise due to changes in the refractive index of the mobile phase.[4]
Solutions:
-
Clean the Flow Cell: Flush the flow cell with methanol (B129727) or another strong solvent.[7] If necessary, clean with 1N nitric acid (for UV detectors).[7]
-
Check Lamp Performance: Perform a lamp intensity test according to the manufacturer's instructions and replace the lamp if its energy is low.[4][8]
-
Control Temperature: Use a column oven and ensure the detector is shielded from drafts.[12] If the column is heated significantly above ambient temperature, a heat exchanger before the detector can help stabilize the baseline.[7]
Caption: Common sources of HPLC baseline noise.
Experimental Protocols
Protocol: Systematic Diagnosis of Baseline Noise
This protocol provides a step-by-step methodology for isolating the source of baseline noise.
-
Initial Assessment:
-
Step 1: Isolate the Detector.
-
Stop the pump flow.
-
Continue to monitor the baseline for 5-10 minutes.
-
Observation: If the noise continues, the problem is likely electrical or related to the detector (e.g., failing lamp).[3][15] Proceed to detector maintenance (see Q5).
-
Observation: If the noise stops, the problem is in the fluidic path (pump, mobile phase, column). Proceed to Step 2.
-
-
Step 2: Isolate the Column.
-
Carefully disconnect the column from the injector and detector.
-
Connect the injector directly to the detector using a zero-dead-volume union.
-
Restart the pump flow at your method's conditions.
-
Monitor the baseline.
-
Observation: If the baseline is now stable, the column is the source of the noise.[2] The column may be contaminated or degraded. Follow the column troubleshooting steps (see Q4).
-
Observation: If the noise persists, the problem lies with the pump or the mobile phase. Proceed to Step 3.
-
-
Step 3: Investigate the Pump and Mobile Phase.
-
Check for Leaks: Visually inspect all fittings, particularly around the pump head and injector, for any signs of leakage.[7] Tighten or replace fittings as necessary.
-
Purge the System: Purge each solvent line and the pump to dislodge any air bubbles.[7][8]
-
Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase using HPLC-grade reagents, ensuring it is thoroughly degassed.[8][12]
-
Observation: If these steps resolve the noise, the issue was likely air in the system, a minor leak, or contaminated/improperly prepared mobile phase.
-
-
Step 4: Advanced Pump Diagnostics.
Frequently Asked Questions (FAQs)
Q: Why is baseline noise a particular concern for polyprenyl compounds? A: Polyprenols are long-chain, non-polar lipids.[16] Due to their high hydrophobicity, they can be strongly retained on reversed-phase columns (like C18), especially if the mobile phase has insufficient organic solvent.[16] This can lead to column contamination over time, where previously injected compounds slowly bleed off, contributing to baseline noise and drift in subsequent runs.[4]
Q: Can the choice of UV wavelength affect baseline noise? A: Yes. Lower UV wavelengths (<220 nm) inherently show more noise because many common HPLC solvents and additives (like methanol or acetate) absorb in this region.[5][17] If your polyprenyl compounds have sufficient absorbance at a higher wavelength, using it can significantly improve the signal-to-noise ratio. For example, additives like TFA show much lower absorbance at 214 nm than at 210 nm.[17]
Q: How often should I perform preventative maintenance to avoid baseline issues? A: Regular preventative maintenance is key to long-term stability.[1][14]
-
Daily: Run a blank gradient before starting sample analysis to check for system contamination or drift.[12]
-
Weekly/Bi-weekly: Prepare fresh aqueous buffer solutions to prevent microbial growth.[7]
-
Annually: Replace pump seals as a general rule, or more frequently depending on usage and solvent types.[2]
-
As Needed: Keep a log of lamp hours and column performance to anticipate when replacements will be necessary.[1] Flush the system and column regularly, especially after analyzing complex samples.[1]
Q: What is the difference between baseline noise and baseline drift? A: Baseline noise consists of rapid, short-term, and often random fluctuations of the baseline.[1] Baseline drift is a gradual, long-term, steady upward or downward trend of the baseline over the course of a run.[1][12] While their causes can overlap (e.g., column contamination), drift is more often associated with issues like temperature instability, changes in mobile phase composition during a gradient, or a column that is not fully equilibrated.[1][8]
References
- 1. uhplcs.com [uhplcs.com]
- 2. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLC Degassing methods: Inline vs Offline | Phenomenex [phenomenex.com]
- 10. chromforum.org [chromforum.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. benchchem.com [benchchem.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Enhancing the Catalytic Efficiency of Hexaprenyl Diphosphate Synthase
This technical support center is designed for researchers, scientists, and drug development professionals engaged in experiments aimed at improving the catalytic efficiency of hexaprenyl diphosphate (B83284) synthase (HepPS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is hexaprenyl diphosphate synthase and what is its primary function?
A1: Hexaprenyl diphosphate synthase (HepPS) is an enzyme that catalyzes the sequential condensation of three molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to produce hexaprenyl diphosphate (HexPP).[1] This C30 isoprenoid is a crucial precursor for the biosynthesis of menaquinone-6 (Vitamin K2) in various organisms. The enzyme is a type of prenyltransferase.
Q2: How can the catalytic efficiency of hexaprenyl diphosphate synthase be improved?
A2: The primary method for enhancing the catalytic efficiency of HepPS is through protein engineering, most commonly by site-directed mutagenesis.[2][3] This technique allows for specific and intentional changes to the DNA sequence encoding the enzyme. By targeting conserved amino acid residues within or near the active site, researchers can potentially improve substrate binding (lower Km), increase the turnover rate (higher kcat), and ultimately enhance the overall catalytic efficiency (kcat/Km).[3]
Q3: What are the essential substrates and cofactors for the HepPS reaction?
A3: The two primary substrates for HepPS are (2E,6E)-farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP). The reaction also necessitates a divalent cation as a cofactor, with magnesium chloride (MgCl2) being essential for its catalytic activity.
Q4: What is the significance of the two aspartate-rich motifs (DDXXD) in HepPS?
A4: The two highly conserved aspartate-rich motifs, often referred to as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM), are critical for the catalytic function of many prenyltransferases, including HepPS. These motifs are involved in the binding of the diphosphate moieties of the substrates and the coordination of the essential divalent cation (Mg2+).
Troubleshooting & Optimization
This section provides solutions to common problems encountered during experiments with hexaprenyl diphosphate synthase.
Issue 1: Low or no expression of recombinant HepPS.
| Potential Cause | Troubleshooting Steps |
| Codon usage of the HepPS gene is not optimal for the expression host (e.g., E. coli). | Synthesize a codon-optimized version of the gene for your specific expression host. |
| The expressed protein is toxic to the host cells. | Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducer (e.g., IPTG). Consider using a weaker promoter or a different expression vector. |
| The protein is forming insoluble inclusion bodies. | Optimize expression conditions as mentioned above. Additionally, try co-expressing molecular chaperones or test different E. coli strains engineered for enhanced soluble protein expression. |
Issue 2: Purified HepPS shows low or no enzymatic activity.
| Potential Cause | Troubleshooting Steps |
| The enzyme has been denatured during purification. | Ensure that all purification steps are carried out at low temperatures (e.g., 4°C). Use a buffer with an appropriate pH and ionic strength. Consider adding stabilizing agents like glycerol (B35011) or DTT to the buffers. |
| Degradation of substrates (FPP and IPP). | Store substrates at -20°C or below. Prepare fresh solutions for each experiment and keep them on ice. |
| Incorrect assay conditions. | Verify the pH of your assay buffer and ensure the optimal concentration of MgCl2 is present. Confirm the incubation temperature is suitable for the enzyme. |
Issue 3: Site-directed mutagenesis results in a complete loss of enzyme activity.
| Potential Cause | Troubleshooting Steps |
| The mutated residue is critical for substrate binding or catalysis. | This result provides valuable information about the function of that residue. To potentially regain some activity while still modifying the enzyme's properties, consider a more conservative mutation (e.g., substituting an amino acid with one that has similar physicochemical properties). |
| The mutation has led to improper protein folding. | Express the mutant protein at a lower temperature to aid in proper folding. Verify the protein's structural integrity using techniques like circular dichroism. |
Quantitative Data on Related Prenyltransferase Mutants
While specific kinetic data for hexaprenyl diphosphate synthase mutants is limited in publicly available literature, the following table summarizes the effects of mutations on the closely related Bacillus subtilis heptaprenyl diphosphate synthase. This data can provide valuable insights for designing mutations in HepPS.
| Enzyme Variant | Substrate | Km (µM) | Vmax (nmol/min/mg) | Relative Vmax/Km |
| Wild-type | FPP | 2.5 | 150 | 1.00 |
| V93G | FPP | 7.1 | 25 | 0.06 |
| L94S | FPP | 12.5 | 10 | 0.01 |
| Y104S | FPP | 25.0 | 15 | 0.01 |
| D97A | FPP | 3.3 | 120 | 0.61 |
| Y103S | FPP | 2.0 | 100 | 0.83 |
Data adapted from studies on Bacillus subtilis heptaprenyl diphosphate synthase and should be used as a comparative reference.
Experimental Protocols
Site-Directed Mutagenesis of HepPS
This protocol outlines a general procedure for introducing point mutations into the HepPS gene using a PCR-based method.
a. Primer Design:
-
Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation at the center.
-
The primers should have a melting temperature (Tm) of ≥ 78°C.
-
A GC content of at least 40% is recommended.
-
The primers should terminate in one or more G or C bases.
b. PCR Amplification:
-
Use a high-fidelity DNA polymerase to minimize secondary mutations.
-
Set up the PCR reaction with a high-purity plasmid DNA containing the wild-type HepPS gene as the template.
-
A typical thermal cycling profile would be:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
c. Template Digestion and Transformation:
-
Digest the parental, methylated DNA template by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1 hour.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on an appropriate selective agar (B569324) plate and incubate overnight at 37°C.
d. Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
Kinetic Analysis of HepPS Activity (Radiochemical Assay)
This protocol is based on measuring the incorporation of radiolabeled isopentenyl diphosphate ([14C]IPP) into the hexaprenyl diphosphate product.
a. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM DTT.
-
Enzyme Stock: Purified wild-type or mutant HepPS diluted to a working concentration (e.g., 1-5 µM).
-
Substrate Stocks: 1 mM Farnesyl diphosphate (FPP) and 1 mM [14C]Isopentenyl diphosphate (IPP).
b. Reaction Setup (for a 50 µL reaction):
-
5 µL of 10x Assay Buffer.
-
Varying concentrations of FPP and a fixed, saturating concentration of [14C]IPP (for FPP Km determination), or vice versa.
-
Add the enzyme solution to initiate the reaction.
-
Adjust the final volume to 50 µL with nuclease-free water.
c. Incubation and Quenching:
-
Incubate the reaction mixture at 37°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of a saturated NaCl solution.
d. Product Extraction and Quantification:
-
Extract the radiolabeled hexaprenyl diphosphate product by adding 300 µL of a 2:1 mixture of 1-butanol (B46404) and diethyl ether, followed by vigorous vortexing.
-
Centrifuge to separate the phases and carefully collect the upper organic phase.
-
Quantify the radioactivity in the organic phase using a liquid scintillation counter.
e. Data Analysis:
-
Calculate initial reaction velocities at each substrate concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate kcat from Vmax and the enzyme concentration.
Visualizations
Caption: Experimental workflow for improving HepPS catalytic efficiency.
Caption: Enzymatic reaction catalyzed by Hexaprenyl Diphosphate Synthase.
Caption: Troubleshooting decision tree for low HepPS activity.
References
Technical Support Center: Strategies for Enhancing the Stability of Purified Hexaprenyl Diphosphate Synthase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of purified hexaprenyl diphosphate (B83284) synthase.
Frequently Asked Questions (FAQs)
Q1: My purified hexaprenyl diphosphate synthase loses activity rapidly. What are the common causes?
A1: Rapid loss of activity in purified hexaprenyl diphosphate synthase can be attributed to several factors:
-
Inherent Instability: The hexaprenyl diphosphate synthase from organisms such as Micrococcus luteus is known to be composed of two essential protein components. One of these components has been observed to be particularly sensitive to heat treatment, making the entire enzyme complex prone to thermal denaturation.[1]
-
Sub-optimal Buffer Conditions: The pH, ionic strength, and absence of essential co-factors in the storage and assay buffers can significantly impact enzyme stability. Most prenyltransferase assays perform optimally within a pH range of 7.0-8.0 and require the presence of a divalent cation, typically Mg²⁺ (1-5 mM).[2]
-
Aggregation: At high concentrations, purified proteins, especially those with exposed hydrophobic regions, have a tendency to aggregate, leading to precipitation and loss of function.
-
Proteolytic Degradation: Contamination with proteases during the purification process can lead to the degradation of the synthase.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the enzyme solution can cause denaturation and aggregation.
Q2: What are the recommended storage conditions for purified hexaprenyl diphosphate synthase?
A2: For long-term stability, it is crucial to store the purified enzyme under conditions that minimize degradation and aggregation.
-
Temperature: For long-term storage (months to a year), freezing at -80°C is recommended. For short-term storage (days to weeks), 4°C may be acceptable, but stability should be verified.
-
Cryoprotectants: The addition of cryoprotectants such as glycerol (B35011) to the storage buffer is highly recommended to prevent the formation of ice crystals during freezing, which can denature the protein. A final concentration of 20-50% (v/v) glycerol is commonly used.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to store the enzyme in single-use aliquots.
-
Buffer Composition: A buffered solution at an optimal pH (typically 7.0-7.5) containing stabilizing agents is crucial. The inclusion of a reducing agent like dithiothreitol (B142953) (DTT) can also be beneficial to prevent oxidation.
Q3: Can additives be used to improve the stability of my purified enzyme in solution?
A3: Yes, several additives can be included in the buffer to enhance the stability of hexaprenyl diphosphate synthase.
-
Polyols: Glycerol and sorbitol are commonly used polyols that stabilize proteins in solution. They are thought to work by preferentially excluding themselves from the protein surface, which favors a more compact, stable protein conformation. The optimal concentration of these additives should be determined empirically for your specific enzyme, but starting points are typically in the range of 10-30% (v/v) for glycerol.
-
Salts: The ionic strength of the buffer can influence protein stability. While high salt concentrations can sometimes lead to aggregation, moderate amounts of salts like NaCl or KCl can help to shield surface charges and prevent non-specific interactions.
-
Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol can be added to the buffer to maintain a reducing environment and prevent the oxidation of sensitive residues like cysteine.
-
Amino Acids: The addition of certain amino acids, such as arginine and glutamic acid (e.g., 50 mM each), has been shown to suppress protein aggregation.[3]
Q4: Is it possible to improve the intrinsic stability of hexaprenyl diphosphate synthase?
A4: Yes, protein engineering techniques, specifically site-directed mutagenesis, can be employed to enhance the thermostability and overall robustness of the enzyme. This approach involves making specific changes to the amino acid sequence to introduce stabilizing interactions. Examples of such strategies include:
-
Introducing disulfide bonds to create covalent linkages that restrict protein unfolding.
-
Replacing flexible residues like glycine (B1666218) in loop regions with more rigid residues like proline.
-
Optimizing electrostatic interactions on the protein surface.
-
Increasing the hydrophobicity of the protein core.
Troubleshooting Guides
Issue 1: Protein Aggregation During Purification
Symptoms:
-
Visible precipitation of the protein after elution from a chromatography column.
-
Broadening of peaks during size-exclusion chromatography.
-
Loss of activity in the purified fractions.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Protein Concentration | Elute the protein in a larger volume to reduce the concentration. If a high concentration is necessary, perform a buffer screen to find conditions that enhance solubility. |
| Sub-optimal Buffer pH | Determine the isoelectric point (pI) of the protein. Aggregation is often maximal at the pI. Adjust the buffer pH to be at least one unit away from the pI.[4] |
| Hydrophobic Interactions | If aggregation is driven by hydrophobic interactions, consider lowering the ionic strength of the buffer. The inclusion of non-denaturing detergents (e.g., Tween-20, CHAPS) or non-detergent sulfobetaines can also be beneficial.[4] |
| Ionic Interactions | If aggregation is due to ionic interactions, increasing the ionic strength of the buffer (e.g., with 150-500 mM NaCl) can help to shield charges. |
| Lack of Stabilizing Agents | Include additives like glycerol (10-20% v/v), arginine (50 mM), or glutamic acid (50 mM) in your purification buffers to suppress aggregation.[3] |
Issue 2: Loss of Enzymatic Activity After Purification and Storage
Symptoms:
-
The purified enzyme shows low or no activity in the functional assay.
-
Activity decreases significantly over time, even when stored at low temperatures.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Denaturation During Purification | Ensure all purification steps are performed at 4°C. Maintain a stable pH and consider adding stabilizing agents like glycerol to all purification buffers.[5] |
| Instability of Substrates | The allylic diphosphate substrates (e.g., farnesyl diphosphate) can be unstable. Use freshly prepared substrates and keep them on ice during experiments.[2] |
| Multiple Freeze-Thaw Cycles | Prepare single-use aliquots of the purified enzyme to avoid repeated freezing and thawing. |
| Improper Storage Buffer | Store the enzyme in a buffer containing a cryoprotectant like glycerol (at least 20-50% v/v) at -80°C for long-term storage. |
| Absence of Essential Co-factors | Ensure that the assay buffer contains the necessary divalent cations, such as Mg²⁺, which are required for the activity of prenyltransferases.[2] |
Experimental Protocols
Thermal Shift Assay (Differential Scanning Fluorimetry) for Stability Screening
This protocol allows for the rapid screening of different buffer conditions and additives to determine their effect on the thermal stability of hexaprenyl diphosphate synthase. An increase in the melting temperature (Tm) indicates stabilization.
Materials:
-
Purified hexaprenyl diphosphate synthase
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection
-
Buffers and additives to be screened
Procedure:
-
Prepare Protein-Dye Mixture: Dilute the purified hexaprenyl diphosphate synthase to a final concentration of 2 µM in the buffer to be tested. Add SYPRO Orange dye to a final concentration of 5x.
-
Set up the Plate: Aliquot 20 µL of the protein-dye mixture into each well of a 96-well PCR plate. Each condition should be tested in triplicate. Include a no-protein control.
-
Run the Assay: Place the plate in a real-time PCR instrument. Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence of SYPRO Orange during the temperature increase.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater protein stability under that condition.
Visualizations
Caption: Experimental workflow for improving the stability of hexaprenyl diphosphate synthase.
References
- 1. Hexaprenyl pyrophosphate synthetase from Micrococcus luteus B-P 26. Separation of two essential components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biopharminternational.com [biopharminternational.com]
Addressing substrate inhibition in kinetic studies of polyprenyl synthases.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate inhibition during kinetic studies of polyprenyl synthases.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of polyprenyl synthase kinetics?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal concentrations of a substrate. Instead of reaching a plateau (Vmax) as predicted by standard Michaelis-Menten kinetics, the activity of the polyprenyl synthase is reduced when the concentration of one of its substrates, typically the allylic pyrophosphate or isopentenyl pyrophosphate (IPP), becomes too high. This phenomenon is observed in approximately 20% of all known enzymes.[1]
Q2: What are the common molecular mechanisms for substrate inhibition in polyprenyl synthases?
A2: The primary mechanisms for substrate inhibition in enzymes, including polyprenyl synthases, are:
-
Formation of an Unproductive Ternary Complex: The most cited mechanism involves the binding of a second substrate molecule to the enzyme-substrate (ES) complex at an inhibitory, lower-affinity site. This forms an unproductive E-S-S complex, which prevents the formation of the product.[2]
-
Blockage of Product Release: An alternative mechanism involves a substrate molecule binding to the enzyme-product (EP) complex. This binding can obstruct the product's exit from the active site, thereby halting the catalytic cycle and reducing the overall reaction rate.
Q3: How can I visually identify if my polyprenyl synthase is experiencing substrate inhibition?
A3: The most direct method is to plot the initial reaction velocity (v₀) against a wide range of substrate concentrations ([S]). If substrate inhibition is occurring, the resulting curve will be non-hyperbolic. It will rise to a peak velocity at an optimal substrate concentration and then descend as the substrate concentration is further increased. This "bell-shaped" curve is a hallmark of substrate inhibition and deviates from the typical saturating curve of Michaelis-Menten kinetics.
Q4: Can product inhibition be mistaken for substrate inhibition?
A4: Yes, particularly in assays where the reaction is allowed to proceed for a significant amount of time. Product accumulation can inhibit the enzyme. For instance, human farnesyl pyrophosphate synthase (FPPS) is allosterically inhibited by its product, farnesyl pyrophosphate (FPP).[3][4][5] To distinguish between substrate and product inhibition, it is crucial to measure initial velocities where product concentration is negligible. If inhibition is still observed at high substrate concentrations under initial velocity conditions, it is likely substrate inhibition.
Troubleshooting Guide
Issue 1: Non-reproducible kinetic data or scattered plots.
| Possible Cause | Troubleshooting Step | Rationale |
| Substrate Precipitation | 1. Visually inspect the reaction mixture for turbidity. 2. Include a low concentration of a non-denaturing detergent (e.g., 0.01% Triton X-100) in the assay buffer. 3. Prepare substrate stock solutions in a suitable organic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <5%). | Polyprenyl pyrophosphate substrates are hydrophobic and can precipitate at high concentrations in aqueous buffers, leading to inaccurate substrate concentrations and erratic results. |
| Inconsistent Pipetting | 1. Use calibrated pipettes. 2. Prepare a master mix for common reagents to minimize pipetting errors. 3. For small volumes, use low-retention pipette tips. | Accurate and consistent pipetting is crucial for reliable kinetic data. |
| Improperly Thawed Reagents | 1. Ensure all frozen components, especially substrates and enzyme, are completely thawed and mixed gently before use. | Incomplete thawing can lead to concentration gradients in the stock solutions. |
Issue 2: Apparent substrate inhibition is observed, but the cause is unclear.
| Possible Cause | Troubleshooting Step | Rationale |
| High Substrate Concentration Range | 1. Expand the range of substrate concentrations tested, ensuring points are included well below the apparent Km and significantly above the concentration that gives maximal velocity. | A wide range of substrate concentrations is necessary to accurately define the full kinetic profile and confirm the presence of substrate inhibition. |
| Product Inhibition | 1. Ensure you are measuring initial velocities by using short reaction times and low enzyme concentrations. 2. Perform a "same excess" protocol where reactions with different initial substrate concentrations but the same difference between substrate concentrations are compared.[5] | Accumulation of the polyprenyl pyrophosphate product can inhibit the enzyme, mimicking substrate inhibition if not properly controlled. |
| Assay Buffer Composition | 1. Test a range of buffer pH and ionic strengths. 2. Vary the concentration of divalent metal ions (e.g., Mg²⁺), as they are critical for polyprenyl synthase activity. | Suboptimal buffer conditions can affect enzyme conformation and activity, potentially exacerbating or mimicking inhibition. |
Data Presentation
Table 1: Representative Kinetic Parameters for Polyprenyl Synthases
| Enzyme | Substrate(s) | Km (µM) | Ki (µM) | Vmax (nmol/min/mg) | Organism | Reference |
| Farnesyl Pyrophosphate Synthase (FPPS) | GPP, IPP | GPP: 0.7, IPP: 0.6 | - | 38,000 | Homo sapiens | [5] |
| Farnesyl Pyrophosphate Synthase (FPPS) | FPP (product inhibitor) | - | 5.3 (Kd) | - | Homo sapiens | [3][5] |
Note: Specific Ki values for substrate inhibition in polyprenyl synthases are not widely reported in a consolidated format. The table above provides known Km and a product inhibition constant (Kd) as an example of regulatory kinetic parameters. Researchers should determine these values empirically for their specific enzyme and conditions.
Experimental Protocols
Protocol 1: Radioactive Assay for Detecting Substrate Inhibition in Farnesyl Pyrophosphate Synthase (FPPS)
This protocol is adapted from methods used for FPPS kinetic analysis and is suitable for investigating substrate inhibition.[5]
1. Reagents:
-
Enzyme: Purified recombinant FPPS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.
-
Substrates:
-
Geranyl pyrophosphate (GPP) stock solution.
-
[1-¹⁴C]Isopentenyl pyrophosphate ([¹⁴C]IPP) stock solution (specific activity ~50-60 mCi/mmol).
-
-
Quenching Solution: Saturated NaCl.
-
Extraction Solvent: n-Hexane.
-
Scintillation Cocktail.
2. Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 50 µL.
-
To each tube, add the assay buffer.
-
Add varying concentrations of the non-radiolabeled substrate (GPP) to cover a wide range, for example, from 0.1 x Km to 100 x Km.
-
Add a fixed, non-saturating concentration of [¹⁴C]IPP (e.g., equal to its Km value).
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small, fixed amount of FPPS enzyme.
-
Incubate for a predetermined time that ensures initial velocity conditions (e.g., 5-10 minutes).
-
Stop the reaction by adding 50 µL of saturated NaCl.
-
Hydrolyze the pyrophosphate esters to their corresponding alcohols by adding acid phosphatase and incubating.
-
Extract the radiolabeled farnesol (B120207) product by adding 500 µL of n-hexane and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Transfer a known volume of the n-hexane (organic) phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Convert the measured radioactivity (counts per minute, CPM) to the amount of product formed (nmol) using the specific activity of the [¹⁴C]IPP.
-
Calculate the initial velocity (v₀) in units such as nmol/min/mg of enzyme.
-
Plot v₀ versus the concentration of the varied substrate (GPP).
-
If substrate inhibition is present, the data will show an increase in velocity followed by a decrease at higher substrate concentrations.
-
Fit the data to the substrate inhibition equation using non-linear regression software to determine the kinetic parameters Vmax, Km, and Ki.[1]
v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
Mandatory Visualizations
Caption: Kinetic scheme for uncompetitive substrate inhibition.
Caption: Experimental workflow for investigating substrate inhibition.
Caption: Regulation of the ubiquinone biosynthesis pathway in E. coli.
References
- 1. graphpad.com [graphpad.com]
- 2. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of ubiquinone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Polyprenyl Diphosphates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of polyprenyl diphosphates using C18 reversed-phase high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polyprenyl diphosphate (B83284) peaks are broad and show poor resolution on a standard C18 column. What is the most effective initial step to improve this?
A1: The most effective initial strategy is to switch from standard reversed-phase HPLC to ion-pair reversed-phase HPLC. Polyprenyl diphosphates are anionic due to the phosphate (B84403) groups, which leads to poor interaction and peak shape on a typical C18 column. Adding a cationic ion-pairing reagent to the mobile phase will neutralize the charge on the analytes. This forms a neutral, hydrophobic complex that can be effectively retained and separated by the C18 stationary phase, resulting in significantly sharper peaks and improved resolution.
Q2: How do I select an appropriate ion-pairing reagent and what concentration should I use?
A2: For anionic compounds like polyprenyl diphosphates, a cationic ion-pairing reagent is required. Tetraalkylammonium salts are commonly used.
-
Choice of Reagent : Tetrabutylammonium (B224687) (TBA) salts (e.g., tetrabutylammonium phosphate or bisulfate) are a very common and effective choice for phosphorylated compounds.[1][2] Tetraethylammonium salts have also been used successfully.[3] The hydrophobicity of the ion-pairing reagent affects retention; a more hydrophobic reagent like TBA will generally increase retention more than a less hydrophobic one like tetraethylammonium.[4]
-
Concentration : The concentration of the ion-pairing reagent directly impacts the column's effective capacity. A typical starting concentration is in the range of 5-25 mM.[3][5] It is crucial to find an optimal concentration, as too low a concentration will result in insufficient pairing and poor peak shape, while excessively high concentrations can lead to long retention times and may not provide further resolution improvements.
Q3: What are the key mobile phase parameters (organic modifier, buffer, pH) to optimize for separating polyprenyl diphosphates?
A3: Mobile phase composition is critical for achieving good resolution.
-
Organic Modifier : Acetonitrile is a common choice for its low viscosity and UV transparency.[5] Other modifiers like methanol (B129727) or 2-propanol can also be used and may offer different selectivity.[3][6] The separation is typically run in a gradient mode, starting with a lower concentration of the organic modifier and increasing it over time.[5][7]
-
Buffer and pH : The pH of the aqueous portion of the mobile phase is crucial for ensuring the analyte is ionized. For the diphosphate groups, a pH around 7.0-7.5 is often effective to ensure they are deprotonated and can interact with the cationic ion-pairing reagent.[3] Buffers such as ammonium (B1175870) bicarbonate (volatile and MS-compatible) or phosphate buffers are commonly used to maintain a stable pH.[5][8]
Q4: Can adjusting the column temperature improve my separation?
A4: Yes, adjusting the column temperature can be a powerful tool for optimizing resolution.
-
Increased Temperature : Raising the column temperature (e.g., to 40-60°C) decreases the viscosity of the mobile phase, which can lead to higher efficiency (narrower peaks).[9] It can also improve the mass transfer of the analytes between the mobile and stationary phases.[9][10]
-
Effect on Selectivity : Temperature can also alter the selectivity of the separation, potentially resolving peaks that co-elute at a lower temperature.[9] However, it's important to note that for some compounds, higher temperatures can reduce retention and may not always lead to better resolution.[11][12] Therefore, temperature should be systematically evaluated.
Q5: My peaks are still co-eluting after adding an ion-pairing reagent. How can I optimize my gradient program?
A5: Gradient optimization is key for separating complex mixtures with varying chain lengths.
-
Scouting Gradient : Begin with a broad, fast "scouting" gradient (e.g., 5% to 95% organic modifier in 20 minutes) to determine the elution range of your compounds.[7]
-
Shallow Gradient : Once you know the approximate elution time, apply a shallower gradient across that specific range. A slower rate of increase in the organic modifier concentration provides more time for the column to differentiate between closely related analytes, thereby increasing resolution.[7][13]
-
Multi-Step Gradients : For very complex mixtures, a multi-step or segmented gradient can be beneficial.[14] This involves using different gradient slopes at different points in the run to better separate early, middle, and late-eluting peaks.
Experimental Protocols & Data
Table 1: Example HPLC Conditions for Polyprenyl Diphosphate Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 4.6 x 150 mm | Cadenza CD-C18 MF | C18 |
| Mobile Phase A | 25 mM Ammonium Bicarbonate (NH4HCO3) | 25 mM Tetraethylammonium Phosphate, pH 7.5 | Water/Buffer with Ion-Pair Reagent |
| Mobile Phase B | Acetonitrile | 2-Propanol | Methanol |
| Gradient | Linear gradient of Acetonitrile | Isocratic: 30:70 (A:B) | Linear gradient of Methanol |
| Ion-Pair Reagent | Not explicitly used (Buffer acts as ionic modifier) | Tetraethylammonium Phosphate | Tetrabutylammonium Phosphate |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection | UV or Mass Spectrometry | Not Specified | UV Detection |
| Reference | Adapted from[5] | [3] | Adapted from[1][2] |
Detailed Protocol: Ion-Pair RP-HPLC for Polyprenyl Diphosphates
This protocol provides a starting point for method development. Optimization will be required based on the specific polyprenyl diphosphate homologues being analyzed.
-
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous with Ion-Pair Reagent): Prepare a 25 mM solution of tetrabutylammonium phosphate in HPLC-grade water. Adjust the pH to 7.5 using a suitable acid or base (e.g., phosphoric acid or ammonium hydroxide). Filter the solution through a 0.22 µm membrane filter and degas thoroughly.
-
Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile. Filter and degas.
-
-
Chromatographic System Setup:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: Set the column oven to 35°C.[15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to an appropriate wavelength (e.g., ~210 nm for the phosphate backbone) or a mass spectrometer.
-
-
Gradient Elution Program:
-
Start with a scouting gradient to determine the elution profile.
-
Example Scouting Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B (linear)
-
25-30 min: 90% B (hold)
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the polyprenyl diphosphate sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile with the ion-pairing reagent).[16] This prevents peak distortion caused by injecting into a solvent much stronger than the mobile phase.
-
-
Method Optimization:
-
Based on the results of the scouting run, adjust the gradient slope to improve resolution around the area where peaks elute.[7] For example, if all peaks elute between 15 and 20 minutes, you can run a much shallower gradient in that window (e.g., 50% to 65% B over 20 minutes).
-
Systematically evaluate the effect of column temperature (e.g., test at 30°C, 40°C, and 50°C) to see its impact on resolution and selectivity.[9][17]
-
Visual Guides
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor resolution.
Mechanism of Ion-Pair Chromatography
Caption: How ion-pairing agents improve retention on a C18 column.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of polyprenyl phosphate oligomerhomologues by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. mastelf.com [mastelf.com]
- 8. lcms.cz [lcms.cz]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. molnar-institute.com [molnar-institute.com]
- 15. agilent.com [agilent.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Minimizing product hydrolysis during extraction of polyprenyl diphosphates.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize product hydrolysis during the extraction of polyprenyl diphosphates.
Frequently Asked Questions (FAQs)
Q1: What are polyprenyl diphosphates and why are they important?
Polyprenyl diphosphates are crucial intermediates in the biosynthesis of a vast array of natural products, including isoprenoids, steroids, carotenoids, and chlorophylls.[1] They consist of a long, hydrophobic polyprenyl chain attached to a hydrophilic diphosphate (B83284) (also known as pyrophosphate) group. Their role as precursors in vital cellular pathways makes them a key target for research in drug development and molecular biology.
Q2: What is hydrolysis in the context of polyprenyl diphosphates?
Hydrolysis is a chemical reaction where a water molecule cleaves one or both of the high-energy phosphoanhydride bonds in the diphosphate group. This process is often catalyzed by acidic or basic conditions and can also be facilitated by enzymes (phosphatases).[2][3] This degradation leads to the formation of the corresponding polyprenyl monophosphate and subsequently the polyprenyl alcohol, resulting in sample loss and inaccurate quantification.
Q3: What are the primary factors that cause hydrolysis during extraction?
The main factors contributing to the hydrolysis of polyprenyl diphosphates during extraction are:
-
Acidic pH: The diphosphate moiety is particularly acid-labile.[4]
-
High Temperatures: Elevated temperatures significantly accelerate the rate of hydrolysis.[4][5]
-
Enzymatic Activity: Endogenous phosphatases released from cells upon lysis can rapidly dephosphorylate the target molecules.[6][7]
-
Extended Processing Time: Prolonged exposure to non-optimal conditions increases the extent of degradation.
Product Stability Data
The stability of pyrophosphate compounds is highly dependent on pH and temperature. The following data, adapted from studies on related polyphosphate compounds, illustrates these critical relationships.
| Compound Type | pH | Temperature (°C) | Half-life | Reference |
| Tripolyphosphate | 2.3 | 50 | 20 days | [5] |
| Tripolyphosphate | 2.3 | 25 | 34 days | [5] |
| Tripolyphosphate | 5.4 | 25 | 174 days | [5] |
| Polyphosphate | 6.4 | < 25 | Very Stable | [5] |
| Isopentenyl Pyrophosphate | Not specified | 37 | 4.5 hours | [4] |
Note: This data highlights the dramatic decrease in stability in acidic conditions and at higher temperatures. Maintaining a near-neutral pH and low temperatures is crucial.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the stepwise degradation of a polyprenyl diphosphate molecule due to hydrolysis.
Caption: Undesirable hydrolysis of polyprenyl diphosphate.
Troubleshooting Guide
Problem: Low or inconsistent yields of polyprenyl diphosphates.
| Potential Cause | Troubleshooting Step | Explanation |
| Acidic Conditions | Measure and adjust the pH of all buffers and extraction solvents to pH 7.0-8.0 . Use a robust buffering agent (e.g., Tris-HCl, HEPES). | Polyprenyl diphosphates are highly susceptible to acid-catalyzed hydrolysis. Even brief exposure to low pH can cause significant product loss.[4] |
| High Temperature | Perform all extraction steps on ice or at 4°C . Use pre-chilled solvents and centrifuge rotors. Evaporate organic solvents at low temperatures (<30°C) under vacuum. | The rate of hydrolysis increases significantly with temperature.[5] |
| Enzymatic Degradation | Immediately after cell lysis, add phosphatase inhibitors to the extraction buffer. Alternatively, use a rapid heat-inactivation step if compatible with the target molecule's stability. | Cellular phosphatases are released during homogenization and will actively degrade the target molecules if not inhibited.[7] |
| Sample Overload | Ensure the amount of starting material is within the optimal range for the chosen extraction volume and method. | Overloading can lead to inefficient extraction and prolonged processing times, increasing the opportunity for degradation. |
Problem: Appearance of unexpected peaks/spots in LC-MS/TLC analysis corresponding to monophosphate or alcohol forms.
| Potential Cause | Troubleshooting Step | Explanation |
| In-process Hydrolysis | Review the "Low Yield" section above. Ensure strict pH and temperature control throughout the entire workflow. | The presence of these species is a direct indicator that hydrolysis is occurring during your extraction or storage. |
| Storage Instability | Store final extracts in an appropriate solvent (e.g., propanol (B110389) or methanol) at -80°C . Avoid repeated freeze-thaw cycles. | Polyprenyl diphosphates can degrade during storage, especially if not kept at ultra-low temperatures or if residual acid is present.[4] |
| Contaminated Solvents | Use high-purity, HPLC-grade solvents. Acidic impurities in lower-grade solvents can contribute to product degradation over time. | Impurities can alter the local pH and catalyze hydrolysis. |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing issues related to polyprenyl diphosphate hydrolysis.
Caption: A decision tree for troubleshooting hydrolysis issues.
Recommended Extraction Protocol to Minimize Hydrolysis
This protocol is a generalized method adapted from procedures for isoprenyl phosphate (B84403) extraction, with specific emphasis on mitigating hydrolysis.[1] Researchers should optimize solvent choice and volumes based on their specific biological source and target molecule.
Materials:
-
Extraction Buffer: 50 mM Tris-HCl or HEPES, pH 7.5, 5 mM MgCl₂, 5 mM DTT.
-
Phosphatase Inhibitor Cocktail.
-
Extraction Solvent: Isopropanol:Hexane (1:1, v/v), pre-chilled to 4°C.
-
Saturated NaCl solution, pre-chilled.
Procedure:
-
Homogenization (CRITICAL STEP):
-
Harvest cells or tissue and immediately place on ice.
-
Weigh the starting material (e.g., 20-100 mg fresh weight).
-
Add 1 mL of ice-cold Extraction Buffer containing a freshly added phosphatase inhibitor cocktail.
-
Homogenize the sample thoroughly but quickly using a suitable method (e.g., bead beater, sonicator) while ensuring the sample remains cold.
-
-
Solvent Extraction:
-
To the homogenate, immediately add 3 mL of the pre-chilled Isopropanol:Hexane solvent.
-
Vortex vigorously for 2 minutes at 4°C (e.g., in a cold room).
-
-
Phase Separation:
-
Add 1 mL of pre-chilled saturated NaCl solution to facilitate phase separation.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
-
Collection:
-
Carefully collect the upper organic phase, which contains the polyprenyl diphosphates, and transfer it to a new tube. Be careful not to disturb the interface.
-
-
Drying and Storage:
-
Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator at a temperature below 30°C.
-
Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., methanol) for analysis.
-
For long-term storage, flush with nitrogen/argon and store at -80°C.
-
Optimized Extraction Workflow Diagram
Caption: Key steps in an extraction workflow to prevent hydrolysis.
References
- 1. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of All-trans-Hexaprenyl Diphosphate: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of isoprenoid compounds is paramount for understanding their biological function and for the development of novel therapeutics. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of the all-trans-hexaprenyl diphosphate (B83284) structure, alongside alternative analytical techniques. Due to the limited availability of a complete, published NMR dataset for all-trans-hexaprenyl diphosphate, this guide will utilize data from the closely related and well-characterized all-trans-nonaprenyl diphosphate (Solanesyl Diphosphate) as a representative example to illustrate the validation process.
Introduction to this compound
This compound is a key intermediate in the biosynthesis of various isoprenoids. Its structure, characterized by a C30 isoprenoid chain with six internal trans double bonds and a terminal diphosphate group, necessitates rigorous analytical methods for unambiguous confirmation. NMR spectroscopy stands as a powerful, non-destructive technique providing detailed atomic-level information about molecular structure and connectivity.
Performance Comparison: NMR Spectroscopy vs. Alternative Methods
The validation of the this compound structure can be approached using several analytical techniques. While NMR spectroscopy provides the most comprehensive structural detail, Mass Spectrometry (MS) and X-ray Crystallography offer complementary information.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atomic connectivity, stereochemistry, and dynamic information in solution. | Precise molecular weight and elemental composition. Fragmentation patterns reveal structural motifs. | Unambiguous 3D atomic arrangement in a solid, crystalline state. |
| Sample Requirements | ~1-10 mg of pure sample dissolved in a suitable deuterated solvent. | Sub-microgram quantities of pure sample. | High-quality single crystals of the compound. |
| Strengths | - Non-destructive- Provides detailed structural information in solution- Can be used for quantitative analysis | - High sensitivity- Provides accurate mass determination- Can be coupled with separation techniques (e.g., LC-MS) | - Provides the absolute 3D structure- Gold standard for stereochemical assignment |
| Limitations | - Lower sensitivity compared to MS- Complex spectra for large molecules- Requires soluble samples | - Provides limited connectivity information- Isomer differentiation can be challenging | - Crystal growth can be a major bottleneck- Structure in solid-state may not represent the solution conformation |
Quantitative Data Summary: NMR Analysis of a Representative Polyprenyl Diphosphate
The following tables present the ¹H and ¹³C NMR chemical shift assignments for all-trans-nonaprenyl diphosphate, a C45 analogue of this compound. These data are representative of the type of information obtained for long-chain all-trans polyprenyl diphosphates.
Table 1: ¹H NMR Chemical Shift Assignments for All-trans-Nonaprenyl Diphosphate in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.48 | dd | 7.0, 7.0 |
| H-2 | 5.39 | t | 7.0 |
| H-4 (x8) | 2.00-2.08 | m | - |
| H-5 (x8) | 1.95-2.00 | m | - |
| Olefinic H (x8) | 5.12 | m | - |
| CH₃ (trans to chain, x8) | 1.60 | s | - |
| CH₃ (cis to chain, x1) | 1.68 | s | - |
| Terminal CH₃ (x2) | 1.60, 1.68 | s | - |
Table 2: ¹³C NMR Chemical Shift Assignments for All-trans-Nonaprenyl Diphosphate in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 62.1 (d, JC-P = 4.5 Hz) |
| C-2 | 121.2 |
| C-3 | 141.5 (d, JC-P = 7.5 Hz) |
| C-4 (x8) | 39.7 |
| C-5 (x8) | 26.7 |
| Olefinic C (x8) | 124.3 |
| Olefinic C (quat, x8) | 135.0 |
| CH₃ (trans to chain, x8) | 16.0 |
| CH₃ (cis to chain, x1) | 25.7 |
| Terminal C (quat) | 131.2 |
| Terminal CH₃ | 17.7 |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: Approximately 5 mg of the purified all-trans-polyprenyl diphosphate is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 500 MHz spectrometer (or equivalent).
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Acquisition Parameters:
-
Spectral Width: 12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 2 s
-
Acquisition Time: 4 s
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 125 MHz spectrometer (or equivalent).
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 220 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2 s
-
Acquisition Time: 1.5 s
-
-
Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).
2D NMR Spectroscopy (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to establish proton-proton (COSY), direct carbon-proton (HSQC), and long-range carbon-proton (HMBC) correlations, which are essential for unambiguous assignment of all signals.
Mass Spectrometry (Electrospray Ionization - Time of Flight)
Sample Preparation: The sample is dissolved in a mixture of methanol (B129727) and water (1:1 v/v) to a final concentration of approximately 10 µg/mL.
Instrumentation and Parameters:
-
Instrument: Agilent 6230 TOF LC/MS system (or equivalent).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: m/z 100-1000.
X-ray Crystallography
Crystallization: The ammonium (B1175870) salt of the polyprenyl diphosphate is typically used for crystallization. Crystals can be grown by vapor diffusion in hanging or sitting drops. A solution of the compound in a suitable buffer (e.g., Tris-HCl) is mixed with a precipitant solution (e.g., polyethylene (B3416737) glycol, salts).
Data Collection and Structure Solution:
-
A suitable single crystal is mounted on a goniometer and cooled to 100 K in a stream of nitrogen gas.
-
X-ray diffraction data are collected using a synchrotron radiation source or a rotating anode X-ray generator.
-
The structure is solved using direct methods or molecular replacement and refined using standard crystallographic software packages.
Visualizations
Confirming the Product of Hexaprenyl Diphosphate Synthase: A Comparative Guide to LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate confirmation of enzymatic products is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods for confirming the product of hexaprenyl diphosphate (B83284) synthase, complete with experimental data and detailed protocols.
Hexaprenyl diphosphate synthase is a key enzyme in the biosynthesis of isoprenoids, catalyzing the condensation of farnesyl diphosphate (FPP) or geranylgeranyl diphosphate (GGPP) with isopentenyl diphosphate (IPP) to form hexaprenyl diphosphate (HexPP), a C30 isoprenoid. Verifying the successful synthesis of HexPP is a critical step in studying the enzyme's function and in the development of potential inhibitors. While various analytical techniques can be employed, LC-MS has emerged as a highly sensitive and specific method for this purpose.
Performance Comparison: LC-MS vs. Alternatives
The choice of analytical method for confirming the product of hexaprenyl diphosphate synthase depends on several factors, including the required sensitivity, specificity, and the nature of the experimental question. Here, we compare the performance of LC-MS with traditional methods such as Thin-Layer Chromatography (TLC) and historical radiolabeling assays.
| Feature | LC-MS | Thin-Layer Chromatography (TLC) | Radiolabeling Assays |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Low to Moderate (based on retention factor) | High (when using pure radiolabeled precursors) |
| Sensitivity | High (picogram to femtogram range) | Low (microgram to nanogram range) | Very High (dependent on specific activity of radiolabel) |
| Quantitative Capability | Excellent | Semi-quantitative at best | Good |
| Structural Information | Provides molecular weight and fragmentation data | None | None |
| Throughput | Moderate to High | High | Low to Moderate |
| Safety Concerns | Standard chemical handling | Standard chemical handling | Requires handling of radioactive materials |
Experimental Protocols
I. LC-MS Analysis of Hexaprenyl Diphosphate
This protocol outlines a general procedure for the analysis of HexPP from an in vitro enzymatic reaction. Optimization of specific parameters may be required based on the instrumentation and specific reaction conditions.
1. Sample Preparation:
-
Enzymatic Reaction: Perform the hexaprenyl diphosphate synthase assay in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT) containing the enzyme, FPP (or GGPP), and IPP.
-
Quenching: Stop the reaction by adding an equal volume of cold methanol (B129727) or by protein precipitation with an appropriate agent.
-
Extraction: Extract the lipids, including HexPP, using a biphasic solvent system such as chloroform/methanol/water (1:2:0.8 v/v/v). The lower organic phase will contain the prenyl diphosphates.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol or isopropanol).
2. LC-MS/MS Method:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separating isoprenoids based on their hydrophobicity. For phosphorylated species, a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column can also be effective.
-
Mobile Phase: A gradient of two solvents is typically used. For reversed-phase, this could be a gradient of water with a small amount of an ion-pairing agent (like dimethylhexylamine) or an organic modifier (like ammonium (B1175870) acetate) and an organic solvent such as methanol or acetonitrile.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is generally preferred for the analysis of phosphorylated compounds like HexPP.
-
Data Acquisition: The analysis can be performed in full scan mode to identify the [M-H]- or [M-2H]2- ions of HexPP (expected m/z for C30H52O7P2). For enhanced sensitivity and specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used if the fragmentation pattern of HexPP is known or can be predicted.
II. Thin-Layer Chromatography (TLC)
TLC provides a simpler, albeit less definitive, method for product confirmation.
1. Sample Preparation:
-
The enzymatic reaction and extraction are performed as described for the LC-MS analysis.
2. TLC Method:
-
Stationary Phase: Silica gel 60 plates are commonly used.
-
Mobile Phase: A solvent system that can separate the substrates (FPP, GGPP, IPP) from the more hydrophobic product (HexPP). An example system is chloroform:methanol:water (65:25:4, v/v/v).
-
Visualization: The spots can be visualized using iodine vapor, or by specific phosphate-staining reagents. If a radiolabeled substrate is used, the plate can be analyzed by autoradiography.
Visualizing the Workflow and Comparisons
To better illustrate the experimental processes and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for LC-MS confirmation of the hexaprenyl diphosphate synthase product.
Caption: Comparison of analytical methods for confirming the product of hexaprenyl diphosphate synthase.
Conclusion
For the definitive confirmation of the product of hexaprenyl diphosphate synthase, LC-MS stands out as the superior method due to its high sensitivity, specificity, and ability to provide structural information. While TLC can be a useful preliminary screening tool and radiolabeling assays offer high sensitivity, neither can match the comprehensive and unambiguous product verification provided by LC-MS. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs in the study of isoprenoid biosynthesis.
A Comparative Kinetic Analysis of Hexaprenyl Diphosphate Synthases: A Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the kinetic performance of hexaprenyl diphosphate (B83284) synthases (HexPS) from different species, supported by experimental data and detailed protocols. Due to the limited availability of directly comparable kinetic data for HexPS across multiple species in published literature, this guide presents a detailed comparative analysis of the closely related enzyme, heptaprenyl diphosphate synthase (HepPS), as a representative model. The methodologies and principles discussed are directly applicable to the study of HexPS.
Hexaprenyl diphosphate synthases (HexPS) are pivotal enzymes in the biosynthesis of isoprenoids, catalyzing the condensation of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to form C30 hexaprenyl diphosphate. This product serves as a precursor for the side chains of vital molecules like ubiquinone-6 and menaquinone-6. Understanding the kinetic properties of HexPS from various organisms is crucial for elucidating their catalytic mechanisms and for the development of targeted therapeutics.
This guide provides a comparative overview of the kinetic parameters of the related enzyme, heptaprenyl diphosphate synthase (HepPS), from different species to illustrate the typical range of activities and substrate specificities. The experimental protocols detailed below are readily adaptable for the purification and kinetic characterization of HexPS.
Quantitative Kinetic Data of Heptaprenyl Diphosphate Synthase
The following table summarizes the kinetic parameters for HepPS from the bacterium Bacillus subtilis and the protozoan parasite Toxoplasma gondii. This data provides a direct comparison of their substrate affinities (Km) and catalytic efficiencies (kcat/Km).
| Enzyme Source | Species | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Heptaprenyl Diphosphate Synthase | Bacillus subtilis | Isopentenyl diphosphate | 12.8 | N/A | N/A |
| Farnesyl diphosphate | 13.3 | N/A | N/A | ||
| Geranylgeranyl diphosphate | 8.3 | N/A | N/A | ||
| Heptaprenyl Diphosphate Synthase (TgCoq1) | Toxoplasma gondii | Geranyl diphosphate (GPP) | 12.0 ± 2.0 | 0.008 | 6.7 x 10² |
| Farnesyl diphosphate (FPP) | 1.5 ± 0.3 | 0.034 | 2.3 x 10⁴ | ||
| Geranylgeranyl diphosphate (GGPP) | 5.0 ± 1.0 | 0.012 | 2.4 x 10³ | ||
| Isopentenyl diphosphate (IPP) | 35.0 ± 5.0 | 0.030 | 8.6 x 10² |
Note: Data for B. subtilis was adapted from Takahashi et al. (1980) and for T. gondii from Sleda et al. (2022). "N/A" indicates that the data was not available in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments required for a comparative kinetic analysis of prenyl diphosphate synthases like HexPS and HepPS.
Enzyme Purification
A multi-step purification protocol is typically employed to isolate the synthase to a high degree of purity.
a. Preparation of Cell-Free Extract:
-
Harvest bacterial cells (e.g., Micrococcus luteus or recombinant E. coli) by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM dithiothreitol).
-
Disrupt the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain a clear supernatant (cell-free extract).
b. Chromatographic Purification:
-
Ion-Exchange Chromatography: Apply the cell-free extract to an anion-exchange column (e.g., DEAE-Sepharose). Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for HexPS activity.
-
Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Size-Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions to a size-exclusion column (e.g., Superdex 200) to separate proteins based on their molecular weight.
Enzyme Activity Assay (Radioactive Method)
This assay measures the incorporation of radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) into the growing polyprenyl chain.
a. Reaction Mixture (50 µL total volume):
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl₂
-
5 mM Dithiothreitol (DTT)
-
Varying concentrations of the allylic substrate (FPP or GGPP) for Km determination.
-
A saturating concentration of [¹⁴C]IPP (e.g., 50 µM with a specific activity of ~1 µCi/µmol).
-
Purified HexPS enzyme.
b. Procedure:
-
Assemble the reaction mixture on ice, adding the enzyme last to initiate the reaction.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time, ensuring the reaction velocity is linear.
-
Stop the reaction by adding 1 mL of a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Add 200 µL of 0.9% NaCl and vortex thoroughly.
-
Centrifuge to separate the phases. The polyprenyl diphosphate product will be in the organic (lower) phase.
-
Wash the organic phase with a mixture of methanol and water (1:1, v/v).
-
Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
Data Analysis
-
Determine the initial reaction velocities at different substrate concentrations.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Calculate the catalytic efficiency as the ratio of kcat/Km.
Visualizations
Enzymatic Reaction of Hexaprenyl Diphosphate Synthase
Caption: General enzymatic reaction catalyzed by Hexaprenyl Diphosphate Synthase.
Experimental Workflow for Kinetic Analysisdot
A Comparative Analysis of Substrate Specificity: Hexaprenyl vs. Heptaprenyl Diphosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity between hexaprenyl diphosphate (B83284) synthase and heptaprenyl diphosphate synthase, two key enzymes in the biosynthesis of polyprenyl diphosphates. These molecules serve as precursors for essential components of cellular membranes and electron transport chains, making their synthases attractive targets for drug development. This document presents available quantitative kinetic data, detailed experimental methodologies, and visual representations of the enzymatic pathways to facilitate a comprehensive understanding of their functional differences.
Quantitative Substrate Specificity Comparison
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Heptaprenyl Diphosphate Synthase | Toxoplasma gondii | GPP | 12.0 ± 2.0 | 7.0 ± 0.3 | 0.008 | 6.7 x 10² |
| FPP | 1.5 ± 0.3 | 28.0 ± 1.0 | 0.034 | 2.3 x 10⁴ | ||
| GGPP | 5.0 ± 1.0 | 10.0 ± 0.5 | 0.012 | 2.4 x 10³ | ||
| IPP | 35.0 ± 5.0 | 25.0 ± 2.0 | 0.030 | 8.6 x 10² | ||
| Heptaprenyl Diphosphate Synthase | Bacillus subtilis | IPP | 12.8 | - | - | - |
| FPP | 13.3 | - | - | - | ||
| GGPP | 8.3 | - | - | - | ||
| Hexaprenyl Diphosphate Synthase | Micrococcus luteus | FPP | - | - | - | - |
| GGPP | - | - | - | - | ||
| IPP | - | - | - | - |
-
GPP: Geranyl diphosphate
-
FPP: Farnesyl diphosphate
-
GGPP: Geranylgeranyl diphosphate
-
IPP: Isopentenyl diphosphate
-
Data for T. gondii Heptaprenyl Diphosphate Synthase from Sleda et al., 2022.
-
Data for B. subtilis Heptaprenyl Diphosphate Synthase from Takahashi et al., 1980.
-
'-' indicates data not available.
Enzymatic Reaction Pathways
The following diagrams illustrate the catalytic reactions of hexaprenyl and heptaprenyl diphosphate synthases.
Experimental Protocols
The kinetic parameters presented in this guide are typically determined using a radioactive assay that measures the incorporation of radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) into the growing polyprenyl diphosphate chain.
Radioactive Assay for Polyprenyl Diphosphate Synthase Activity
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT.
-
Enzyme Stock: Purified hexaprenyl or heptaprenyl diphosphate synthase at a known concentration (e.g., 1-5 µM).
-
Allylic Substrate Stocks: 1 mM solutions of geranyl diphosphate (GPP), farnesyl diphosphate (FPP), or geranylgeranyl diphosphate (GGPP).
-
Radiolabeled Substrate: [¹⁴C]Isopentenyl diphosphate (IPP) with a known specific activity.
2. Reaction Setup:
-
For determining the Km for the allylic substrate, prepare reaction mixtures (final volume of 50 µL) containing:
-
5 µL of 10x Assay Buffer.
-
Varying concentrations of the allylic substrate (GPP, FPP, or GGPP).
-
A saturating concentration of [¹⁴C]IPP (e.g., 100 µM).
-
Nuclease-free water to adjust the volume.
-
-
For determining the Km for IPP, prepare reaction mixtures with a fixed, saturating concentration of the preferred allylic substrate (e.g., FPP) and varying concentrations of [¹⁴C]IPP.
3. Enzymatic Reaction:
-
Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction velocity remains linear.
4. Reaction Quenching and Product Extraction:
-
Stop the reaction by adding 200 µL of a saturated NaCl solution.
-
Extract the polyprenyl diphosphate product by adding 300 µL of 1-butanol, followed by vigorous vortexing and centrifugation to separate the phases.
-
Carefully collect the upper organic (butanol) phase.
5. Product Analysis and Quantification:
-
The amount of radiolabeled product in the butanol extract can be quantified using liquid scintillation counting.
-
Alternatively, the butanol extract can be spotted on a silica (B1680970) thin-layer chromatography (TLC) plate and developed using a suitable solvent system (e.g., toluene:ethyl acetate, 4:1 v/v). The radioactive product spot is then visualized using a phosphorimager and quantified.
-
To confirm the chain length of the product, the polyprenyl diphosphates can be hydrolyzed to their corresponding alcohols using acid phosphatase, followed by analysis on reverse-phase TLC alongside known standards.
6. Data Analysis:
-
The initial reaction velocities are plotted against the substrate concentrations.
-
The kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
The turnover number (kcat) is calculated by dividing Vmax by the enzyme concentration.
-
The catalytic efficiency (kcat/Km) is calculated to compare the enzyme's preference for different substrates.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the kinetic parameters of polyprenyl diphosphate synthases.
A Comparative Guide to All-trans-hexaprenyl Diphosphate and Solanesyl Diphosphate in Quinone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinones, such as ubiquinone (coenzyme Q) and menaquinone (vitamin K2), are vital lipid-soluble molecules that play indispensable roles in cellular respiration and electron transport chains.[1][2] A defining structural characteristic of these molecules is their isoprenoid side chain, the length of which varies between different organisms and even within different tissues.[1] This variation in side chain length is determined by the specific trans-prenyl diphosphate (B83284) synthase that produces the precursor molecule. This guide provides a detailed comparison of two such precursors: all-trans-hexaprenyl diphosphate (HexPP; C30) and all-trans-solanesyl diphosphate (SPP; C45), and their respective roles in the biosynthesis of essential quinones.
Distinct Roles in Quinone Biosynthesis
The biosynthesis of the isoprenoid tail of quinones is a critical step that dictates the final structure and function of the molecule. This compound and solanesyl diphosphate are key intermediates in the synthesis of specific chain-length quinones.
-
This compound (HexPP): This C30 isoprenoid diphosphate is the precursor for the six-isoprene unit side chain of ubiquinone-6 (UQ-6) . UQ-6 is notably found in organisms such as the budding yeast Saccharomyces cerevisiae.[1] The synthesis of HexPP is catalyzed by hexaprenyl diphosphate synthase, an enzyme encoded by the COQ1 gene in yeast.[1][3]
-
Solanesyl Diphosphate (SPP): This C45 isoprenoid diphosphate serves as the precursor for the nine-isoprene unit side chain of ubiquinone-9 (UQ-9) and plastoquinone-9 (PQ-9) .[4][5] UQ-9 is the predominant form of ubiquinone in organisms like the plant Arabidopsis thaliana and the protozoan parasite Trypanosoma brucei.[5][6] The enzyme responsible for SPP synthesis is solanesyl diphosphate synthase (SPS).[4][7] In A. thaliana, distinct SPS enzymes are localized to different cellular compartments to supply SPP for ubiquinone and plastoquinone (B1678516) biosynthesis.[4]
The commitment to a specific quinone side chain length is therefore determined by the presence and activity of the corresponding prenyl diphosphate synthase. Following the synthesis of the isoprenoid diphosphate, a prenyltransferase enzyme, belonging to the UbiA superfamily, catalyzes the condensation of the isoprenoid chain with an aromatic precursor molecule.[8][9] For ubiquinone biosynthesis, this aromatic precursor is typically p-hydroxybenzoate (PHB), while for menaquinone biosynthesis, it is 1,4-dihydroxy-2-naphthoate (DHNA).[1]
Quantitative Data Presentation
The following tables summarize the kinetic parameters of enzymes involved in the synthesis of medium and long-chain isoprenoid diphosphates and provide an overview of different quinone types and their precursors.
Table 1: Comparative Kinetic Parameters of Medium and Long-Chain Prenyl Diphosphate Synthases
| Enzyme (Organism) | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Heptaprenyl Diphosphate Synthase (TgCoq1) (Toxoplasma gondii)¹ | GPP | 12.0 ± 2.0 | 7.0 ± 0.3 | 0.008 | 6.7 x 10² | [10] |
| FPP | 1.5 ± 0.3 | 28.0 ± 1.0 | 0.034 | 2.3 x 10⁴ | [10] | |
| GGPP | 5.0 ± 1.0 | 10.0 ± 0.5 | 0.012 | 2.4 x 10³ | [10] | |
| IPP | 35.0 ± 5.0 | 25.0 ± 2.0 | 0.030 | 8.6 x 10² | [10] | |
| Solanesyl Diphosphate Synthase (At-SPS) (Arabidopsis thaliana) | FPP | 5.73 | - | - | - | [7][11] |
| GGPP | 1.61 | - | - | - | [7][11] |
¹Data for heptaprenyl diphosphate synthase (C35) is presented as a close enzymatic relative to hexaprenyl diphosphate synthase (C30). GPP: Geranyl diphosphate, FPP: Farnesyl diphosphate, GGPP: Geranylgeranyl diphosphate, IPP: Isopentenyl diphosphate. V_max_ and k_cat_ values were not available in the cited abstract for At-SPS.
Table 2: Overview of Quinone Types, Precursors, and Biosynthetic Enzymes
| Quinone Type | Isoprenoid Precursor | Organism Example | Key Synthase | Key Prenyltransferase |
| Ubiquinone-6 (UQ-6) | This compound | Saccharomyces cerevisiae | Hexaprenyl diphosphate synthase (Coq1) | PHB-hexaprenyl diphosphate transferase (Coq2) |
| Menaquinone-7 (MK-7) | All-trans-heptaprenyl diphosphate | Bacillus subtilis | Heptaprenyl diphosphate synthase (HepS) | DHNA-heptaprenyltransferase |
| Ubiquinone-8 (UQ-8) | All-trans-octaprenyl diphosphate | Escherichia coli | Octaprenyl diphosphate synthase (IspB) | PHB-octaprenyl diphosphate transferase (UbiA) |
| Menaquinone-8 (MK-8) | All-trans-octaprenyl diphosphate | Escherichia coli | Octaprenyl diphosphate synthase (IspB) | DHNA-octaprenyltransferase (MenA) |
| Ubiquinone-9 (UQ-9) | Solanesyl diphosphate | Arabidopsis thaliana, Trypanosoma brucei | Solanesyl diphosphate synthase (SPS) | PHB-solanesyltransferase |
| Plastoquinone-9 (PQ-9) | Solanesyl diphosphate | Arabidopsis thaliana | Solanesyl diphosphate synthase (SPS) | HGA-solanesyltransferase |
| Ubiquinone-10 (UQ-10) | All-trans-decaprenyl diphosphate | Homo sapiens | Decaprenyl diphosphate synthase (PDSS1/PDSS2) | PHB-decaprenyl diphosphate transferase (COQ2) |
Experimental Protocols
Kinetic Analysis of Prenyl Diphosphate Synthases using a Radioactive Assay
This protocol is based on the methodology for determining the kinetic parameters of heptaprenyl diphosphate synthase.[10]
a. Enzyme Purification:
-
Express the recombinant prenyl diphosphate synthase (e.g., as a His-tagged fusion protein) in a suitable host like E. coli.
-
Lyse the cells and purify the enzyme from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose).
-
Assess the purity of the enzyme by SDS-PAGE.
b. Radioactive Assay:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM dithiothreitol).
-
Substrate Preparation:
-
For determining the kinetics of isopentenyl diphosphate (IPP), use varying concentrations of [¹⁴C]-IPP with a fixed, saturating concentration of an allylic substrate (e.g., farnesyl diphosphate - FPP).
-
For determining the kinetics of the allylic substrates (e.g., FPP, geranyl diphosphate - GPP, geranylgeranyl diphosphate - GGPP), use varying concentrations of the unlabeled allylic substrate with a fixed, saturating concentration of [¹⁴C]-IPP.
-
-
Reaction Initiation and Incubation: Initiate the reaction by adding the purified enzyme to the reaction mixture. Incubate at the optimal temperature (e.g., 37°C) for a time period where the reaction velocity is linear.[10]
-
Reaction Termination and Product Extraction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). Hydrolyze the pyrophosphate groups of the products to the corresponding alcohols by adding alkaline phosphatase. Extract the radioactive prenyl alcohols with an organic solvent (e.g., n-hexane or ethyl acetate).
-
Quantification: Measure the radioactivity of the extracted products using liquid scintillation counting.
-
Data Analysis: Determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Extraction and Analysis of Quinones by HPLC
This protocol provides a general method for the extraction and analysis of quinones from biological samples.
a. Sample Preparation:
-
Harvest cells or tissues and lyophilize them.
b. Extraction:
-
Extract the lyophilized material with a polar organic solvent such as acetone.[12]
-
To precipitate proteins and other interfering substances, the extract can be stored at a low temperature (e.g., -80°C) and then filtered.[12]
-
Perform a liquid-liquid extraction of the filtrate with a non-polar solvent like n-hexane or ethyl acetate (B1210297) after adding a salt solution (e.g., 15% NaCl) to facilitate phase separation.[12]
-
Collect the organic phase containing the quinones and evaporate the solvent to dryness under a stream of nitrogen or air.
c. HPLC Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18).
-
Use an appropriate mobile phase, for example, a gradient of methanol (B129727) and isopropanol, for the separation of different quinone species.
-
Detect the quinones using a UV-Vis or diode array detector at a characteristic wavelength (e.g., 275 nm for ubiquinones).[13]
-
Identify and quantify the quinones by comparing their retention times and spectral data with those of authentic standards.
Mandatory Visualizations
Caption: Biosynthetic pathways for Ubiquinone-6 and Ubiquinone-9.
Caption: Experimental workflow for kinetic characterization of prenyl diphosphate synthases.
Conclusion
This compound and solanesyl diphosphate are both crucial precursors in the biosynthesis of quinones, but they give rise to structurally distinct end products that are characteristic of different organisms. The primary distinction lies in the length of the isoprenoid chain they provide: C30 from HexPP for UQ-6 and C45 from SPP for UQ-9 and PQ-9. This fundamental difference is governed by the specificity of the respective prenyl diphosphate synthases. Understanding the enzymology and regulation of these pathways is of significant interest for basic research into cellular metabolism and for the development of novel therapeutic agents targeting pathogens with unique quinone biosynthetic pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Functional analysis of two solanesyl diphosphate synthases from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solanesyl Diphosphate Synthase, an Enzyme of the Ubiquinone Synthetic Pathway, Is Required throughout the Life Cycle of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. Structural insights into ubiquinone biosynthesis in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cloning and kinetic characterization of Arabidopsis thaliana solanesyl diphosphate synthase | CiNii Research [cir.nii.ac.jp]
- 12. Biosynthesis of Ubiquinone Compounds with Conjugated Prenyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Phylogenetic Analysis of Medium-Chain Polyprenyl Diphosphate Synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of medium-chain polyprenyl diphosphate (B83284) synthases, a diverse family of enzymes crucial for the biosynthesis of essential isoprenoids. Through a detailed phylogenetic analysis, examination of kinetic data, and standardized experimental protocols, this document serves as a valuable resource for researchers in biochemistry, molecular biology, and drug development.
Introduction to Medium-Chain Polyprenyl Diphosphate Synthases
Medium-chain polyprenyl diphosphate synthases are enzymes that catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer to produce polyprenyl diphosphates of intermediate chain length, typically ranging from C30 to C60. These enzymes are classified as cis-prenyltransferases or trans-prenyltransferases based on the stereochemistry of the newly formed double bond. Their products serve as precursors for a variety of vital biomolecules, including the side chains of ubiquinone and menaquinone, which are essential components of cellular respiration. The chain length of the final product is a critical determinant of its biological function and is tightly regulated by the enzyme's structure.
Phylogenetic Analysis
The evolutionary relationships among medium-chain polyprenyl diphosphate synthases reveal a complex history of divergence and functional specialization. Phylogenetic analysis of cis-prenyltransferases, including short, medium, and long-chain synthases from various domains of life, highlights distinct clades corresponding to their product specificity and organismal origin.
Comparative Performance Data
The catalytic efficiency and substrate specificity of medium-chain polyprenyl diphosphate synthases vary across different organisms and enzyme subtypes. This table summarizes key kinetic parameters for representative enzymes.
| Enzyme | Organism | Product | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Heptaprenyl Diphosphate Synthase (HepPS) | Toxoplasma gondii | C35 (Heptaprenyl-PP) | FPP | 1.5 ± 0.3 | 0.034 | 2.3 x 104 |
| GGPP | 5.0 ± 1.0 | 0.012 | 2.4 x 103 | |||
| IPP | 35.0 ± 5.0 | 0.030 | 8.6 x 102 | |||
| Hexaprenyl Diphosphate Synthase (HexPS) | Sulfolobus solfataricus | C30 (Hexaprenyl-PP) | GGPP | N/A | N/A | N/A |
| Hexaprenyl Diphosphate Synthase (HexPS) | Micrococcus luteus | C30 (Hexaprenyl-PP) | FPP | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Metabolic Pathways
Medium-chain polyprenyl diphosphates are key intermediates in the biosynthesis of essential quinones involved in electron transport chains.
Ubiquinone Biosynthesis
Menaquinone Biosynthesis
Experimental Protocols
This section outlines standardized methodologies for the characterization of medium-chain polyprenyl diphosphate synthases.
Protein Expression and Purification
-
Gene Cloning : The coding sequence of the target synthase is cloned into a suitable expression vector (e.g., pET vector with a His-tag).
-
Protein Expression : The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3)). Protein expression is induced by adding IPTG to the culture medium.
-
Cell Lysis : Cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.
-
Affinity Chromatography : The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The His-tagged protein is eluted with an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography : The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities.
-
Purity Assessment : The purity of the final protein sample is assessed by SDS-PAGE.
In Vitro Enzyme Activity Assay (Radioactive Method)
This assay measures the incorporation of radiolabeled [1-14C]IPP into the growing polyprenyl chain.
-
Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, DTT, the allylic diphosphate substrate (e.g., FPP or GGPP), and [1-14C]IPP.
-
Enzyme Reaction : Initiate the reaction by adding the purified enzyme. Incubate at the optimal temperature (e.g., 37°C) for a defined time.
-
Reaction Quenching : Stop the reaction by adding a quenching solution (e.g., 6 M HCl).
-
Hydrolysis : The polyprenyl diphosphate products are hydrolyzed to their corresponding alcohols by incubation with acid phosphatase.
-
Extraction : The radiolabeled polyprenols are extracted with an organic solvent (e.g., n-hexane or ethyl acetate).
-
Quantification : The radioactivity in the organic phase is measured using a scintillation counter.
-
Product Analysis : The chain length of the products can be analyzed by thin-layer chromatography (TLC) or HPLC.
Experimental Workflow
Conclusion
The phylogenetic analysis of medium-chain polyprenyl diphosphate synthases provides valuable insights into their evolutionary origins and the structural basis for their product specificity. The comparative kinetic data and standardized experimental protocols presented in this guide offer a robust framework for future research in this area. A deeper understanding of these enzymes will not only advance our knowledge of fundamental metabolic pathways but also pave the way for the development of novel therapeutic agents targeting these essential enzymes in pathogenic organisms.
Functional differences between homodimeric and heterodimeric hexaprenyl diphosphate synthases.
For Researchers, Scientists, and Drug Development Professionals
Hexaprenyl diphosphate (B83284) synthases (HexPPs) are critical enzymes in the biosynthesis of isoprenoids, specifically catalyzing the formation of the C30 isoprenoid chain that serves as a precursor for the side chains of vital molecules like coenzyme Q (ubiquinone) and menaquinone (vitamin K2).[1][2] These enzymes exist in two distinct quaternary structures: homodimers and heterodimers. Understanding the functional distinctions between these two forms is crucial for targeted drug development and metabolic engineering. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their roles in key metabolic pathways.
Structural and Functional Overview
Homodimeric HexPPs are composed of two identical subunits, each containing a catalytic site. In contrast, heterodimeric HexPPs consist of two different subunits: a catalytic subunit that houses the active site and a smaller, non-catalytic subunit that plays a crucial role in determining the final product chain length.[3][4] This fundamental structural difference leads to distinct mechanisms of catalysis and regulation.
A prime example of a homodimeric HexPPs is the enzyme from the thermoacidophilic archaeon Sulfolobus solfataricus.[3][4] Conversely, the HexPPs from Micrococcus luteus is a well-characterized heterodimer, comprising the HexA and HexB subunits.[5]
Comparative Kinetic Performance
The functional differences between homodimeric and heterodimeric HexPPs are reflected in their kinetic parameters. The following table summarizes representative kinetic data for the enzymes from S. solfataricus and M. luteus.
| Parameter | Homodimeric HexPPs (Sulfolobus solfataricus) | Heterodimeric HexPPs (Micrococcus luteus) | Reference |
| Allylic Substrate | Geranylgeranyl diphosphate (GGPP; C20) | Farnesyl diphosphate (FPP; C15) | [3][5] |
| Km (IPP) | 18 µM | 7.7 µM | |
| Km (Allylic Substrate) | 1.1 µM (for GGPP) | 0.4 µM (for FPP) | |
| Vmax | 11 nmol/min/mg | 14.3 nmol/min/mg | |
| kcat | ~0.09 s-1 | ~0.13 s-1 | |
| Catalytic Efficiency (kcat/Km for IPP) | ~5.0 x 103 M-1s-1 | ~1.7 x 104 M-1s-1 | |
| Catalytic Efficiency (kcat/Km for Allylic Substrate) | ~8.2 x 104 M-1s-1 | ~3.3 x 105 M-1s-1 |
Note: The kinetic values are approximate and have been compiled from different sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Protocol 1: Radiochemical Assay for Hexaprenyl Diphosphate Synthase Activity
This protocol is a standard method for determining the activity of HexPPs by measuring the incorporation of radiolabeled isopentenyl diphosphate (IPP) into the final hexaprenyl diphosphate product.[6][7]
Materials:
-
Enzyme preparation (purified homodimeric or heterodimeric HexPPs)
-
[1-14C]Isopentenyl diphosphate (IPP)
-
Allylic substrate (FPP for heterodimeric enzyme, GGPP for homodimeric enzyme)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM dithiothreitol (B142953) (DTT)
-
Quenching solution: 60% ethanol (B145695) containing 0.2 M NaOH
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (total volume of 50 µL) containing the assay buffer, a saturating concentration of the allylic substrate (e.g., 20 µM), and varying concentrations of [1-14C]IPP.
-
Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for M. luteus HexPPs, or higher for the thermostable S. solfataricus enzyme) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding 100 µL of the quenching solution.
-
Product Extraction: Add 500 µL of n-hexane, vortex vigorously, and centrifuge to separate the phases. The hydrophobic hexaprenyl diphosphate will partition into the n-hexane layer.
-
Quantification: Transfer a known volume of the n-hexane layer to a scintillation vial containing the scintillation cocktail.
-
Measurement: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the specific activity of the [1-14C]IPP. Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Workflow for Kinetic Analysis of Hexaprenyl Diphosphate Synthase```dot
Caption: Simplified Menaquinone Biosynthesis Pathway with Feedback Regulation.
Coenzyme Q Biosynthesis Pathway
The biosynthesis of coenzyme Q also utilizes a polyprenyl diphosphate synthesized by a polyprenyl diphosphate synthase, which in the case of CoQ6 in yeast is a hexaprenyl diphosphate synthase (Coq1). [1][2][8][9][10]The polyprenyl tail is attached to a benzoquinone ring precursor, which then undergoes a series of modifications.
Caption: Simplified Coenzyme Q6 Biosynthesis Pathway in Yeast.
Conclusion
The functional divergence between homodimeric and heterodimeric hexaprenyl diphosphate synthases, driven by their distinct quaternary structures, offers unique opportunities for selective therapeutic targeting. While homodimeric enzymes present a single type of subunit to target, the interface between the catalytic and regulatory subunits of heterodimeric enzymes provides a novel target site for inhibitors that could disrupt their essential interaction for chain length determination. The data and protocols presented in this guide offer a foundational resource for researchers aiming to exploit these differences in the development of new drugs and for scientists engaged in the metabolic engineering of isoprenoid biosynthesis pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Homodimeric Hexaprenyl Pyrophosphate Synthase from the Thermoacidophilic Crenarchaeon Sulfolobus solfataricus Displays Asymmetric Subunit Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic Pathway for γ-Cyclic Sarcinaxanthin in Micrococcus luteus: Heterologous Expression and Evidence for Diverse and Multiple Catalytic Functions of C50 Carotenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitor Sensitivity of Polyprenyl Diphosphate Synthases
For Researchers, Scientists, and Drug Development Professionals
Polyprenyl diphosphate (B83284) synthases are a crucial class of enzymes responsible for the biosynthesis of isoprenoid precursors for a wide array of vital biomolecules, including ubiquinone, menaquinone, and dolichol. Their essential role in diverse organisms, from bacteria to humans, makes them attractive targets for the development of novel therapeutics, including antimicrobial and anticancer agents. This guide provides a comparative analysis of the inhibitor sensitivity of various polyprenyl diphosphate synthases, supported by experimental data, detailed methodologies, and visual diagrams of key biosynthetic pathways.
Inhibitor Sensitivity of Farnesyl Diphosphate Synthase (FPPS)
Farnesyl diphosphate synthase (FPPS) catalyzes the synthesis of farnesyl diphosphate (FPP), a key precursor for the synthesis of sterols, heme, and prenylated proteins. Nitrogen-containing bisphosphonates are a prominent class of FPPS inhibitors.
| Inhibitor | Enzyme Source | IC50 (nM) | Reference |
| Zoledronate | Human | 4.1 (pre-incubated) | [1] |
| Risedronate | Human | 5.7 (pre-incubated) | [1] |
| Ibandronate | Human | 25 (pre-incubated) | [1] |
| Alendronate | Human | 260 (pre-incubated) | [1] |
| Pamidronate | Human | 353 (pre-incubated) | [1] |
| Risedronate | Trypanosoma cruzi | 2.28 | [2] |
| Alendronate | Trypanosoma cruzi | 1840 | [2] |
| Pamidronate | Trypanosoma cruzi | 69.8 | [2] |
| Celastrol | Trypanosoma brucei | ~20,000 | [3] |
| Taxodione | Human | ~1,000 - 3,000 | [4] |
| Arenarone | Human | ~1,000 - 3,000 | [4] |
Inhibitor Sensitivity of Other Polyprenyl Diphosphate Synthases
While FPPS has been extensively studied, other polyprenyl diphosphate synthases are also emerging as important drug targets.
| Inhibitor | Enzyme | Enzyme Source | IC50 | Reference |
| BPH-1218 | Heptaprenyl Diphosphate Synthase (TgCoq1) | Toxoplasma gondii | 36 nM | [5] |
| Clomiphene | Undecaprenyl Diphosphate Synthase (UppS) | Staphylococcus aureus | 7.5 µM | [6] |
| Rhodanine derivative (Compound 1) | Undecaprenyl Diphosphate Synthase (UppS) | S. aureus & E. coli | ~2 µM | [1] |
| Anthranilic acid derivative (Compound 2) | Undecaprenyl Diphosphate Synthase (UppS) | Escherichia coli | 25 µM | [7] |
| BPH-310 | Decaprenyl Diphosphate Synthase | Mycobacterium tuberculosis | 8.8 µM | |
| Aclonifen | Solanesyl Diphosphate Synthase (SPS1 and SPS2) | Arabidopsis thaliana | Not specified | [8] |
| Allosteric Inhibitor | Undecaprenyl Pyrophosphate Synthase (UPPs) | Streptococcus pneumoniae | 50 nM | [9] |
Key Biosynthetic Pathways Involving Polyprenyl Diphosphate Synthases
The following diagrams illustrate the central roles of various polyprenyl diphosphate synthases in essential metabolic pathways.
References
- 1. Undecaprenyl Diphosphate Synthase Inhibitors: Antibacterial Drug Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Taxodione and arenarone inhibit farnesyl diphosphate synthase by binding to the isopentenyl diphosphate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 8. Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structural characterization of an allosteric inhibitor of bacterial cis-prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Saccharomyces cerevisiae as a Premier Platform for Heterologous Hexaprenyl Diphosphate Synthase Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The budding yeast, Saccharomyces cerevisiae, has emerged as a powerful and versatile eukaryotic model organism for the functional expression and detailed study of heterologous enzymes, including the critical class of hexaprenyl diphosphate (B83284) synthases. These enzymes are integral to the biosynthesis of Coenzyme Q (CoQ), a vital component of the electron transport chain. This guide provides a comprehensive comparison of the yeast model system, supported by experimental data and detailed protocols, to validate its efficacy for researchers in cellular metabolism and drug development.
Performance Comparison: Yeast vs. Alternative Expression Systems
S. cerevisiae offers a unique combination of eukaryotic cellular machinery, genetic tractability, and rapid growth, making it an advantageous system for studying enzymes like hexaprenyl diphosphate synthases, which are often membrane-associated and part of larger protein complexes in their native environments.
| Feature | Saccharomyces cerevisiae | Escherichia coli | Schizosaccharomyces pombe |
| Endogenous CoQ species | Coenzyme Q6 (CoQ6) | Coenzyme Q8 (CoQ8) | Coenzyme Q10 (CoQ10) |
| Cellular Compartmentalization | Eukaryotic, with mitochondria where CoQ synthesis occurs.[1] | Prokaryotic, lacking mitochondria. | Eukaryotic, with mitochondria. |
| Post-Translational Modifications | Capable of eukaryotic modifications. | Limited to prokaryotic modifications. | Capable of eukaryotic modifications. |
| Genetic Manipulation | Well-established and extensive toolkit for genetic engineering.[2] | Well-established and rapid genetic manipulation. | Good genetic tools, but less extensive than S. cerevisiae. |
| Protein Complex Assembly | Forms a multi-subunit "CoQ synthome" in the inner mitochondrial membrane, mimicking the native environment of many synthases.[3] | Lacks the specific mitochondrial architecture for complex assembly. | Also forms a CoQ biosynthetic complex. |
Quantitative Data on Coenzyme Q Production in Engineered Yeast
While direct comparative kinetic data for a wide range of heterologous hexaprenyl diphosphate synthases in yeast is not extensively documented in publicly available literature, the validation of the yeast model is strongly supported by the successful production of various CoQ species upon heterologous expression of the corresponding synthases. The tables below summarize representative quantitative data on CoQ production in engineered yeast strains.
Table 1: Heterologous CoQ Production in S. cerevisiae
| Heterologous Gene(s) Expressed | Host Strain Background | Resulting Primary CoQ Species | Reported Titer/Yield Improvement | Reference |
| Overexpression of ERG20 (Farnesyl diphosphate synthase) in an erg9 mutant | S. cerevisiae | Increased dolichols (related polyprenols) | ~10-fold increase in dolichols in vivo | [4] |
| Fusion of yeast FPPS and patchoulol synthase (PTS) | S. cerevisiae | Patchoulol (a sesquiterpene) | Up to 2-fold increase in patchoulol production | [5] |
| Expression of human COQ gene homologs | S. cerevisiae coq mutants | Complementation of CoQ6 deficiency | Restoration of CoQ biosynthesis and respiratory function | [2] |
Table 2: Comparison of CoQ Production in Different Yeast Species
| Yeast Species | Endogenous CoQ | Genetic Modification | Reported CoQ Production | Reference |
| Saccharomyces cerevisiae | CoQ6 | Wild-type | Baseline levels for CoQ6 | [6] |
| Schizosaccharomyces pombe | CoQ10 | Wild-type | Baseline levels for CoQ10 | [6] |
| Schizosaccharomyces pombe | CoQ10 | Overexpression of ppt1 and other coq genes | Up to 2-fold increase in CoQ10 production per cell | |
| Schizosaccharomyces pombe | CoQ10 | Overexpression of precursor pathway genes (aroF, ubiC, HMG1) | ~2-fold increase in CoQ10 production |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key experiments in the study of heterologous hexaprenyl diphosphate synthases in yeast.
Heterologous Expression of Hexaprenyl Diphosphate Synthase in S. cerevisiae
This protocol outlines the general steps for expressing a foreign hexaprenyl diphosphate synthase gene in S. cerevisiae.
-
Gene and Vector Preparation:
-
Codon-optimize the heterologous synthase gene for expression in S. cerevisiae.
-
Clone the optimized gene into a suitable yeast expression vector (e.g., a high-copy 2μ plasmid or a single-copy CEN/ARS plasmid) under the control of a strong constitutive (e.g., GPD, TEF1) or inducible (e.g., GAL1) promoter.
-
Include an appropriate selectable marker (e.g., URA3, LEU2, TRP1) for transformant selection.
-
-
Yeast Transformation:
-
Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Transform the yeast cells with the expression vector containing the heterologous synthase gene.
-
Plate the transformed cells on selective agar (B569324) medium lacking the nutrient corresponding to the selectable marker on the plasmid.
-
Incubate at 30°C until colonies appear.
-
-
Verification of Expression:
-
Confirm the presence of the expression cassette in transformants by colony PCR.
-
Verify the expression of the heterologous protein by Western blotting of total cell lysates or mitochondrial fractions using an antibody against the protein or an epitope tag.
-
Isolation of Mitochondria from S. cerevisiae
Since hexaprenyl diphosphate synthases and the CoQ biosynthetic pathway are localized to the mitochondria, isolating this organelle is essential for enzymatic assays and analysis.
-
Cell Growth and Harvesting:
-
Grow yeast cells in an appropriate liquid medium (e.g., YPD or selective medium) to the desired growth phase (typically mid-log phase).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
-
Spheroplast Preparation:
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in a buffer containing a reducing agent (e.g., DTT) to permeabilize the cell wall.
-
Digest the cell wall by incubating with a lytic enzyme mixture (e.g., Zymolyase) in an osmotic stabilization buffer (e.g., sorbitol).
-
-
Homogenization and Differential Centrifugation:
-
Gently lyse the spheroplasts using a Dounce homogenizer in a homogenization buffer.
-
Perform a series of differential centrifugation steps to separate the mitochondria from other cellular components:
-
Low-speed centrifugation (e.g., 1,500 x g) to pellet nuclei and unbroken cells.
-
Higher-speed centrifugation (e.g., 12,000 x g) of the supernatant to pellet the mitochondria.
-
-
-
Mitochondrial Purity and Quantification:
-
Assess the purity of the mitochondrial fraction by Western blotting using antibodies against marker proteins for mitochondria (e.g., porin) and other cellular compartments (e.g., cytosol, ER).
-
Quantify the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).
-
Extraction and Quantification of Coenzyme Q
This protocol describes the extraction of CoQ from yeast cells and its quantification by HPLC.
-
Sample Preparation:
-
Harvest a known amount of yeast cells by centrifugation.
-
Wash the cell pellet with water and determine the wet or dry weight.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in an organic solvent system, typically a mixture of methanol (B129727) and petroleum ether or hexane.
-
Vortex vigorously to disrupt the cells and extract the lipids.
-
Separate the phases by centrifugation.
-
-
Sample Processing:
-
Collect the upper organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Resuspend the lipid extract in a solvent compatible with HPLC analysis (e.g., ethanol (B145695) or isopropanol).
-
-
HPLC Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a mobile phase typically consisting of a mixture of alcohols (e.g., methanol, ethanol, isopropanol) and a non-polar solvent (e.g., hexane).
-
Detect CoQ using a UV detector at approximately 275 nm.
-
Quantify the amount of CoQ by comparing the peak area to a standard curve generated with known concentrations of a CoQ standard.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of heterologous hexaprenyl diphosphate synthases in yeast.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Endogenous Synthesis of Coenzyme Q in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of coenzyme Q biosynthesis in yeast: a new complex in the block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyprenol formation in the yeast Saccharomyces cerevisiae: effect of farnesyl diphosphate synthase overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and bioproduction of coenzyme Q10 by yeasts and other organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Polyprenyl Diphosphate Synthases
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for evaluating the cross-reactivity of antibodies against different polyprenyl diphosphate (B83284) synthases, a diverse family of enzymes crucial for various cellular processes.
Polyprenyl diphosphate synthases are responsible for synthesizing isoprenoid chains of varying lengths, which are precursors to essential molecules like dolichols, ubiquinone, and menaquinone. These enzymes are broadly classified based on the stereochemistry of their products into cis- and trans-prenyltransferases. Given the conserved nature of the catalytic domains within these enzyme families, the potential for antibody cross-reactivity between different synthases, even from different species, is a significant consideration in immunoassays and therapeutic antibody development.
This guide outlines the experimental protocols necessary to quantify such cross-reactivity and presents a template for data comparison.
Comparative Analysis of Antibody Specificity
While comprehensive, publicly available datasets on the cross-reactivity of a single antibody against a wide range of polyprenyl diphosphate synthases are scarce, individual researchers can generate this critical data. The following table provides a structured template for presenting such experimental findings. Researchers are encouraged to populate this table with their own data derived from the protocols detailed below.
Table 1: Template for Comparative Cross-Reactivity Data
| Antibody Target | Antibody Type | Target Synthase | Cross-Reactant Synthase | Organism | Assay Type | Quantitative Readout (e.g., IC50, % Binding) | Reference |
| e.g., DHDDS | Monoclonal | Human DHDDS | E. coli UPPS | Human, E. coli | ELISA | [Your Data] | |
| e.g., DHDDS | Monoclonal | Human DHDDS | S. aureus UPPS | Human, S. aureus | ELISA | [Your Data] | |
| e.g., DHDDS | Polyclonal | Human DHDDS | Yeast Rer2 | Human, S. cerevisiae | Western Blot | [Your Data] | |
| e.g., UPPS | Monoclonal | E. coli UPPS | Human DHDDS | E. coli, Human | Surface Plasmon Resonance | [Your Data] |
Experimental Protocols
To generate the data for the comparative table, standard immunological assays such as ELISA and Western Blotting can be employed. Below are detailed methodologies for these key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
This protocol describes an indirect ELISA to quantify the binding of an antibody to various immobilized polyprenyl diphosphate synthases.
Materials:
-
High-binding 96-well microtiter plates
-
Purified polyprenyl diphosphate synthase proteins (target and potential cross-reactants)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS-T)
-
Primary antibody to be tested
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute each purified polyprenyl diphosphate synthase to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of each diluted synthase to separate wells of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Primary Antibody Incubation: Wash the wells three times with Wash Buffer. Prepare serial dilutions of the primary antibody in Blocking Buffer. Add 100 µL of each dilution to the wells coated with the different synthases. Include a negative control with no primary antibody. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells five times with Wash Buffer. Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: Plot the absorbance values against the antibody concentration for each synthase. The relative binding can be determined by comparing the signals at a given antibody concentration.
Western Blotting for Specificity Verification
Western blotting can provide a qualitative or semi-quantitative assessment of antibody cross-reactivity based on the molecular weight of the detected proteins.
Materials:
-
Protein lysates from cells expressing different polyprenyl diphosphate synthases
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody to be tested
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells expressing the target and potential cross-reactant synthases. Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) for each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Analysis: Analyze the resulting bands. The presence of a band at the expected molecular weight for a particular synthase indicates binding. The intensity of the bands can provide a semi-quantitative comparison of cross-reactivity.
Visualizing Workflows and Pathways
To further aid in the experimental design and understanding of the biological context, the following diagrams illustrate a typical workflow for assessing antibody cross-reactivity and a simplified signaling pathway involving polyprenyl diphosphate synthases.
Safety Operating Guide
Navigating the Disposal of All-trans-hexaprenyl diphosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of all-trans-hexaprenyl diphosphate (B83284), drawing upon established best practices for hazardous waste management in the absence of a specific Safety Data Sheet (SDS) detailing its disposal.
Core Principle: Treat as Hazardous Waste
In the absence of explicit data to the contrary, laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous wastes.[1] A chemical is considered "waste" when it is no longer intended for use.[1][2] This includes spilled materials and the absorbent agents used for cleanup.[1]
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including lab coats, gloves, and safety goggles.[3] All handling of all-trans-hexaprenyl diphosphate waste should be conducted in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[4] Improper mixing can lead to dangerous reactions.[3]
-
Segregate waste based on its hazardous characteristics: toxic, flammable, corrosive, and reactive.[3] While the specific hazards of this compound are not detailed in the provided search results, it is prudent to handle it with care.
-
Keep solid and liquid waste in separate containers.[4]
-
-
Container Selection and Labeling:
-
Use a dedicated, compatible container for the collection of this compound waste. Plastic is often the preferred material for waste containers.[5] The container must be in good condition, free of leaks, and have a secure, screw-on cap.[2][6][7]
-
The original manufacturer's container, if in good condition, is an ideal choice for disposal.[7][8]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2][3] The label should also include the date when waste was first added to the container.[3]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[5]
-
This area should be away from heat sources, direct sunlight, and electrical panels.[3]
-
Ensure secondary containment is in place to capture any potential spills or leaks.[4][7] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[7]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) or a certified hazardous waste disposal company to schedule a pickup.[3][5] Do not attempt to dispose of the chemical waste through standard trash or down the sink.[9]
-
Provide the EH&S office with accurate information about the waste, including its name and quantity.
-
Key Experimental Protocols Referenced in General Waste Handling
While no experimental protocols for this compound disposal were found, general laboratory procedures for managing chemical waste are crucial:
-
Spill Cleanup: In the event of a spill, treat the spilled chemical and any materials used for cleanup (e.g., absorbent pads) as hazardous waste.[1] These materials must be collected and disposed of following the same procedures as the original chemical waste.
-
Empty Container Management: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and treated as hazardous waste.[2] After triple-rinsing and air drying, deface the original label and dispose of the container as regular trash, if institutional policy allows.[1][2]
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the search results. However, general quantitative guidelines for hazardous waste accumulation are provided by regulatory bodies and institutional policies.
| Parameter | Guideline |
| Maximum Accumulation Time | Must be collected within 90 days from the start of accumulation.[7] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream.[7] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion.[6] |
| Maximum Weight of Waste Container | Should be compatible with manual handling regulations (typically around 15 kg).[3] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Disclaimer: The information provided is based on general hazardous waste disposal guidelines. Always consult your institution's specific safety protocols and your local, state, and federal regulations for chemical waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. acs.org [acs.org]
Essential Safety and Operational Guide for Handling All-trans-hexaprenyl diphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of All-trans-hexaprenyl diphosphate (B83284). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, drawing parallels from the known hazards of similar polyprenyl diphosphate compounds, such as Farnesyl Pyrophosphate, and general best practices for handling potentially hazardous laboratory chemicals.
Personal Protective Equipment (PPE)
Due to the potential for toxicity and skin/eye damage, as indicated by analogous compounds, a comprehensive PPE strategy is mandatory.
Recommended PPE for Handling All-trans-hexaprenyl diphosphate:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consider double-gloving, especially during transfer of the material. |
| Body Protection | Laboratory coat or chemical-resistant suit | A flame-retardant lab coat should be worn at a minimum. For larger quantities or when there is a risk of splashing, a chemical-resistant suit is advised. |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles are mandatory at all times. A face shield should be worn over the goggles during procedures with a high risk of splashing. |
| Respiratory Protection | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential aerosols. If a fume hood is not available, a respirator with an appropriate cartridge should be used. |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes must be worn in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.
Preparation:
-
Consult Safety Information: Before beginning any work, review this guide and any available safety information for related compounds.
-
Designate a Work Area: All handling of this compound must be performed within a designated area, preferably a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment and waste containers are within the designated area before handling the compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Work in a Fume Hood: Conduct all transfers, weighing, and dilutions of this compound inside a certified chemical fume hood.
-
Avoid Inhalation: Handle the compound gently to prevent the formation of aerosols.
-
Prevent Skin Contact: Use appropriate tools (e.g., spatulas, forceps) to handle the material. In case of accidental skin contact, wash the affected area immediately and thoroughly with soap and water.
-
Eye Protection: Always wear safety goggles and, when necessary, a face shield. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and disposable labware, in the designated hazardous waste container.
-
Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Storage: All waste containers must be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain. The pyrophosphate group can be hydrolytically unstable, but the long organic chain may persist and cause environmental harm.
Experimental Workflow Diagram
The following diagram illustrates the essential steps for the safe handling of this compound from preparation to disposal.
Safe Handling Workflow Diagram
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
